molecular formula C17H28ClN3O4S B1667120 Amisulpride hydrochloride CAS No. 81342-13-4

Amisulpride hydrochloride

货号: B1667120
CAS 编号: 81342-13-4
分子量: 405.9 g/mol
InChI 键: XFOYXFDTUMXXFP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amisulpride is an antagonist 5-HT7 receptor and dopamine D2 and D3 receptors. It modulates beta 2- arresting signaling and increases neurite outgrowth.

属性

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOYXFDTUMXXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81342-13-4
Record name Amisulpride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081342134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMISULPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6N8QV7QO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amisulpride Hydrochloride: A Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amisulpride (B195569) is an atypical antipsychotic of the benzamide (B126) class, distinguished by its selective antagonism of dopamine (B1211576) D2 and D3 receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of amisulpride hydrochloride. It details a common synthetic pathway, including experimental protocols for key steps, and presents quantitative pharmacological and clinical data in a structured format. Furthermore, this document includes visualizations of the core signaling pathway, a representative experimental workflow, and the logical framework of its dose-dependent pharmacology to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Development

Amisulpride was first introduced by the French pharmaceutical company Sanofi-Aventis in the 1990s.[1] It emerged from research into substituted benzamides, a class of compounds known for their dopamine receptor blocking activity. The primary goal was to develop an antipsychotic with efficacy against both the positive and negative symptoms of schizophrenia, while minimizing the extrapyramidal side effects associated with earlier typical antipsychotics.

The key innovation in the development of amisulpride was the discovery of its unique dose-dependent receptor pharmacology.[2] Researchers found that at low doses, it preferentially blocks presynaptic dopamine D2/D3 autoreceptors, leading to an increase in dopamine transmission, which is thought to alleviate negative symptoms and depression.[2][3] At higher doses, it acts as a conventional postsynaptic D2/D3 antagonist, which is effective in treating the positive symptoms of psychosis.[2][3]

Following the expiration of its patent around 2008, generic formulations of amisulpride became more widely available.[1] More recently, research has focused on exploiting the differential activities of its enantiomers. A non-racemic formulation, SEP-4199, with an 85:15 ratio of aramisulpride ((R)-amisulpride) to esamisulpride ((S)-amisulpride), is under investigation to optimize the balance between serotonin (B10506) 5-HT7 and dopamine D2 receptor antagonism for the treatment of mood disorders.

Synthesis Pathway

The synthesis of this compound is a multi-step process that can be achieved through various routes. A prevalent and illustrative pathway commences with 4-aminosalicylic acid and proceeds through the key intermediates 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and 2-(aminomethyl)-1-ethylpyrrolidine (B195583).[4][5]

A representative synthetic scheme is outlined below:

Step 1: Synthesis of 4-amino-2-methoxy-5-(ethylsulfonyl)benzoic acid (Intermediate 1)

This intermediate is synthesized from 4-aminosalicylic acid through a sequence of reactions including methylation, thiocyanation, ethylation, and oxidation.[4][6]

Step 2: Synthesis of 2-(aminomethyl)-1-ethylpyrrolidine (Intermediate 2)

This chiral amine can be prepared from (S)-proline through N-ethylation followed by reduction of the carboxylic acid to the corresponding amine.[]

Step 3: Condensation and Salt Formation to Yield this compound

The final step involves the condensation of the carboxylic acid (Intermediate 1) with the amine (Intermediate 2) to form the amide bond, followed by conversion to the hydrochloride salt.[8]

Experimental Protocols

Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid:

A detailed experimental protocol for the synthesis of this key intermediate has been described.[4] The process involves the oxidation of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate using 30% hydrogen peroxide in isopropyl alcohol with a catalytic amount of sodium tungstate (B81510) at 40-45 °C for 3-4 hours. After cooling and quenching with sodium thiosulfate, the resulting ester is hydrolyzed in situ with sodium hydroxide (B78521) at 60-65 °C for 2-3 hours. The reaction mixture is then cooled, and the pH is adjusted to 4.0-4.5 with dilute hydrochloric acid to precipitate the product. The isolated solid is purified by diafiltration to yield the desired product with a purity of 99% and a yield of 82%.[4]

Synthesis of (S)-2-(aminomethyl)-1-ethylpyrrolidine:

The synthesis of this chiral intermediate can be achieved through various methods. One common approach involves the reductive amination of 1-ethylpyrrolidine-2-carbaldehyde.[9] Alternatively, it can be prepared from L-proline, which is first N-ethylated, and the resulting N-ethylproline is then converted to the corresponding amide, which is subsequently reduced to the amine.

Final Condensation to Amisulpride:

The condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and 2-(aminomethyl)-1-ethylpyrrolidine is typically carried out in the presence of a coupling agent. One reported method involves reacting the two intermediates in the presence of an organic base such as sodium methoxide (B1231860) in a solvent like methanol (B129727) at a temperature of 50-100 °C.[10] After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization to yield amisulpride with a purity of over 99.7% and a yield exceeding 90%.[10]

Formation of this compound:

To prepare the hydrochloride salt, the amisulpride base is dissolved in a suitable solvent, such as acetone, and treated with a solution of hydrochloric acid. The resulting precipitate is then filtered and dried to obtain this compound.

Quantitative Data

Pharmacological Data
ParameterValueSpeciesReference
Receptor Binding Affinity (Ki)
Dopamine D22.8 nMHuman[11]
Dopamine D33.2 nMHuman[11]
Toxicity
Oral LD501024 mg/kgMouse[12]
Intraperitoneal LD50175 mg/kgMouse[12]
Subcutaneous LD50224 mg/kgMouse[12]
Subcutaneous TDLo0.24 mg/kgRat[12]
Oral TDLo4.3 mg/kgHuman[12]
Pharmacokinetic Data
ParameterValueConditionReference
Oral Bioavailability48%[12][13]
Elimination Half-life (oral)~12 hours[12][13]
Volume of Distribution5.8 L/kg[12][14]
Cmax (5 mg IV, healthy)200 (139) ng/mL (mean, SD)[12]
Cmax (10 mg IV, healthy)451 (230) ng/mL (mean, SD)[12]
Cmax (50 mg oral)39 ± 3 and 54 ± 4 ng/mL (two peaks)[8][12]
AUC (5-10 mg IV, healthy)136 to 154 ng·h/mL[12]
Clinical Efficacy Data (Schizophrenia)
StudyTreatment GroupBaseline PANSS (mean ± SD)Change in PANSS Total Score (mean ± SD)P-value vs. ComparatorReference
BeSt InTro Trial (52 weeks)Amisulpride78.4 ± 1.4-32.7 ± 3.1[15]
Aripiprazole78.4 ± 1.4-21.9 ± 3.90.027[15]
Olanzapine78.4 ± 1.4-23.3 ± 2.90.025[15]
Chinese Patient Study (8 weeks)Amisulpride92.5 ± 16.79-41.5 ± 20.32N/A[16]
First-Episode Patient Cohort (6 weeks)Amisulpride (mean dose 279.4 mg/day)Not specifiedSignificant reduction in PANSS positive symptomsN/A[17]

Mechanism of Action

Amisulpride's therapeutic effects are primarily mediated through its selective antagonism of dopamine D2 and D3 receptors.[12][18] Its mechanism is unique due to its dose-dependent effects on the dopaminergic system.[2][3]

  • Low Doses (50-300 mg/day): At lower concentrations, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[2][3][13] These autoreceptors normally provide negative feedback to inhibit dopamine release. By blocking them, amisulpride increases the synaptic concentration of dopamine, which is thought to be beneficial for the negative symptoms of schizophrenia and for depressive symptoms.[2][3]

  • High Doses (400-1200 mg/day): At higher doses, amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, particularly in the limbic system.[2][3][19] This action reduces dopaminergic neurotransmission, thereby alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

Amisulpride also exhibits antagonism at the serotonin 5-HT7A and 5-HT2A receptors, which may contribute to its antidepressant properties.[12] Unlike many other atypical antipsychotics, it has a low affinity for serotonin 5-HT2A, adrenergic, histaminic, and cholinergic receptors, which contributes to its favorable side-effect profile, particularly the low incidence of weight gain and sedation.[2]

Visualizations

Signaling Pathway of Amisulpride's Postsynaptic D2 Receptor Antagonism

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Amisulpride Amisulpride Amisulpride->D2R Blocks Gi Gi Protein D2R->Gi Activates BetaArrestin β-Arrestin 2 D2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates Akt Akt BetaArrestin->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Neuroprotection Neuronal Survival GSK3b->Neuroprotection Inhibits Apoptosis

Caption: Postsynaptic dopamine D2 receptor signaling cascade and points of modulation by amisulpride.

Experimental Workflow for Amisulpride Synthesis

G Start 4-Aminosalicylic Acid Step1 Methylation, Thiocyanation, Ethylation Start->Step1 Intermediate1 4-Amino-5-(ethylthio)-2- methoxybenzoic acid methyl ester Step1->Intermediate1 Step2 Oxidation (H2O2, Na2WO4) Intermediate1->Step2 Intermediate2 4-Amino-5-(ethylsulfonyl)-2- methoxybenzoic acid methyl ester Step2->Intermediate2 Step3 Hydrolysis (NaOH) Intermediate2->Step3 Intermediate3 4-Amino-5-(ethylsulfonyl)-2- methoxybenzoic acid Step3->Intermediate3 Step5 Condensation (Coupling Agent) Intermediate3->Step5 Start2 (S)-Proline Step4 N-Ethylation & Amine Formation Start2->Step4 Intermediate4 (S)-2-(Aminomethyl)-1- ethylpyrrolidine Step4->Intermediate4 Intermediate4->Step5 AmisulprideBase Amisulpride Base Step5->AmisulprideBase Step6 Salt Formation (HCl) AmisulprideBase->Step6 End This compound Step6->End

Caption: A representative workflow for the synthesis of this compound.

Logical Relationship of Amisulpride's Dose-Dependent Mechanism

G Amisulpride Amisulpride Dose LowDose Low Dose (50-300 mg/day) Amisulpride->LowDose HighDose High Dose (400-1200 mg/day) Amisulpride->HighDose MechanismLow Preferential Blockade of Presynaptic D2/D3 Autoreceptors LowDose->MechanismLow MechanismHigh Blockade of Postsynaptic D2/D3 Receptors HighDose->MechanismHigh EffectLow Increased Dopamine Transmission MechanismLow->EffectLow EffectHigh Decreased Dopamine Transmission MechanismHigh->EffectHigh OutcomeLow Alleviation of Negative Symptoms & Depression EffectLow->OutcomeLow OutcomeHigh Alleviation of Positive Symptoms EffectHigh->OutcomeHigh

Caption: The dose-dependent mechanism of action of amisulpride.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of Amisulpride (B195569) Hydrochloride

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of amisulpride hydrochloride. The information herein is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying pharmacological pathways.

Chemical Properties

Amisulpride is classified as a substituted benzamide (B126) derivative.[1] Its chemical identity is defined by its specific structure and resulting spectroscopic fingerprint.

1.1 Chemical Structure

  • IUPAC Name: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide[2]

  • Molecular Formula: C₁₇H₂₇N₃O₄S[2]

  • Molecular Weight: 369.49 g/mol [3]

The structure consists of a central benzamide core with key functional groups: an amino group, an ethylsulfonyl group, and a methoxy (B1213986) group attached to the benzene (B151609) ring. The amide nitrogen is linked to a methyl group which is, in turn, attached to an N-ethylpyrrolidine ring.

1.2 Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of active pharmaceutical ingredients (APIs).[4][5] The characteristic spectral data for amisulpride are summarized below.

Spectroscopic Technique Characteristic Peaks / Wavelengths (λmax) Associated Functional Groups / Chromophores
Fourier-Transform Infrared (FTIR) Spectroscopy ~3391 cm⁻¹N-H stretching of the amino group[6]
~1632 cm⁻¹C=O stretching of the amide group[6]
~1059 cm⁻¹SO₂ stretching of the ethylsulfonyl group[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy ~225 nm, ~278 nmπ → π* and n → π* transitions in the benzamide chromophore[7]

Physical and Physicochemical Properties

The physical properties of this compound are critical determinants of its formulation, stability, and pharmacokinetic profile.

2.1 Summary of Physical Properties

The key quantitative physical properties are presented in the table below for quick reference.

Property Value
Melting Point 126-127 °C[2][3][8]
pKa (Predicted) 9.37[8]
LogP (Octanol-Water Partition Coefficient) 1.06 - 1.6[3][8]
Appearance Crystalline solid[7][9]

2.2 Solubility Profile

Amisulpride is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[10] Its solubility is highly dependent on the solvent system.

Solvent Solubility Description Quantitative Value (approx.)
Water Practically insoluble / Slightly soluble[3][10]0.103 mg/mL[6]
Aqueous Buffers Sparingly soluble[7][9]Not specified
1:1 DMF:PBS (pH 7.2) -~0.5 mg/mL[7][9]
Ethanol Soluble / Very slightly soluble[7][9][11]~1 mg/mL[7][9]
Dimethyl Sulfoxide (DMSO) Soluble[7][9]~15 mg/mL[7][9]
Dimethylformamide (DMF) Soluble[7][9]~15 mg/mL[7][9]
Chloroform Highly soluble[12]Not specified
Acetone Soluble[12]Not specified

For aqueous applications, it is recommended to first dissolve amisulpride in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[7][9]

Mechanism of Action and Signaling Pathways

Amisulpride is an atypical antipsychotic agent that functions as a highly selective dopamine (B1211576) D₂ and D₃ receptor antagonist.[8][13][14] It exhibits a strong affinity for receptors in the limbic system, with lower affinity for those in the striatum, which is believed to contribute to its lower risk of extrapyramidal side effects compared to typical antipsychotics.[8][14] The drug has no significant affinity for serotonin (B10506) (with the exception of 5-HT₇A and 5-HT₂A receptors), adrenergic, histamine, or cholinergic receptors.[8][14]

Amisulpride's therapeutic effects are uniquely dose-dependent:

  • At Low Doses (e.g., 50-300 mg/day): It preferentially blocks presynaptic D₂/D₃ autoreceptors.[13][15] These autoreceptors normally inhibit dopamine release, so their blockade leads to an increase in dopaminergic neurotransmission.[1][13] This action is thought to alleviate the negative symptoms of schizophrenia (e.g., blunted affect, social withdrawal) and depressive symptoms.[8][13]

  • At High Doses (e.g., 400-800 mg/day): Amisulpride blocks postsynaptic D₂/D₃ receptors, particularly in the mesolimbic pathway.[13][15] This action inhibits dopaminergic hyperactivity, which is effective in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[8][13]

The antagonism of 5-HT₇ receptors may also contribute to its antidepressant effects.[1][9]

Amisulpride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_release Dopamine Release Autoreceptor D₂/D₃ Autoreceptor DA_release->Autoreceptor Negative Feedback DA_release->DA_synapse Postsyn_Receptor Postsynaptic D₂/D₃ Receptor Signal Signal Transduction Postsyn_Receptor->Signal Activates LowDose Low Dose LowDose->Autoreceptor Blocks HighDose High Dose HighDose->Postsyn_Receptor Blocks DA_synapse->Postsyn_Receptor Binds Experimental_Workflow cluster_input cluster_tests Analytical Testing cluster_output API Amisulpride API (Raw Material) ID_Test Identification (FTIR, UV-Vis) API->ID_Test Phys_Test Physical Tests (Melting Point, Solubility) API->Phys_Test Purity_Test Purity & Impurities (HPLC) API->Purity_Test Assay_Test Assay / Quantification (HPLC, Titration) API->Assay_Test Spec Compare to Specifications ID_Test->Spec Phys_Test->Spec Purity_Test->Spec Assay_Test->Spec Pass Pass (Release for Formulation) Spec->Pass Meets Specs Fail Fail (Reject Batch) Spec->Fail Out of Spec

References

Amisulpride Hydrochloride's Mechanism of Action on D2/D3 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amisulpride (B195569) hydrochloride is a substituted benzamide (B126) atypical antipsychotic agent characterized by its high and selective affinity for dopamine (B1211576) D2 and D3 receptors.[1][2] Its unique therapeutic profile, demonstrating efficacy against both positive and negative symptoms of schizophrenia with a favorable side-effect profile, is attributed to its distinct, dose-dependent mechanism of action.[3][4] At low doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and alleviating negative and depressive symptoms.[2][4] At higher doses, it acts as an antagonist at postsynaptic D2/D3 receptors, primarily in the limbic system, which is believed to mediate its antipsychotic effects on positive symptoms.[2][3] This document provides an in-depth technical overview of amisulpride's interaction with D2/D3 receptors, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its complex signaling and functional relationships.

Quantitative Analysis of Amisulpride's Receptor Binding and Functional Potency

The affinity and potency of amisulpride for dopamine D2 and D3 receptors have been quantified through various in vitro and in vivo studies. The following tables summarize these key quantitative parameters.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Amisulpride

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Human Dopamine D2[3H]SpiperoneRecombinant hD2L in Sf-9 cells2.8[1]
Human Dopamine D3[3H]SpiperoneRecombinant rD3 in Sf-9 cells3.2[1]
Human Dopamine D2[3H]NemonaprideRecombinant hD2L in Sf-9 cells-[5]
Rat Dopamine D3[3H]NemonaprideRecombinant rD3 in Sf-9 cells-[5]
Human 5-HT7--44[6]

Note: In the study by Castelli et al. (2001), it was noted that while the rank order of potency was similar, Ki values at hD2L receptors were higher when using [3H]spiperone compared to [3H]nemonapride.[5] The (-)S enantiomer of amisulpride is considered the active form, demonstrating higher affinity for both D2 and D3 receptors compared to the (+)R enantiomer.[5][7]

Table 2: In Vivo Receptor Occupancy and Functional Potency (ED50/ID50) of Amisulpride in Rodent Models

ParameterEffectBrain RegionED50/ID50 (mg/kg)Reference
ED50Blockade of apomorphine-induced yawning (presynaptic)-0.2[8]
ED50Blockade of apomorphine-induced hypomotility (presynaptic)-0.3[8][9]
ED50Antagonism of amphetamine-induced hypermotility-3[9]
ED50Increase in dopamine release (presynaptic)Olfactory Tubercle3.7[8]
ID50Inhibition of [3H]raclopride bindingLimbic System17[1]
ED50Blockade of apomorphine-induced climbing (postsynaptic)-21[9]
ID50Inhibition of [3H]raclopride bindingStriatum44[1]
ED50Decrease in striatal acetylcholine (B1216132) levels (postsynaptic)Striatum~60[8]
ED50Blockade of apomorphine-induced gnawing (postsynaptic)-115[8]

Table 3: Human D2/D3 Receptor Occupancy with Amisulpride Treatment

Brain RegionMean Amisulpride Dose (mg/day)Mean Receptor Occupancy (%)Reference
Striatum40656[10]
Thalamus40678[10]
Temporal Cortex40682[10]
Caudate-51[11]
Putamen-37[11]

Note: Higher receptor occupancy is observed in extrastriatal regions like the temporal cortex and thalamus compared to the striatum, supporting the concept of limbic selectivity.[10] This selectivity is dose-dependent and may be lost at higher doses.[10]

Experimental Protocols

The characterization of amisulpride's mechanism of action relies on a variety of established experimental methodologies. Below are detailed protocols for key experiments.

In Vitro Radioligand Binding Assay

This protocol describes a generalized method for determining the binding affinity of amisulpride for D2 and D3 receptors expressed in a cell line.

Objective: To determine the inhibition constant (Ki) of amisulpride for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes from a stable cell line expressing recombinant human D2 or D3 receptors (e.g., CHO, HEK-293, or Sf-9 insect cells).[5]

  • Radioligand: [3H]Spiperone or [3H]Raclopride (for D2/D3 receptors).

  • Non-specific binding control: Haloperidol or another suitable D2/D3 antagonist at a high concentration.

  • Amisulpride hydrochloride solutions at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the membranes in cold assay buffer using a tissue homogenizer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Amisulpride Competition: Assay buffer, radioligand, varying concentrations of amisulpride, and membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the amisulpride concentration.

    • Determine the IC50 value (the concentration of amisulpride that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Receptor Occupancy using Single Photon Emission Tomography (SPET)

This protocol outlines a generalized method for measuring D2/D3 receptor occupancy in human subjects treated with amisulpride.

Objective: To quantify the percentage of D2/D3 receptors occupied by amisulpride in different brain regions of patients.

Materials:

  • SPET scanner.

  • Radiotracer: [123I]Epidepride or [123I]Iodobenzamide (IBZM).[10][11][12]

  • Amisulpride-treated patients and a control group of healthy volunteers.

  • Image analysis software.

Procedure:

  • Patient Recruitment and Preparation: Recruit patients who have been on a stable dose of amisulpride for at least two weeks.[13] Obtain informed consent. Patients should be positioned comfortably in the SPET scanner to minimize head movement.

  • Radiotracer Administration: Administer a bolus intravenous injection of the radiotracer (e.g., approximately 150-185 MBq of [123I]Epidepride or [123I]IBZM).[10][13]

  • Dynamic SPET Acquisition: Acquire dynamic SPET data for a specified duration (e.g., up to 5 hours).[10]

  • Image Reconstruction and Analysis:

    • Reconstruct the acquired data into a series of 3D images over time.

    • Co-register the SPET images with anatomical MRI scans for accurate region of interest (ROI) delineation.

    • Define ROIs for the striatum (caudate and putamen), thalamus, and temporal cortex.[10][11] A reference region with negligible D2/D3 receptor density (e.g., cerebellum) is also defined.

  • Kinetic Modeling: Use a kinetic model, such as the simplified reference region model, to calculate the binding potential (BP) in each ROI.[10] The BP is an index of the density of available receptors.

  • Receptor Occupancy Calculation: Calculate the D2/D3 receptor occupancy for each ROI in the amisulpride-treated group using the following formula:

    • Occupancy (%) = 100 * (BP_control - BP_patient) / BP_control

    • Where BP_control is the mean binding potential in the healthy volunteer group and BP_patient is the binding potential in the amisulpride-treated patient.

  • Correlation Analysis: Correlate the calculated receptor occupancy with the administered dose of amisulpride and plasma concentrations of the drug.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by amisulpride and the workflows of the experimental protocols described above.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_amisulpride Amisulpride Action Dopamine_vesicle Dopamine Vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2_D3_autoreceptor D2/D3 Autoreceptor Dopamine_release->D2_D3_autoreceptor Activates Postsynaptic_D2_D3 Postsynaptic D2/D3 Receptor Dopamine_release->Postsynaptic_D2_D3 Activates AC_pre Adenylyl Cyclase D2_D3_autoreceptor->AC_pre Inhibits (via Gi) cAMP_pre cAMP AC_pre->cAMP_pre Converts ATP to PKA_pre PKA cAMP_pre->PKA_pre Activates PKA_pre->Dopamine_release Inhibits AC_post Adenylyl Cyclase Postsynaptic_D2_D3->AC_post Inhibits (via Gi) cAMP_post cAMP AC_post->cAMP_post Converts ATP to PKA_post PKA cAMP_post->PKA_post Activates DARPP32 DARPP-32 PKA_post->DARPP32 Phosphorylates (Activates) PP1 PP-1 DARPP32->PP1 Inhibits Downstream_effectors Downstream Effectors PP1->Downstream_effectors Dephosphorylates (Inhibits) Low_dose_amisulpride Low Dose Amisulpride Low_dose_amisulpride->D2_D3_autoreceptor Antagonizes High_dose_amisulpride High Dose Amisulpride High_dose_amisulpride->Postsynaptic_D2_D3 Antagonizes

Caption: D2/D3 receptor signaling and amisulpride's dual mechanism of action.

G start Start prep_membranes Prepare Cell Membranes (Expressing D2/D3 Receptors) start->prep_membranes setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Amisulpride Competition prep_membranes->setup_assay incubate Incubate to Reach Binding Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash quantify Quantify Radioactivity (Liquid Scintillation) filter_wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) quantify->analyze end End analyze->end G cluster_low_dose Low Dose Amisulpride (e.g., 50-300 mg/day) cluster_high_dose High Dose Amisulpride (e.g., 400-1200 mg/day) block_presynaptic Preferential Blockade of Presynaptic D2/D3 Autoreceptors increase_dopamine Increased Dopamine Release and Transmission block_presynaptic->increase_dopamine alleviate_negative Alleviation of Negative and Depressive Symptoms increase_dopamine->alleviate_negative block_postsynaptic Blockade of Postsynaptic D2/D3 Receptors reduce_hyperactivity Reduction of Dopaminergic Hyperactivity in Limbic System block_postsynaptic->reduce_hyperactivity alleviate_positive Alleviation of Positive Symptoms reduce_hyperactivity->alleviate_positive Dose Amisulpride Dose Dose->block_presynaptic Low Dose->block_postsynaptic High

References

A Technical Guide to the Stereospecific Activity of Amisulpride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the distinct pharmacological profiles of the (S)- and (R)-enantiomers of amisulpride (B195569). It elucidates how their stereospecific interactions with dopamine (B1211576) and serotonin (B10506) receptors underpin the drug's therapeutic effects and side-effect profile, offering a compelling case study in enantioselective pharmacology.

Introduction: The Dichotomy of Amisulpride's Action

Amisulpride, a substituted benzamide (B126) atypical antipsychotic, is clinically administered as a racemic (50:50) mixture of its (S)- and (R)-enantiomers.[1] It is recognized for its efficacy against both the positive and negative symptoms of schizophrenia and, at lower doses, for its antidepressant effects.[2][3] The therapeutic versatility of racemic amisulpride is not a property of a single molecule but rather the result of a serendipitous polypharmacology, where each enantiomer possesses a distinct and highly selective affinity for different receptor systems.[4]

The core of amisulpride's stereospecificity lies in a functional uncoupling of its activities: the (S)-enantiomer, esamisulpride, is a potent antagonist of dopamine D2 and D3 receptors, while the (R)-enantiomer, aramisulpride, demonstrates selective antagonism at the serotonin 5-HT7 receptor.[1][5] This discovery has profound implications, explaining the drug's unique clinical profile and paving the way for the development of non-racemic formulations to optimize therapeutic benefit and minimize risk.[1][6] This guide details the quantitative pharmacology, experimental validation, and functional consequences of this enantiomeric differentiation.

Quantitative Pharmacodynamics: A Tale of Two Enantiomers

The differential binding affinities of the amisulpride enantiomers for key G-protein coupled receptors (GPCRs) are the foundation of their distinct pharmacological activities. The (S)-enantiomer is primarily responsible for the dopamine receptor blockade associated with antipsychotic effects, whereas the (R)-enantiomer mediates the serotonin 5-HT7 receptor antagonism linked to antidepressant properties.[1][4]

Receptor Binding Affinities

In vitro radioligand binding assays have been instrumental in quantifying the stereoselective affinity of the amisulpride enantiomers. The data consistently show a stark separation in receptor preference. The (S)-enantiomer binds to dopamine D2/D3 receptors with a potency approximately 40-fold greater than its (R)-counterpart.[4][7] Conversely, the (R)-enantiomer displays a more than 50-fold preference for the 5-HT7 receptor compared to the (S)-enantiomer.[4]

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of Amisulpride Enantiomers

Compound Dopamine D2 Receptor Dopamine D3 Receptor Serotonin 5-HT7 Receptor Other Receptors (Affinity)
(S)-Amisulpride (Esamisulpride) 4.0 - 5.2[1][6][8] High[9][10] ~1,900[1][6] Low affinity for α2-adrenergic receptors (Ki ~1528 nM)[8][10]
(R)-Amisulpride (Aramisulpride) 140 - 244[1][6][8] Weaker[9] 47[1][6] Higher affinity than (S)-isomer for α2-adrenergic receptors (Ki ~375 nM)[8][10]

| (RS)-Amisulpride (Racemic) | 9.8[8] | 3.2[2] | 11.5[4] | Weaker affinity for 5-HT2B and adrenergic α2A/α2C receptors[1] |

Note: Ki values are compiled from multiple studies and represent a consensus range. Minor variations exist based on experimental conditions (e.g., cell line, radioligand).

Functional Signaling Pathways

The stereospecific receptor binding of amisulpride enantiomers translates into distinct effects on intracellular signaling cascades. (S)-Amisulpride's antagonism of D2/D3 receptors, which are coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). This action in the mesolimbic pathway is central to its antipsychotic effect.[3][11] In contrast, (R)-amisulpride's antagonism of 5-HT7 receptors, which are Gs-coupled, blocks the serotonin-mediated activation of adenylyl cyclase and subsequent increase in cAMP. This latter mechanism is strongly implicated in its antidepressant-like effects.[1]

G cluster_S (S)-Amisulpride Pathway cluster_R (R)-Amisulpride Pathway S_Amisulpride S-Amisulpride (Esamisulpride) D2R Dopamine D2/D3 Receptors S_Amisulpride->D2R Antagonizes Gi Gi/o Protein D2R->Gi Activates AC_S Adenylyl Cyclase Gi->AC_S Inhibits cAMP_S cAMP AC_S->cAMP_S Reduces Conversion Antipsychotic\nEffect Antipsychotic Effect cAMP_S->Antipsychotic\nEffect R_Amisulpride R-Amisulpride (Aramisulpride) HT7R Serotonin 5-HT7 Receptor R_Amisulpride->HT7R Antagonizes Gs Gs Protein HT7R->Gs Activates AC_R Adenylyl Cyclase Gs->AC_R Activates cAMP_R cAMP AC_R->cAMP_R Increases Conversion Antidepressant\nEffect Antidepressant Effect cAMP_R->Antidepressant\nEffect

Caption: Differential signaling of amisulpride enantiomers.

Experimental Protocols and Methodologies

The elucidation of amisulpride's stereospecificity relies on a multi-tiered experimental approach, from in vitro receptor characterization to in vivo functional and clinical imaging studies.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of each enantiomer for its target receptors.

  • Objective: To quantify the affinity of (S)- and (R)-amisulpride for specific neurotransmitter receptors.

  • General Protocol:

    • Receptor Preparation: Membranes are prepared from cell lines (e.g., Spodoptera frugiperda (Sf-9) or CHO-K1) stably expressing a high concentration of the recombinant human receptor of interest (e.g., D2L, D3, or 5-HT7).[9]

    • Radioligand Competition: A fixed concentration of a high-affinity radioligand (e.g., [3H]spiperone or [3H]nemonapride for D2/D3 receptors; [3H]LSD for 5-HT7 receptors) is incubated with the receptor-containing membranes.[4][9]

    • Competitive Displacement: The incubation is performed across a range of increasing concentrations of the unlabeled test compound (e.g., (S)-amisulpride, (R)-amisulpride).

    • Separation & Counting: The reaction is terminated by rapid filtration, separating bound from free radioligand. The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to affinity constants (Ki) using the Cheng-Prusoff equation. The entire process is typically performed in triplicate.[12][13]

In Vivo Preclinical Models

Animal models are used to assess the functional consequences of the enantiomers' receptor profiles, such as antipsychotic-like, antidepressant-like, and extrapyramidal side effects.

  • Forced Swim Test (Rodents):

    • Objective: To evaluate antidepressant-like activity.

    • Methodology: Rats or mice are administered the test compound (e.g., aramisulpride). After a set period, they are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded. A significant reduction in immobility time is indicative of an antidepressant-like effect. Studies show that aramisulpride administration is sufficient to produce this effect, which is mediated by 5-HT7 antagonism.[1]

  • Catalepsy Bar Test (Rats):

    • Objective: To assess the propensity to induce extrapyramidal side effects (EPS), a proxy for strong D2 receptor blockade in the nigrostriatal pathway.

    • Methodology: A rat's front paws are placed on a raised horizontal bar. The time it takes for the rat to remove its paws and correct its posture is measured. A prolonged period of immobility (catalepsy) indicates significant EPS liability. (S)-amisulpride induces catalepsy at higher doses, whereas (R)-amisulpride does not and can even reduce the catalepsy caused by the (S)-enantiomer or other antipsychotics like haloperidol.[8]

Human Pharmacodynamic Studies

Clinical studies in healthy volunteers have confirmed the preclinical findings and guided the development of novel formulations.

  • Positron Emission Tomography (PET) Imaging:

    • Objective: To determine the in vivo dose-occupancy relationship at D2 receptors in the human brain.

    • Methodology: Healthy volunteers are administered a dose of the test compound (e.g., esamisulpride). A PET radiotracer that binds to D2 receptors (e.g., [11C]raclopride) is then injected, and the brain is scanned. The displacement of the radiotracer by the drug allows for the calculation of receptor occupancy at a given dose. These studies demonstrated that doses of 43–100 mg of esamisulpride result in D2 receptor occupancies of 30%–50%.[1]

  • Polysomnography (PSG) and REM Sleep Suppression:

    • Objective: To establish a pharmacodynamic marker for 5-HT7 receptor antagonism.

    • Methodology: 5-HT7 receptor antagonism is known to suppress rapid eye movement (REM) sleep. Healthy volunteers are administered the test compound (e.g., aramisulpride), and their sleep architecture is monitored overnight using PSG. The suppression of REM sleep serves as a functional in vivo biomarker for the engagement of 5-HT7 receptors by the drug.[1][6]

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Models cluster_clinical Human Clinical Studies binding Receptor Binding Assays (Determine Ki at D2/D3, 5-HT7) functional Functional Assays (e.g., cAMP measurement) binding->functional Confirm Functional Antagonism behavior Behavioral Tests (Forced Swim, Catalepsy) functional->behavior Predict In Vivo Efficacy & Side Effects occupancy_animal Receptor Occupancy (Ex vivo autoradiography) behavior->occupancy_animal pet PET Imaging (In vivo D2R Occupancy) behavior->pet Inform Human Dose Selection psg PSG Studies (5-HT7R Functional Marker) pet->psg Characterize Each Enantiomer's PD poc Proof-of-Concept Trials (e.g., Bipolar Depression) psg->poc Guide Development of Optimized Formulations

Caption: Experimental workflow for characterizing stereospecificity.

Conclusion and Future Directions

The stereospecific pharmacology of amisulpride is a clear and compelling example of how enantiomers of a single chiral drug can have distinct and therapeutically relevant mechanisms of action. (S)-amisulpride is the primary driver of D2/D3 receptor antagonism and antipsychotic efficacy, while (R)-amisulpride is responsible for 5-HT7 receptor antagonism and antidepressant effects.[1][4][9] This understanding has not only provided a deeper insight into the clinical profile of racemic amisulpride but has also enabled a rational drug development strategy.

This knowledge culminated in the creation of SEP-4199, a non-racemic mixture with an 85:15 ratio of (R)- to (S)-amisulpride.[6] This formulation is designed to maximize the 5-HT7-mediated antidepressant effects while providing a lower, but still therapeutically relevant, level of D2 receptor blockade to manage symptoms of anxiety, mania, or psychosis with a reduced risk of extrapyramidal side effects.[1][6] The study of amisulpride's enantiomers serves as a powerful model for the field, highlighting the importance of characterizing the individual components of racemic drugs to unlock their full therapeutic potential.

References

Amisulpride Hydrochloride Pharmacokinetics in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacokinetics of amisulpride (B195569) hydrochloride in preclinical models. It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

Introduction

Amisulpride is a substituted benzamide (B126) atypical antipsychotic and antiemetic agent. Its primary mechanism of action involves selective antagonism of dopamine (B1211576) D2 and D3 receptors.[1][2][3] It also exhibits antagonist activity at serotonin (B10506) 5-HT7 receptors, which may contribute to its antidepressant effects.[4] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of amisulpride in preclinical models is crucial for predicting its behavior in humans and for designing safe and effective clinical trials. This guide summarizes the available quantitative data, details the experimental methodologies used in these studies, and provides visual diagrams of relevant pathways and workflows.

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of amisulpride in various preclinical models. Data is most abundant for the rat model, with limited information available for dogs and a notable lack of specific pharmacokinetic data in the public domain for monkeys, although studies in non-human primates have been conducted.[4]

Table 1: Oral Pharmacokinetics of Amisulpride in Rats

Dose (mg/kg)FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
10SolutionNot ReportedNot ReportedNot ReportedNot Reported[5]
Pure DrugNot Specified30.05 ± 1.31.0 ± 0.052980.34 ± 3.6~48[6]
Market ProductNot Specified54.85 ± 1.20.67 ± 0.027238.73 ± 2.9Not Reported[6]
AMS-HPβCD Inclusion ComplexNot Specified79.01 ± 1.5Not Reported11871.1 ± 2.8~78[6]
50Not SpecifiedNot ReportedNot Reported13,500 (serum, µmol·h/L)Not Reported[7]
50 (with CsA)Not SpecifiedNot ReportedNot Reported29,800 (serum, µmol·h/L)Not Reported[7]

Table 2: Intravenous Pharmacokinetics of Amisulpride in Rats

Dose (mg/kg)FormulationCmax (ng/mL)AUC (ng·h/mL)Clearance (L/h/kg)Volume of Distribution (L/kg)Half-life (h)Reference
10SolutionNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[8]

Table 3: Pharmacokinetic and Toxicity Data of Amisulpride in Dogs

Study TypeDose (mg/kg/day)RouteObservationReference
Maximum Tolerated Dose120OralMaximum tolerated dose established. Pharmacological effects observed below this dose.[9]

No specific pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for dogs were identified in the reviewed literature.

Table 4: Pharmacokinetic and Toxicity Data of Amisulpride in Non-Human Primates

Study TypeRouteObservationReference
D2 Receptor OccupancyOral (Gradual 6-hour administration vs. single bolus)Significantly greater D2 receptor occupancy with gradual administration.[4]

No specific pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for monkeys were identified in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical pharmacokinetic evaluation of amisulpride.

In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous)

A typical experimental design to determine the pharmacokinetics of amisulpride in rats involves the following steps:

  • Animal Model: Male Sprague-Dawley or Wistar rats, typically weighing 200-250g, are used. Animals are housed in controlled conditions with a standard diet and water ad libitum. A period of acclimatization of at least one week is allowed before the experiment.

  • Fasting: For oral administration studies, rats are fasted overnight (approximately 12 hours) prior to dosing to minimize food effects on drug absorption. Water remains available.

  • Dosing:

    • Oral (PO): Amisulpride is typically dissolved or suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) and administered via oral gavage at a specific volume (e.g., 10 mL/kg).

    • Intravenous (IV): For intravenous administration, amisulpride is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection, usually into the tail vein.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points. For IV administration, typical time points include 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For oral administration, sampling might occur at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Blood is collected via methods such as tail vein or jugular vein cannulation into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

G cluster_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis acclimatization Acclimatization fasting Overnight Fasting acclimatization->fasting oral Oral Gavage fasting->oral iv Intravenous Injection fasting->iv blood_collection Serial Blood Sampling oral->blood_collection iv->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep storage Storage at -80°C plasma_prep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Typical workflow for a preclinical pharmacokinetic study in rats.
Bioanalytical Method for Amisulpride Quantification in Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the quantification of amisulpride in plasma.

  • Sample Preparation: A protein precipitation method is often employed. To a small volume of plasma (e.g., 50 µL), an internal standard (e.g., a deuterated version of amisulpride) is added, followed by a precipitating agent like acetonitrile (B52724).[5] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatographic Separation: Separation is achieved on a reverse-phase C18 column. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both amisulpride and the internal standard.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).

Signaling Pathways

Amisulpride's pharmacological effects are mediated through its interaction with specific neurotransmitter receptors.

Dopamine D2/D3 Receptor Antagonism

At therapeutic doses for psychosis, amisulpride acts as an antagonist at postsynaptic D2 and D3 receptors. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release.[2][4] The antagonism of postsynaptic D2 receptors can trigger downstream signaling through β-arrestin 2, leading to the activation of the Akt/GSK-3β pathway. This pathway is implicated in neuroprotection and neurite outgrowth.[4]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron dopamine_synthesis Dopamine Synthesis dopamine_release Dopamine Release dopamine_synthesis->dopamine_release d2r D2/D3 Receptor dopamine_release->d2r Dopamine beta_arrestin β-Arrestin 2 d2r->beta_arrestin Amisulpride (Antagonism) pi3k PI3K beta_arrestin->pi3k akt Akt (phosphorylated) pi3k->akt gsk3b GSK-3β (phosphorylated) akt->gsk3b creb CREB (phosphorylated) gsk3b->creb bdnf_bcl2 BDNF, Bcl-2 creb->bdnf_bcl2 Neuroprotective Effects G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ht7r 5-HT7 Receptor g_protein Gs Protein ht7r->g_protein ac Adenylyl Cyclase g_protein->ac atp ATP camp cAMP atp->camp AC pka Protein Kinase A camp->pka downstream Downstream Effects (e.g., Antidepressant Action) pka->downstream serotonin Serotonin serotonin->ht7r amisulpride Amisulpride amisulpride->ht7r

References

Unveiling the Off-Target Profile of Amisulpride Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride (B195569) hydrochloride is a second-generation antipsychotic agent primarily recognized for its high affinity and antagonist activity at dopamine (B1211576) D2 and D3 receptors. While its efficacy in treating schizophrenia and dysthymia is well-established and largely attributed to this dopaminergic modulation, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth exploration of the off-target effects of amisulpride, presenting quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways. This information is intended to support further research and inform drug development strategies.

Off-Target Binding Profile of Amisulpride and its Enantiomers

Amisulpride is a chiral molecule, administered as a racemic mixture of (R)- and (S)-enantiomers. Emerging research has demonstrated a significant stereoselectivity in its binding profile, not only at its primary targets but also at various off-target receptors. The following table summarizes the binding affinities (Ki values) of racemic amisulpride and its individual enantiomers, aramisulpride ((R)-amisulpride) and esamisulpride ((S)-amisulpride), at key on-target and off-target receptors. While many sources state that amisulpride has little to no affinity for a broad range of other receptors, including most serotonin, adrenergic, histaminergic, and cholinergic receptors, the quantitative data presented below highlights the most significant and well-characterized off-target interactions.[1][2][3][4]

ReceptorLigandKi (nM)Primary/Off-Target
Dopamine D2Esamisulpride4.0Primary
Racemic Amisulpride~1.1 - 4.43Primary
Aramisulpride140Primary
Dopamine D3Esamisulpride0.72Primary
Racemic Amisulpride~3.2Primary
Aramisulpride13.9Primary
Serotonin 5-HT7 Aramisulpride 47 Off-Target
Racemic Amisulpride~22-44Off-Target
Esamisulpride 1,900 Off-Target
Serotonin 5-HT2AEsamisulpride430Off-Target
Aramisulpride380Off-Target
Serotonin 5-HT2BEsamisulpride270Off-Target
Aramisulpride240Off-Target
Adrenergic α2AEsamisulpride290Off-Target
Aramisulpride590Off-Target
Adrenergic α2CEsamisulpride170Off-Target
Aramisulpride750Off-Target

Note: Ki values are compiled from multiple sources and represent approximate mean values. The primary off-target activity is highlighted in bold.

Key Off-Target Signaling Pathways

The identified off-target interactions of amisulpride, particularly at the 5-HT7, 5-HT2B, and α2-adrenergic receptors, implicate its potential modulation of several intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways associated with these receptors.

G cluster_receptor 5-HT7 Receptor Signaling Amisulpride Amisulpride (Aramisulpride) HTR7 5-HT7 Receptor Amisulpride->HTR7 Antagonism G_alpha_s Gαs HTR7->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity, Antidepressant Effects) CREB->Gene_Expression Regulates

Amisulpride's antagonistic effect on the 5-HT7 receptor pathway.

G cluster_receptor 5-HT2B Receptor Signaling Amisulpride Amisulpride HTR2B 5-HT2B Receptor Amisulpride->HTR2B Weak Antagonism G_alpha_q Gαq/11 HTR2B->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Responses Cellular Responses (e.g., Smooth Muscle Contraction) PKC->Cellular_Responses

Amisulpride's weak antagonism at the 5-HT2B receptor pathway.

G cluster_receptor α2-Adrenergic Receptor Signaling Amisulpride Amisulpride ADRA2 α2A/α2C Receptor Amisulpride->ADRA2 Weak Antagonism G_alpha_i Gαi ADRA2->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease Downstream_Effects Downstream Effects (e.g., Inhibition of Neurotransmitter Release) cAMP_decrease->Downstream_Effects

Amisulpride's weak antagonism at α2-adrenergic receptor pathways.

Experimental Protocols

The determination of binding affinities (Ki values) for amisulpride and its enantiomers at various off-target receptors is predominantly achieved through competitive radioligand binding assays. Below is a detailed, representative protocol for such an assay, followed by a table specifying the key reagents used for the identified off-target receptors.

General Radioligand Binding Assay Protocol (Competitive Inhibition)

G cluster_workflow Experimental Workflow: Competitive Radioligand Binding Assay prep 1. Receptor Membrane Preparation - Homogenization of cells/tissues expressing the target receptor. - Centrifugation to isolate cell membranes. - Resuspension in appropriate buffer. incubation 2. Incubation - Combine receptor membranes, radioligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the competitor drug (amisulpride/enantiomers) in a 96-well plate. prep->incubation equilibrium 3. Reach Equilibrium - Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25-37°C) to allow binding to reach a steady state. incubation->equilibrium separation 4. Separation of Bound and Free Ligand - Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. - Wash filters with ice-cold buffer to remove unbound radioligand. equilibrium->separation quantification 5. Quantification - Measure the radioactivity retained on the filters using a scintillation counter. separation->quantification analysis 6. Data Analysis - Plot the percentage of specific binding against the log concentration of the competitor drug. - Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding). - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) quantification->analysis

Workflow for a competitive radioligand binding assay.

Key Reagents for Specific Off-Target Assays:

Target ReceptorRadioligandCell Line/Tissue Preparation
5-HT7[³H]-5-Carboxamidotryptamine ([³H]-5-CT) or [³H]-SB-269970HEK293 or CHO cells stably expressing the human 5-HT7 receptor
5-HT2B[³H]-LSD or [³H]-5-HTCHO-K1 cells stably expressing the human 5-HT2B receptor
Adrenergic α2A[³H]-Rauwolscine or [³H]-MK912Membranes from cells (e.g., HEK293) expressing the human α2A-adrenergic receptor
Adrenergic α2C[³H]-RauwolscineMembranes from cells (e.g., CHO) expressing the human α2C-adrenergic receptor

Discussion and Implications

The off-target profile of amisulpride is characterized by a notable and stereoselective interaction with the 5-HT7 receptor, where the (R)-enantiomer, aramisulpride, exhibits significantly higher affinity than the (S)-enantiomer. This antagonism at 5-HT7 receptors is hypothesized to contribute to the antidepressant effects of amisulpride. The antidepressant-like effects of amisulpride have been shown to be absent in 5-HT7 receptor knockout mice, further supporting this mechanism.[1][2]

The weaker affinities for 5-HT2A, 5-HT2B, and α2-adrenergic receptors suggest that these interactions are less likely to be clinically significant at therapeutic doses of amisulpride for psychosis. However, they may contribute to the overall pharmacological profile and could be relevant in specific patient populations or in cases of overdose. The lack of significant affinity for histaminergic H1 and muscarinic M1 receptors is consistent with the relatively low incidence of sedative and anticholinergic side effects associated with amisulpride compared to some other antipsychotics.

Conclusion

This technical guide provides a consolidated overview of the known off-target effects of amisulpride hydrochloride, with a focus on quantitative binding data and the underlying experimental and biological frameworks. The primary off-target activity of amisulpride is its potent and stereoselective antagonism of the 5-HT7 receptor, which is likely a key contributor to its antidepressant properties. The weaker interactions at other serotonergic and adrenergic receptors provide a more nuanced understanding of its pharmacological profile. For drug development professionals, the stereoselective nature of amisulpride's off-target effects underscores the potential for developing enantiomerically pure formulations to optimize therapeutic actions and minimize unwanted side effects. Further comprehensive screening and functional assays will continue to refine our understanding of the complete pharmacological signature of this important antipsychotic agent.

References

Amisulpride Hydrochloride's Interaction with Serotonin Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride (B195569), a substituted benzamide, is an atypical antipsychotic and antidepressant agent. Its primary mechanism of action is traditionally attributed to its high affinity and antagonism of dopamine (B1211576) D2 and D3 receptors. However, a growing body of evidence reveals that amisulpride's pharmacological profile is more complex, involving significant interactions with specific serotonin (B10506) (5-HT) receptor subtypes. This guide provides an in-depth technical overview of the interaction between amisulpride hydrochloride and serotonin receptor subtypes, with a focus on quantitative binding data, functional outcomes, and the underlying experimental methodologies.

Core Interaction Profile: Antagonism at 5-HT7 and 5-HT2B Receptors

Amisulpride exhibits a notable affinity for the 5-HT7 and 5-HT2B serotonin receptor subtypes, where it acts as an antagonist.[1] This interaction is considered to be a key contributor to its antidepressant effects.[2][3] In contrast, amisulpride shows significantly lower affinity for other serotonin receptor subtypes, such as the 5-HT2A and 5-HT1A receptors, and is considered to have no significant interaction with them at clinically relevant doses.[4][5] The binding affinity of amisulpride is stereoselective, with the R-enantiomer (aramisulpride) showing a higher affinity for the 5-HT7 receptor, while the S-enantiomer (esamisulpride) has a higher affinity for dopamine D2 receptors.[6][7]

Quantitative Data: Binding Affinities of Amisulpride and its Enantiomers

The binding affinities of racemic amisulpride and its individual enantiomers for various serotonin receptor subtypes have been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity, with lower values indicating a stronger binding. The following table summarizes the available quantitative data.

CompoundReceptor SubtypeKi (nM)SpeciesReference
Racemic Amisulpride5-HT711.5Human[1]
Racemic Amisulpride5-HT2B13Human[1]
Racemic Amisulpride5-HT2A430 (esamisulpride), 380 (aramisulpride)Not Specified[8]
Racemic Amisulpride5-HT1A>10,000Not Specified[9]
(R)-Amisulpride (Aramisulpride)5-HT747Human[6][7]
(S)-Amisulpride (Esamisulpride)5-HT71860Human[6]
(R)-Amisulpride (Aramisulpride)5-HT2B240Not Specified[8]
(S)-Amisulpride (Esamisulpride)5-HT2B270Not Specified[8]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: competitive radioligand binding assays and functional cAMP assays.

Competitive Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound (e.g., amisulpride) for a specific receptor.

Objective: To determine the concentration of an unlabeled test compound that inhibits 50% of the binding of a radiolabeled ligand to a specific receptor (IC50), from which the Ki value can be calculated.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT7, 5-HT2A, 5-HT2B).

  • A specific radioligand for the target receptor (e.g., [3H]5-CT for 5-HT7 receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (amisulpride). Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand) are also included.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[10]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow A Prepare Cell Membranes (Expressing Target Receptor) B Set up Assay Plate: - Membranes - Radioligand (fixed conc.) - Unlabeled Amisulpride (varied conc.) A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration (Separates Bound from Unbound) C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: - Determine IC50 - Calculate Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that modulate the production of cyclic adenosine (B11128) monophosphate (cAMP). For 5-HT7 receptors, which are Gs-coupled, agonists increase cAMP levels, while antagonists block this increase.

Objective: To measure the ability of amisulpride to antagonize the agonist-stimulated production of cAMP in cells expressing the 5-HT7 receptor.

Materials:

  • Cells stably expressing the human 5-HT7 receptor.

  • A known 5-HT7 receptor agonist (e.g., 5-CT).

  • This compound.

  • Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture and Plating: Cells expressing the 5-HT7 receptor are cultured and seeded into 96-well or 384-well plates.

  • Compound Preparation: Serial dilutions of amisulpride and a fixed concentration of the 5-HT7 agonist are prepared in the stimulation buffer.

  • Assay: The cell culture medium is replaced with the stimulation buffer containing the test compounds. The cells are incubated with amisulpride (the antagonist) for a short period before the addition of the agonist.

  • Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's protocol.

  • Data Analysis: The data are plotted as the cAMP concentration against the log of the amisulpride concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of amisulpride that inhibits 50% of the agonist-induced cAMP production.

cAMP_Functional_Assay_Workflow A Plate Cells Expressing Target Receptor (e.g., 5-HT7) B Pre-incubate Cells with Amisulpride (Antagonist) A->B C Add Receptor Agonist (e.g., 5-CT) B->C D Incubate to Stimulate cAMP Production C->D E Lyse Cells D->E F Measure Intracellular cAMP (e.g., HTRF, AlphaScreen) E->F G Data Analysis: - Determine IC50 F->G

Caption: Workflow for a cAMP functional antagonist assay.

Signaling Pathways

Amisulpride's interaction with serotonin receptors influences downstream signaling cascades. The primary signaling pathways for the serotonin receptor subtypes of interest are depicted below.

5-HT7 Receptor Signaling

The 5-HT7 receptor is primarily coupled to the Gs alpha subunit of the G-protein complex, which activates adenylyl cyclase, leading to an increase in intracellular cAMP.[1] It can also couple to the G12 alpha subunit, which activates the RhoA signaling pathway, influencing cytoskeletal rearrangement and gene transcription.[1][12]

Gs_G12_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amisulpride Amisulpride Receptor 5-HT7 Receptor Amisulpride->Receptor Antagonist Gs Gs Receptor->Gs Activates G12 G12 Receptor->G12 Activates AC Adenylyl Cyclase Gs->AC Stimulates RhoA RhoA G12->RhoA Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

Caption: 5-HT7 receptor signaling pathways (Gs and G12).

5-HT2A and 5-HT2B Receptor Signaling

Both 5-HT2A and 5-HT2B receptors are coupled to the Gq alpha subunit of the G-protein complex. Activation of Gq stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[2][13]

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amisulpride Amisulpride Receptor 5-HT2A / 5-HT2B Receptor Amisulpride->Receptor Antagonist Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse Phosphorylates Targets

Caption: 5-HT2A/2B receptor Gq signaling pathway.

Conclusion

This compound's interaction with serotonin receptors, particularly its antagonist activity at 5-HT7 and 5-HT2B subtypes, is a critical aspect of its pharmacological profile that likely contributes to its therapeutic efficacy, especially its antidepressant properties. The stereoselective nature of this binding further underscores the complexity of its mechanism of action. A thorough understanding of these interactions, supported by quantitative binding data and functional assays, is essential for the rational design and development of novel therapeutics targeting the serotonergic system. This guide provides a foundational overview for researchers and professionals in the field to facilitate further investigation and drug discovery efforts.

References

The Development of Amisulpride: A Technical Guide to an Atypical Antipsychotic

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 5, 2025

Executive Summary

Amisulpride (B195569) is a substituted benzamide (B126) derivative that has carved a unique niche within the class of atypical antipsychotics. Its development trajectory, spanning from its synthesis in the 1990s by Sanofi-Aventis, reveals a molecule with a distinct pharmacological profile primarily characterized by high-affinity, selective antagonism of dopamine (B1211576) D2 and D3 receptors. Unlike many other second-generation antipsychotics, amisulpride exhibits minimal affinity for serotonin (B10506), adrenergic, histamine, or cholinergic receptors, challenging the conventional serotonin-dopamine hypothesis of atypicality. Its clinical efficacy is marked by a notable dose-dependent dual action: at low doses (50-300 mg/day), it preferentially blocks presynaptic autoreceptors, enhancing dopaminergic transmission and targeting negative and depressive symptoms. At higher doses (400-1200 mg/day), it blocks postsynaptic receptors, effectively treating the positive symptoms of schizophrenia. This technical guide provides an in-depth review of the history, development, mechanism of action, and key experimental validations of amisulpride for researchers, scientists, and drug development professionals.

Introduction and Historical Context

The development of amisulpride emerged from the established lineage of benzamide antipsychotics, such as sulpiride. Introduced by Sanofi-Aventis in the 1990s, the goal was to create a compound with potent antipsychotic efficacy while minimizing the extrapyramidal symptoms (EPS) that plagued first-generation agents.[1] Amisulpride's classification as an "atypical" antipsychotic is based on its clinical profile—low propensity for EPS and efficacy against negative symptoms—rather than a multi-receptor binding profile involving serotonin 5-HT2A antagonism.[2][3][4][5] Its atypicality is attributed to its selective affinity for dopamine receptors located preferentially in limbic and cortical structures over the striatum, the brain region primarily associated with motor control.[2][4][5]

Though widely used in Europe, Australia, and other regions for schizophrenia and dysthymia, its path in the United States has been different. It was not approved by the U.S. Food and Drug Administration (FDA) for psychiatric indications, with its patent expiring in 2008.[1] However, an intravenous formulation was approved in the U.S. in 2020 for the prevention and treatment of postoperative nausea and vomiting.[1]

Chemical Synthesis and Properties

Amisulpride, with the chemical name 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, is synthesized through a multi-step process. While several synthetic routes exist, a common pathway involves the preparation of 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid, which is then condensed with N-ethyl-2-aminomethylpyrrolidine.

Key Chemical Properties:

  • Molecular Formula: C₁₇H₂₇N₃O₄S

  • Molar Mass: 369.48 g·mol⁻¹

  • Bioavailability: Approximately 48% (oral)

  • Plasma Protein Binding: 16%

  • Elimination Half-life: ~12 hours

  • Metabolism: Minimal, primarily excreted unchanged via the kidneys.

Pharmacodynamics and Mechanism of Action

Amisulpride's primary mechanism of action is its selective and high-affinity antagonism of dopamine D₂ and D₃ receptors.[2][6][7] It exhibits little to no significant binding to D₁, D₄, D₅, serotonergic (with the notable exception of 5-HT₇), adrenergic, histaminergic, or cholinergic receptors.[2][8]

Receptor Binding Profile

The affinity of a compound for its receptor is a critical determinant of its pharmacological activity. The binding affinity, quantified by the inhibition constant (Ki), represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeAmisulpride (racemic) Ki (nM)(S)-Amisulpride Ki (nM)(R)-Amisulpride Ki (nM)
Dopamine D₂ 1.1 - 2.8[6][8]4.43[9]>1000
Dopamine D₃ 2.4 - 3.2[8]0.72[9]13.9[10]
Serotonin 5-HT₂B 13N/AN/A
Serotonin 5-HT₇ 11.5 - 44[6]900[6][9]22[6]
Adrenergic α₂A N/A290[10]590[10]
Adrenergic α₂C N/A170[10]750[10]
Data compiled from multiple sources. N/A indicates data not readily available.

Notably, the binding is stereoselective. The (S)-enantiomer possesses a significantly higher affinity for D₂/D₃ receptors, while the (R)-enantiomer shows a greater preference for the 5-HT₇ receptor.[6][11]

Dose-Dependent Bimodal Action

A hallmark of amisulpride's pharmacology is its dual effect, which is dependent on the administered dose. This relationship is crucial for its therapeutic application across different symptom domains of schizophrenia.

  • Low Doses (50-300 mg/day): At lower concentrations, amisulpride preferentially blocks presynaptic D₂/D₃ autoreceptors. These autoreceptors normally function as a negative feedback mechanism, inhibiting dopamine synthesis and release. By blocking them, amisulpride disinhibits dopaminergic neurons, leading to increased dopamine release in the prefrontal cortex. This is thought to alleviate negative symptoms and depressive symptoms, which are associated with dopaminergic hypoactivity in this region.[2][4][5]

  • High Doses (400-1200 mg/day): At higher concentrations, amisulpride acts as a conventional antagonist at postsynaptic D₂/D₃ receptors, particularly in limbic areas like the nucleus accumbens. This action blocks the excessive dopaminergic signaling associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][4][5]

G cluster_low Low Dose (50-300 mg) cluster_high High Dose (400-1200 mg) Amisulpride_Low Amisulpride Presynaptic_Autoreceptor Presynaptic D₂/D₃ Autoreceptor Dopamine_Release Increased Dopamine Release (Prefrontal Cortex) Negative_Symptoms Alleviation of Negative Symptoms Amisulpride_High Amisulpride Postsynaptic_Receptor Postsynaptic D₂/D₃ Receptor (Limbic) Dopamine_Signaling Reduced Dopamine Signaling Positive_Symptoms Alleviation of Positive Symptoms

Key Experimental Protocols and Validation

The unique pharmacological profile of amisulpride has been elucidated through a series of preclinical and clinical experiments. The methodologies below represent the foundational techniques used in its characterization.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of amisulpride for various neurotransmitter receptors.

Methodology:

  • Preparation of Membranes: Cell lines (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest (e.g., D₂, D₃, 5-HT₇) are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The prepared membranes are incubated in a solution containing a specific radioligand (e.g., [³H]spiperone for D₂ receptors) at a fixed concentration, and varying concentrations of the unlabeled competitor drug (amisulpride).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of amisulpride that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

G start Start: Cell Culture (Expressing Target Receptor) mem_prep Membrane Preparation (Homogenization & Centrifugation) start->mem_prep incubation Incubation (Membranes + Radioligand + Amisulpride) mem_prep->incubation filtration Rapid Filtration (Separates Bound/Unbound) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting analysis Data Analysis (Cheng-Prusoff Equation) counting->analysis result Result: Ki Value (Binding Affinity) analysis->result

In Vivo Microdialysis

Objective: To measure extracellular dopamine levels in specific brain regions of freely moving animals following amisulpride administration, demonstrating its effect on dopamine release.

Methodology:

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain of a rat, targeting a region of interest such as the prefrontal cortex or nucleus accumbens. The cannula is secured with dental cement. Animals are allowed to recover for several days.[13][14]

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[10][15]

  • Equilibration and Baseline Collection: The system is allowed to equilibrate for 1-2 hours. Following this, several baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal dopamine levels.[10]

  • Drug Administration: Amisulpride (or vehicle) is administered to the animal (e.g., via intraperitoneal injection).

  • Sample Collection: Dialysate collection continues for several hours post-administration.

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Normalization: Post-injection dopamine levels are typically expressed as a percentage change from the stable baseline average.[13]

Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic potential of amisulpride. The ability to block a conditioned avoidance response without impairing the ability to escape an aversive stimulus is highly predictive of clinical antipsychotic efficacy.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a doorway is commonly used. The floor of the box is a grid capable of delivering a mild electric footshock.

  • Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a set period (e.g., 10 seconds). If the rat does not move to the other compartment during the CS, an unconditioned stimulus (US), a mild footshock, is delivered through the grid floor. The shock continues until the rat escapes to the other compartment.

  • Testing: Once the animals are trained to consistently avoid the shock by moving during the CS (an avoidance response), they are treated with amisulpride or a vehicle.

  • Measurement: The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) is recorded. A compound is considered to have an antipsychotic-like profile if it selectively reduces avoidance responses at doses that do not affect escape responses, indicating that the effect is not due to simple motor impairment or sedation.[4]

Clinical Development and Efficacy

Amisulpride has been evaluated in numerous clinical trials, demonstrating efficacy for both positive and negative symptoms of schizophrenia.

Efficacy in Schizophrenia

Clinical trials have consistently shown that amisulpride is superior to placebo and at least as effective as first-generation antipsychotics like haloperidol (B65202) and other atypical agents such as risperidone (B510) and olanzapine (B1677200) in treating the overall symptoms of schizophrenia.[3][16] A large meta-analysis identified amisulpride as one of the most effective antipsychotics, second only to clozapine (B1669256), for reducing overall symptoms.[17][18]

Study / Meta-analysisComparator(s)Key Efficacy Findings (PANSS/BPRS)
Leucht et al. (2013) [17]14 other antipsychotics & placeboStandardized Mean Difference (SMD) vs. Placebo: -0.66 (one of the highest effect sizes). Significantly more effective than haloperidol, quetiapine, aripiprazole, and others.
Johnsen et al. (2020) [11]Olanzapine, AripiprazoleMean PANSS Total Score Reduction at 52 weeks: Amisulpride: -32.7; Olanzapine: -23.3; Aripiprazole: -21.9.
Peuskens et al. [19]RisperidonePANSS Total Score Reduction at 6 weeks: No significant difference between amisulpride (-24.1) and risperidone (-28.4).
Saeedi et al. (2008) [6]OlanzapineBPRS Score Change at 8 weeks: No significant difference between amisulpride (-16.8) and olanzapine (-15.3).
Mortimer et al. (2004) Placebo (Negative Symptoms)Amisulpride (50-300 mg/day) was significantly more effective than placebo in patients with predominantly negative symptoms.

PANSS: Positive and Negative Syndrome Scale; BPRS: Brief Psychiatric Rating Scale.

Safety and Tolerability Profile

Amisulpride's safety profile is distinct from many other atypical antipsychotics, primarily due to its selective receptor binding.

Adverse EffectIncidence / ProfileComparator Data
Extrapyramidal Symptoms (EPS) Low incidence, particularly at therapeutic doses.[3]Significantly lower rates of antiparkinsonian medication use compared to haloperidol.[16] Similar rates to risperidone and olanzapine.[19][20]
Weight Gain Considered to have a low potential for weight gain.[3][5]Significantly less weight gain compared to olanzapine and risperidone.[6][20]
Hyperprolactinemia High incidence due to potent D₂ receptor blockade in the pituitary, which lies outside the blood-brain barrier.[21]Incidence can be as high as 70-100% in patients.[21] Prolactin levels increase significantly even at low doses (50 mg/day).[22]
QTc Prolongation Risk of dose-dependent QTc interval prolongation.Caution is advised, and it is contraindicated with other drugs known to prolong the QT interval.
Sedation Low liability for sedation compared to other antipsychotics.[17]Meta-analysis showed amisulpride had one of the lowest odds ratios for sedation vs. placebo.[17]

Conclusion

The history and development of amisulpride illustrate a successful endeavor in rational drug design, resulting in an atypical antipsychotic with a unique and highly selective mechanism of action. Its dose-dependent effects on the dopamine system provide a versatile therapeutic tool for managing the multifaceted symptomology of schizophrenia. The extensive preclinical and clinical research, validated through robust experimental methodologies, has established amisulpride as a highly effective agent with a generally favorable side effect profile, particularly concerning weight gain and sedation. The primary challenge in its clinical use remains the management of hyperprolactinemia. For drug development professionals and researchers, the story of amisulpride underscores the viability of targeting the dopamine D₂/D₃ system with high selectivity to achieve an atypical antipsychotic profile, offering a compelling alternative to multi-receptor approaches.

References

Amisulpride Hydrochloride: A Comprehensive Technical Guide to its Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride (B195569), a substituted benzamide (B126) atypical antipsychotic and antiemetic agent, is distinguished by its selective antagonist activity at dopamine (B1211576) D2 and D3 receptors.[1][2] Its therapeutic efficacy is notably dose-dependent. At lower doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which is thought to contribute to its antidepressant effects and efficacy against the negative symptoms of schizophrenia.[1][3] At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist, effectively mitigating the positive symptoms of schizophrenia.[1][3] This technical guide provides an in-depth overview of the molecular structure and physicochemical characterization of amisulpride hydrochloride, presenting key data and experimental methodologies for its analysis.

Molecular and Physicochemical Properties

This compound is the hydrochloride salt of amisulpride. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide hydrochloride[4]
Molecular Formula C₁₇H₂₈ClN₃O₄S[4]
Molecular Weight 405.94 g/mol [4]
Appearance Crystals from acetone[4]
Melting Point 126-127 °C[4]
Solubility Soluble in DMSO.

Molecular Structure and Crystallography

This compound is known to exist in at least two polymorphic forms, designated as Form I and Form II.[3][5] These forms are conformational polymorphs, with the primary structural difference centered around the ethylsulfonyl group.[3] Form II has been reported to exhibit lower hygroscopicity and improved solubility compared to Form I, making it a potentially more favorable form for pharmaceutical development.[3]

Crystallographic Data

Table 1: Powder X-ray Diffraction (PXRD) Data for Amisulpride

The crystalline nature of amisulpride has been confirmed by PXRD, with characteristic peaks observed at various 2θ values.[6]

2θ Values (°)
12.11
15.85
18.75
20.23
22.04
23.14
24.02
26.08
27.79
28.94

(Data obtained from a study on amisulpride co-crystals, which includes the PXRD pattern of the pure drug.)[6]

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the amisulpride molecule. The IR spectrum of amisulpride shows characteristic peaks corresponding to its structural features.

Table 2: Key FTIR Vibrational Bands of Amisulpride

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
3390.86N-H stretchingPrimary amine (-NH₂)[6]
1631.78C=O stretchingAmide[6]
1058.92SO₂ stretchingSulfonyl[6]

The formation of co-crystals with sodium acetate (B1210297) resulted in shifts of the N-H stretching to 3415.94 cm⁻¹ and the C=O stretching to 1647.21 cm⁻¹, indicating intermolecular interactions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of amisulpride, aiding in its identification and structural elucidation.

Table 3: Mass Spectrometry Data for Amisulpride

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
ESI+370.181242.0485, 243.0509, 371.1827[7]

The fragmentation pattern provides valuable information for the structural confirmation of amisulpride in various analytical methods.

Chromatographic Characterization

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the quantification and analysis of amisulpride in bulk drug substances and pharmaceutical formulations.

Table 4: Summary of a Validated HPLC Method for Amisulpride

ParameterValue
Linearity Range 2-10 µg/mL
Correlation Coefficient (R²) 0.9999
Limit of Detection (LOD) 0.0175 µg/mL
Limit of Quantitation (LOQ) 0.0577 µg/mL
Recovery 99.53% to 99.72%

Experimental Protocols

Single Crystal X-ray Diffraction (SXRD)

Objective: To determine the three-dimensional atomic structure of single crystals of this compound polymorphs.

Methodology:

  • Crystal Growth: Grow single crystals of Form I and Form II of this compound from appropriate solvent systems as described in the literature.[3]

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector. Data is typically collected at a controlled temperature (e.g., 100 K or 298 K).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Powder X-ray Diffraction (PXRD)

Objective: To characterize the crystalline form of a bulk powder sample of this compound.

Methodology:

  • Sample Preparation: Gently grind the powder sample to ensure a random orientation of the crystallites. Pack the powder into a sample holder.

  • Data Collection: Collect the PXRD pattern using a powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation). Scan a range of 2θ angles (e.g., 5° to 40°).

  • Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (2θ values) and their intensities, which serve as a fingerprint for the specific polymorphic form.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of amisulpride in a bulk drug or pharmaceutical formulation.

Methodology:

  • Chromatographic System: Utilize an HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate (B84403) buffer (pH adjusted to 4.1 with orthophosphoric acid) and acetonitrile (B52724) (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the eluent at 227 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., mobile phase) to a known concentration.

  • Analysis: Inject a fixed volume of the standard and sample solutions into the chromatograph and record the chromatograms.

  • Quantification: Determine the concentration of amisulpride in the sample by comparing its peak area to that of the standard.

Signaling Pathway and Experimental Workflow Diagrams

Amisulpride_Signaling_Pathway cluster_low_dose Low Dose cluster_high_dose High Dose Presynaptic Neuron Presynaptic Neuron D2/D3 Autoreceptor D2/D3 Autoreceptor Presynaptic Neuron->D2/D3 Autoreceptor Dopamine Dopamine Release Dopamine Release Presynaptic Neuron->Dopamine Release Increased D2/D3 Autoreceptor->Presynaptic Neuron Inhibition Amisulpride (Low) Amisulpride (Low) Amisulpride (Low)->D2/D3 Autoreceptor Blocks Postsynaptic Neuron Postsynaptic Neuron Postsynaptic D2/D3 Receptor Postsynaptic D2/D3 Receptor Signal Transduction Signal Transduction Postsynaptic D2/D3 Receptor->Signal Transduction Activates Dopamine Dopamine Dopamine->Postsynaptic D2/D3 Receptor Binds Amisulpride (High) Amisulpride (High) Amisulpride (High)->Postsynaptic D2/D3 Receptor Blocks

Caption: Dose-dependent signaling pathway of amisulpride.

Experimental_Workflow cluster_structural Structural Characterization cluster_spectroscopic Spectroscopic Identification cluster_chromatographic Purity and Quantification Amisulpride HCl Sample Amisulpride HCl Sample Structural_Analysis Structural Analysis Amisulpride HCl Sample->Structural_Analysis Spectroscopic_Analysis Spectroscopic Analysis Amisulpride HCl Sample->Spectroscopic_Analysis Chromatographic_Analysis Chromatographic Analysis Amisulpride HCl Sample->Chromatographic_Analysis SXRD SXRD Structural_Analysis->SXRD Single Crystal PXRD PXRD Structural_Analysis->PXRD Powder FTIR FTIR Spectroscopic_Analysis->FTIR NMR NMR Spectroscopic_Analysis->NMR MS MS Spectroscopic_Analysis->MS HPLC HPLC Chromatographic_Analysis->HPLC LC_MSMS LC-MS/MS Chromatographic_Analysis->LC_MSMS Data_Integration Data Integration & Characterization Report SXRD->Data_Integration PXRD->Data_Integration FTIR->Data_Integration NMR->Data_Integration MS->Data_Integration HPLC->Data_Integration LC_MSMS->Data_Integration

Caption: Experimental workflow for this compound characterization.

References

Methodological & Application

Application Notes and Protocols for In Vivo Amisulpride Hydrochloride Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of amisulpride (B195569) hydrochloride in rodent models. This document includes detailed protocols for key behavioral assays, a summary of relevant quantitative data, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction

Amisulpride is an atypical antipsychotic and antidepressant agent with a unique pharmacological profile. It exhibits high selectivity as an antagonist for dopamine (B1211576) D2 and D3 receptors.[1][2][3][4][5] Its therapeutic effects are dose-dependent. At lower doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release. This mechanism is thought to contribute to its antidepressant and anti-anhedonic properties.[3][5][6] At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist, which is responsible for its antipsychotic effects.[2][3][4] Amisulpride also shows affinity for serotonin (B10506) 5-HT7 and 5-HT2B receptors, which may further contribute to its antidepressant activity.[1][5]

Mechanism of Action: Signaling Pathway

Amisulpride's primary mechanism involves the modulation of dopaminergic signaling. The following diagram illustrates its dose-dependent effects on the dopamine synapse.

Amisulpride_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_low_dose Low Dose Amisulpride cluster_high_dose High Dose Amisulpride Dopamine Synthesis Dopamine Synthesis Dopamine Vesicle Dopamine Vesicle Dopamine Synthesis->Dopamine Vesicle Packaging Synaptic Cleft Dopamine Vesicle->Synaptic Cleft Release D2/D3 Autoreceptor D2/D3 Autoreceptor D2/D3 Autoreceptor->Dopamine Vesicle Inhibits Release Postsynaptic D2/D3 Postsynaptic D2/D3 Receptor Signaling Cascade Signaling Cascade Postsynaptic D2/D3->Signaling Cascade Activates Synaptic Cleft->D2/D3 Autoreceptor Feedback Synaptic Cleft->Postsynaptic D2/D3 Binds Low Amisulpride Low Dose Amisulpride Low Amisulpride->D2/D3 Autoreceptor Blocks High Amisulpride High Dose Amisulpride High Amisulpride->Postsynaptic D2/D3 Blocks

Caption: Dose-dependent mechanism of Amisulpride on dopamine receptors.

Quantitative Data Summary

The following tables summarize key quantitative parameters for in vivo studies with amisulpride hydrochloride in rodents.

Table 1: Pharmacokinetic and Toxicity Data in Rodents
ParameterSpeciesValueRouteReference
Oral BioavailabilityRat/Mouse48%Oral[1][2]
Elimination Half-lifeRat/Mouse12 hours-[1]
LD50Mouse1024 mg/kgOral[2]
LD50Mouse175 mg/kgIntraperitoneal[2]
LD50Mouse224 mg/kgSubcutaneous[2]
TDLoRat0.24 mg/kgSubcutaneous[2]
Table 2: Effective Doses (ED50) of Amisulpride in Rodent Behavioral Models
Behavioral TestEffectSpeciesED50RouteReference
Apomorphine-induced HypothermiaAntagonismMouse2-3 mg/kg-[7]
Amphetamine-induced HypermotilityAntagonismRat2-3 mg/kg-[7]
Apomorphine-induced YawningAntagonismRat0.2 mg/kgi.p.[7][8]
Apomorphine-induced HypomotilityAntagonismRat0.3 mg/kgi.p.[7][8]
Apomorphine-induced ClimbingAntagonismMouse19-115 mg/kg-[7]
Apomorphine-induced GnawingAntagonismRat115 mg/kg-[7]
Drug Discrimination ((S)-amisulpride)DiscriminationMouse1.77 mg/kgs.c.[9]
Table 3: Dose Ranges for Antidepressant-like Effects in Rodent Models
Behavioral ModelSpeciesEffective Dose RangeRouteAdministrationReference
Forced Swim TestRat1 and 3 mg/kg-Subchronic[6][10]
Chronic Mild StressRat5 and 10 mg/kg-Chronic[6][10]
Forced Swim TestMouse70 mg/kgOralAcute & Chronic[11]

Experimental Workflow

A typical workflow for evaluating the effects of this compound in rodent models is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal Acclimation Animal Acclimation (e.g., 1 week) Baseline Measures Baseline Behavioral Measures (Optional) Animal Acclimation->Baseline Measures Randomization Group Randomization (Vehicle, Amisulpride Doses) Baseline Measures->Randomization Drug Administration Administration (e.g., i.p., s.c., oral gavage) Randomization->Drug Administration Drug Preparation This compound Preparation (e.g., in saline) Drug Preparation->Drug Administration Behavioral Assay Select Behavioral Assay (e.g., FST, CMS, Catalepsy) Drug Administration->Behavioral Assay Data Collection Data Collection & Scoring Behavioral Assay->Data Collection Statistical Analysis Statistical Analysis (e.g., ANOVA, t-test) Data Collection->Statistical Analysis Results Results Interpretation Statistical Analysis->Results

Caption: General experimental workflow for rodent studies.

Detailed Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound can be dissolved in sterile saline (0.9% NaCl) for intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage administration. For oral administration in some studies, it has been suspended in distilled water.[11] The solution should be prepared fresh on the day of the experiment.

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable water-filled cylinder.

Apparatus:

  • A transparent cylindrical container (for mice: height 25 cm, diameter 10 cm; for rats: height 40-50 cm, diameter 20 cm).[2][7][12]

  • Water maintained at 24-30°C.[7][8] The depth should be sufficient to prevent the animal from touching the bottom with its tail or feet (e.g., 15-30 cm).[7][12]

  • A video recording system for later analysis.

  • A stopwatch.

  • A holding cage with a heat source for drying the animals post-test.[7][8]

Procedure (for Rats):

  • Habituation/Pre-test (Day 1): Place each rat individually into the swim cylinder for a 15-minute session.[10][12] This enhances the sensitivity of the test to antidepressant effects.

  • After the session, remove the rat, gently dry it with a towel, and place it in a warmed holding cage before returning it to its home cage.[7]

  • Test Session (Day 2, 24 hours later): Administer this compound or vehicle at the desired time before the test (e.g., 60 minutes prior for i.p. injection).

  • Place the rat in the swim cylinder for a 5 or 6-minute test session.[2][12]

  • Record the entire session. The last 4 minutes of the session are typically analyzed.[2]

  • Scoring: An observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.[2][8] Active behaviors include swimming and climbing.

Chronic Mild Stress (CMS) Model

Objective: To induce a state of anhedonia and other depressive-like behaviors in rodents, which can be used to evaluate the chronic efficacy of antidepressant treatments.

Apparatus:

  • Standard rodent housing cages.

  • Various stressors (see procedure).

  • Sucrose (B13894) solution (1%) and water bottles for the sucrose preference test.

Procedure:

  • Induction Phase (4-9 weeks): House rats individually and expose them to a variable sequence of mild, unpredictable stressors.[6][9][10][11] The schedule of stressors should be changed weekly. Examples of stressors include:

    • Cage Tilt: Tilting the home cage at a 45° angle for several hours.[6][11]

    • Damp Bedding: Placing 100-200 ml of water in the sawdust bedding for a prolonged period.[6][11]

    • Strobe Lighting: Exposing the animals to a flashing strobe light.[6]

    • Light/Dark Cycle Reversal: Reversing the light/dark cycle for 24-48 hours.[11]

    • Paired Housing: Temporarily housing the animal with an unfamiliar partner.[6]

    • Food or Water Deprivation: Restricting access to food or water for a period of hours.[9]

  • Treatment Phase: this compound or vehicle is administered daily throughout the stress period or for a defined number of weeks during the stress protocol.[6][10]

  • Assessment (Sucrose Preference Test):

    • Habituate the animals to a 1% sucrose solution by presenting them with two bottles, one with sucrose and one with water, for 24-48 hours.

    • Following a period of food and water deprivation (e.g., 12-24 hours), present the animals with pre-weighed bottles of 1% sucrose solution and water for a defined period (e.g., 1 hour).

    • Measure the consumption of each liquid by weighing the bottles.

    • Calculate sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) x 100.

    • A significant decrease in sucrose preference in the stressed group compared to controls indicates anhedonia. The reversal of this deficit by amisulpride indicates antidepressant-like efficacy.[6][10]

Apomorphine-Induced Climbing Test

Objective: To assess the antipsychotic potential of a compound by measuring its ability to antagonize the climbing behavior induced by the dopamine agonist apomorphine (B128758).

Apparatus:

  • Cylindrical wire mesh cages (e.g., 12 cm diameter, 14 cm height).[13][14]

  • A stopwatch.

Procedure:

  • Administer this compound or vehicle at the desired time before the apomorphine challenge (e.g., 20-50 minutes prior).[13][14]

  • Place the mice individually into the wire mesh cages and allow for a 10-minute habituation period.[14]

  • Inject the mice with apomorphine (e.g., 1.0-2.5 mg/kg, s.c.).[13][14][15]

  • Starting 10 minutes after the apomorphine injection, observe the climbing behavior for a period of 20-30 minutes.[13][15]

  • Scoring: A common scoring method involves rating the mouse's position at set intervals (e.g., every 5 minutes).[13]

    • 0 = Four paws on the floor

    • 1 = One or two paws on the cage wall

    • 2 = Three or four paws on the cage wall

    • The scores are summed over the observation period to give a total climbing score. A reduction in the score by amisulpride indicates antipsychotic-like activity.

Catalepsy Bar Test

Objective: To evaluate the propensity of an antipsychotic drug to induce extrapyramidal side effects (motor rigidity) by measuring the time an animal remains in an externally imposed posture.

Apparatus:

  • A horizontal bar (e.g., 0.2-1 cm in diameter) elevated to a specific height (e.g., 4-9 cm) from a flat surface.[3]

Procedure:

  • Administer this compound or vehicle.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws gently on the horizontal bar.[4]

  • Start a stopwatch and measure the descent latency, which is the time it takes for the rat to remove both forepaws from the bar and place them back on the surface.[4]

  • A cut-off time is typically used (e.g., 180 seconds) to avoid prolonged discomfort.

  • Repeat the test multiple times (e.g., three times) with a brief rest period in between.[4]

  • An increase in the descent latency is indicative of catalepsy. Amisulpride is noted to induce catalepsy only at very high doses (>100 mg/kg, s.c. in rats).[12]

References

Application Notes and Protocols: Amisulpride Hydrochloride in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride (B195569) is a substituted benzamide (B126) derivative classified as a second-generation (atypical) antipsychotic agent.[1] Its primary mechanism of action involves the selective antagonism of dopamine (B1211576) D2 and D3 receptors, with a notable preference for receptors in the limbic system over the striatum.[2][3] This selectivity is thought to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2] Uniquely, amisulpride exhibits a dual, dose-dependent effect: at low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release, while at higher doses, it antagonizes postsynaptic D2/D3 receptors, thereby inhibiting dopaminergic neurotransmission.[3][4][5] Amisulpride also shows antagonist activity at serotonin (B10506) 5-HT7A and 5-HT2A receptors, which may contribute to its antidepressant effects.[2][4]

These distinct pharmacological properties make amisulpride hydrochloride a valuable tool for in vitro cell culture studies aimed at investigating dopaminergic signaling, neuroprotection, and its potential effects in other areas such as inflammation and oncology.

Mechanism of Action

Amisulpride's pharmacological activity is concentration-dependent. This dual mechanism allows it to be effective across a range of symptoms in clinical settings, from depressive to psychotic manifestations, and provides a versatile tool for in vitro modeling.[1][5]

  • Low-Dose Action: At low concentrations, amisulpride acts as an antagonist on presynaptic D2/D3 autoreceptors. These receptors normally function to inhibit dopamine release. By blocking them, amisulpride facilitates an increase in dopaminergic transmission in the synaptic cleft.[3][4][5]

  • High-Dose Action: At higher concentrations, amisulpride shifts its activity to block postsynaptic D2 and D3 receptors.[3][5] This action reduces dopaminergic hyperactivity and is responsible for its primary antipsychotic effects.[2]

cluster_low Low Dose Amisulpride cluster_high High Dose Amisulpride Amisulpride_low Amisulpride (Low Conc.) Pre_Receptor Presynaptic D2/D3 Autoreceptor Amisulpride_low->Pre_Receptor Blocks Dopamine_Release Dopamine Release Pre_Receptor->Dopamine_Release Inhibits Amisulpride_high Amisulpride (High Conc.) Post_Receptor Postsynaptic D2/D3 Receptor Amisulpride_high->Post_Receptor Blocks Dopamine_Signal Dopaminergic Signaling Post_Receptor->Dopamine_Signal Mediates

Caption: Dose-dependent mechanism of Amisulpride.

Key Signaling Pathways

In vitro studies have begun to elucidate the downstream molecular pathways affected by amisulpride.

Neuroprotection via β-Arrestin 2-Mediated Akt/GSK-3β Pathway

In the human neuroblastoma cell line SH-SY5Y, amisulpride has been shown to regulate the Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway through a β-arrestin 2-dependent mechanism.[6] Unlike the typical antipsychotic haloperidol (B65202), amisulpride treatment leads to increased phosphorylation of both Akt and GSK-3β. This cascade further elevates levels of phosphorylated cAMP response element-binding protein (CREB), brain-derived neurotrophic factor (BDNF), and the anti-apoptotic protein Bcl-2, ultimately promoting neurite outgrowth and suggesting a neuroprotective effect.[6]

Amisulpride Amisulpride D2R Dopamine D2 Receptor Amisulpride->D2R Arrestin β-Arrestin 2 D2R->Arrestin PI3K PI3K Arrestin->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation GSK3b GSK-3β pAkt->GSK3b Inhibits Phosphorylation CREB CREB pAkt->CREB pGSK3b p-GSK-3β GSK3b->pGSK3b pCREB p-CREB CREB->pCREB Phosphorylation BDNF BDNF pCREB->BDNF Upregulates Bcl2 Bcl-2 pCREB->Bcl2 Upregulates Neurite Neurite Outgrowth BDNF->Neurite Neuroprotection Neuroprotection Bcl2->Neuroprotection

Caption: Amisulpride-activated neuroprotective signaling pathway.
Interference with TNF Signaling in Synovial Fibroblasts

In a disease model for rheumatoid arthritis, amisulpride was identified as a potent modulator of synovial fibroblast (SF) activation. In human TNF-transgenic (hTNFtg) SFs, amisulpride significantly downregulated the expression of pro-inflammatory genes, including chemokines (e.g., CCL5, CCL20) and metalloproteinases (MMPs), that are typically induced by TNF.[7] This suggests that amisulpride can interfere with the TNF signaling pathway, reducing the inflammatory potential of these key pathogenic cells.[7][8]

TNF TNF TNFR TNF Receptor TNF->TNFR SF Synovial Fibroblast Activation TNFR->SF Inflammation Pro-inflammatory Chemokines & MMPs SF->Inflammation Upregulates Amisulpride Amisulpride Amisulpride->SF Inhibits

Caption: Amisulpride's interference with TNF-mediated inflammation.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of amisulpride in in vitro settings.

Parameter / AssayCell Line / SystemConcentration / ValueObserved EffectCitation(s)
Binding Affinity (Ki) Human Dopamine D2 Receptors~3.0 nMHigh-affinity binding[4][9]
Human Dopamine D3 Receptors~3.5 nMHigh-affinity binding[4][9]
Serotonin 5-HT2B Receptor13 nMHigh-affinity binding[4]
Serotonin 5-HT7 Receptor47 nM (R-amisulpride)High-affinity binding[4]
Signaling SH-SY5Y (Neuroblastoma)Not specifiedIncreased phosphorylation of Akt, GSK-3β, CREB; increased BDNF and Bcl-2 levels[6]
Chemokine Inhibition (IC50) hTNFtg Synovial Fibroblasts~500 µMDownregulation of CCL5 and CCL20 production[7]
Cytotoxicity / Genotoxicity hTNFtg Synovial Fibroblasts50 - 1000 µMNon-toxic concentrations as per Crystal Violet assay[7]
Human Lymphocytes9.6 µg/mL (~26 µM)Statistically significant increase in sister chromatid exchange frequency after 72h[10]
Cellular Uptake hCMEC/D3 (Endothelial Cells)5 µMTransport mediated by OCT1, OCT2, OCT3, OCTN1, and OCTN2[11]
Therapeutic Range (Plasma) Human Plasma100 - 400 µg/L (0.27 - 1.08 µM)Target concentration range for effective therapy in humans[12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile filter (0.22 µm), if needed

Procedure:

  • Calculate the mass of this compound required to prepare a high-concentration stock solution (e.g., 100 mM in DMSO). The molecular weight of amisulpride is 369.48 g/mol .

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of amisulpride powder and transfer it to a sterile conical tube.

  • Add the required volume of DMSO to achieve the desired stock concentration. For example, for a 100 mM stock, dissolve 36.95 mg in 1 mL of DMSO.[7]

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • (Optional) If any particulates remain, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: General Cell Culture and Treatment

This protocol provides a general framework. Specific cell densities and media will vary depending on the cell line.

Materials:

  • Appropriate cell line (e.g., SH-SY5Y, hCMEC/D3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Multi-well tissue culture plates (e.g., 6-well, 24-well, or 96-well)

  • This compound stock solution (from Protocol 1)

  • Vehicle control (DMSO)

Procedure:

  • Seed cells into the wells of a tissue culture plate at a density that will ensure they are in the mid-logarithmic growth phase at the time of treatment (typically 70-80% confluency).

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment and recovery.[14]

  • Prepare working solutions of amisulpride by diluting the stock solution in complete cell culture medium to the desired final concentrations.

  • Important: Prepare a vehicle control using the same final concentration of DMSO as is present in the highest concentration of amisulpride tested. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent toxicity.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of amisulpride or the vehicle control.

  • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, proceed with the desired downstream assay (e.g., cytotoxicity, Western blot, apoptosis).

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Materials:

  • Cells treated as described in Protocol 2 (typically in a 96-well plate)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • After the drug treatment period, add 10 µL of MTT stock solution to each well containing 100 µL of medium.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Western Blot Analysis for Signaling Pathway Activation

Materials:

  • Cells treated as described in Protocol 2 (typically in a 6-well plate)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Normalize protein samples to the same concentration and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 5: Apoptosis Detection (Annexin V/PI Staining)

Materials:

  • Cells treated as described in Protocol 2

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • After treatment, collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing serum.

  • Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

General Experimental Workflow

A typical in vitro investigation using amisulpride follows a logical progression from broad screening to detailed mechanistic studies.

Start Select Cell Line(s) Based on Hypothesis Culture Cell Seeding & Culture Start->Culture Treat Treat with Amisulpride (Dose-Response & Time-Course) Culture->Treat Cytotox Cytotoxicity/Viability Assay (e.g., MTT, Crystal Violet) Treat->Cytotox Decision Is treatment non-toxic at effective concentrations? Cytotox->Decision Mechanistic Mechanistic Studies Decision->Mechanistic Yes Analysis Data Analysis & Interpretation Decision->Analysis No (Re-evaluate Doses) WB Western Blot (Signaling Pathways) Mechanistic->WB qPCR qPCR (Gene Expression) Mechanistic->qPCR Apoptosis Apoptosis Assay (Annexin V / Caspase) Mechanistic->Apoptosis WB->Analysis qPCR->Analysis Apoptosis->Analysis

Caption: A standard workflow for in vitro studies with Amisulpride.

References

Application Notes and Protocols: Amisulpride Hydrochloride for Dopamine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro dopamine (B1211576) D2 and D3 receptor binding assays using amisulpride (B195569) hydrochloride. Amisulpride is a selective antagonist with high affinity for both D2 and D3 dopamine receptor subtypes, making it a valuable tool for studying the dopaminergic system.[1][2][3][4] Its distinct pharmacological profile, with therapeutic effects on both positive and negative symptoms of schizophrenia at different dosages, is attributed to its dose-dependent interaction with these receptors.[1][5]

Introduction

Amisulpride is a substituted benzamide (B126) antipsychotic that demonstrates high and similar affinity for dopamine D2 and D3 receptors.[4] It has negligible affinity for dopamine D1, D4, and D5 receptor subtypes, as well as for serotonin, adrenergic, histamine, and cholinergic receptors.[3] This selectivity makes it an ideal candidate for investigating the specific roles of D2 and D3 receptors in various physiological and pathological processes.

At low doses, amisulpride is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release.[2][3][5] At higher doses, it acts as a potent antagonist at postsynaptic D2/D3 receptors, particularly in the limbic system.[1][3][5][6] These application notes will guide researchers in setting up a competitive radioligand binding assay to determine the binding affinity (Ki) of amisulpride hydrochloride for human dopamine D2 and D3 receptors.

Data Presentation

The binding affinity of this compound and its enantiomers for dopamine D2 and D3 receptors is summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

CompoundReceptorRadioligandKi (nM)Source
Amisulpride (racemic)Human Dopamine D22.8[4][7]
Amisulpride (racemic)Human Dopamine D33.2[4][7]
(-)S AmisulprideHuman Dopamine D2L[3H]spiperone3.0[2]
(-)S AmisulprideRat Dopamine D3[3H]spiperone3.5[2]
(-)S AmisulprideHuman Dopamine D2L[3H]nemonaprideNot specified[8][9]
(-)S AmisulprideRat Dopamine D3[3H]nemonaprideNot specified[8][9]
(+)R AmisulprideHuman Dopamine D2L[3H]spiperoneWeaker affinity than (-)S enantiomer[8][9]
(+)R AmisulprideRat Dopamine D3[3H]spiperoneWeaker affinity than (-)S enantiomer[8][9]
Esamisulpride (S-enantiomer)Human Dopamine D30.72[10]
Aramisulpride (R-enantiomer)Human Dopamine D313.9[10]

Experimental Protocols

This section outlines a generalized protocol for a competitive radioligand binding assay to determine the Ki of this compound for dopamine D2 and D3 receptors. This protocol is based on commonly used methodologies in the field.[8][9][11]

1. Materials and Reagents:

  • Cell Membranes: Cell membranes prepared from a stable cell line expressing recombinant human dopamine D2 or D3 receptors (e.g., HEK-293, CHO, or Sf9 cells).[8][9]

  • Radioligand: A suitable radiolabeled antagonist for D2/D3 receptors, such as [3H]spiperone or [3H]raclopride.[4][8][9][11]

  • This compound: Stock solution of known concentration.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., haloperidol (B65202) or unlabeled spiperone) to determine non-specific binding.[11]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well Plates: Polypropylene plates are recommended.[11]

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Glass Fiber Filters: To trap the cell membranes.

  • Scintillation Vials and Fluid: For quantifying radioactivity.

  • Liquid Scintillation Counter.

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute the radioligand in the assay buffer to the desired final concentration (typically at or near its Kd).

    • Prepare the cell membrane suspension in ice-cold assay buffer to a final protein concentration suitable for the assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, cell membranes, and radioligand to designated wells.

    • Non-specific Binding: Add assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding control to designated wells.

    • Competitive Binding: Add serial dilutions of this compound, cell membranes, and radioligand to the remaining wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of amisulpride that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dopamine D2/D3 Receptor Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_reagents Prepare Reagents (Amisulpride, Radioligand, Membranes) total_binding Total Binding Wells prep_reagents->total_binding nsb Non-specific Binding Wells prep_reagents->nsb competition Competition Wells (Amisulpride dilutions) prep_reagents->competition incubate Incubate at RT/37°C competition->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate_ic50 Calculate IC50 count->calculate_ic50 calculate_ki Calculate Ki (Cheng-Prusoff) calculate_ic50->calculate_ki

Caption: Workflow for a competitive dopamine receptor binding assay.

Dopamine D2 and D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[12][13][14] Activation of these receptors by dopamine or antagonism by drugs like amisulpride modulates several downstream signaling cascades.

G cluster_receptor Dopamine D2/D3 Receptor cluster_downstream Downstream Signaling D2R_D3R D2/D3 Receptor Gi_Go Gi/o Protein D2R_D3R->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition PLC Phospholipase C Gi_Go->PLC Modulation Ca_channels Ca²+ Channels Gi_Go->Ca_channels Inhibition K_channels K+ Channels Gi_Go->K_channels Activation MAPK MAP Kinase Pathway Gi_Go->MAPK Activation cAMP cAMP AC->cAMP Production↓ PKA Protein Kinase A cAMP->PKA Activation↓

Caption: Simplified signaling pathways of dopamine D2 and D3 receptors.

Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[14][[“]][16] Additionally, the βγ subunits of the G protein can modulate the activity of various ion channels, such as inhibiting voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[12] D2 and D3 receptors can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[12] By antagonizing these receptors, amisulpride blocks these downstream signaling events.

References

Application Notes and Protocols for Electrophysiological Recordings with Amisulpride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing electrophysiological techniques to study the effects of amisulpride (B195569) hydrochloride. This document outlines the pharmacological background of amisulpride, detailed protocols for in vitro and in vivo electrophysiological recordings, and expected outcomes based on current scientific literature.

Introduction to Amisulpride Hydrochloride

Amisulpride is a substituted benzamide (B126) atypical antipsychotic agent with a unique pharmacological profile. It exhibits a high affinity and selectivity for dopamine (B1211576) D2 and D3 receptors, acting as an antagonist.[1][2] Notably, its mechanism of action is dose-dependent. At low doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine transmission.[3][4][5] At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist, reducing dopaminergic activity.[3][4] This dual action is thought to underlie its efficacy in treating both negative and positive symptoms of schizophrenia, respectively.[5][6]

Furthermore, amisulpride has been identified as a potent antagonist of the serotonin (B10506) 5-HT7 receptor, which may contribute to its antidepressant effects.[7][8] Amisulpride has minimal to no affinity for dopamine D1, D4, D5, adrenergic, histaminergic, or cholinergic receptors.[4]

Signaling Pathways

The electrophysiological effects of amisulpride are primarily mediated through its interaction with D2/D3 and 5-HT7 receptors, which are G protein-coupled receptors (GPCRs).

G_protein_signaling cluster_dopamine Dopamine D2/D3 Receptor Signaling cluster_serotonin Serotonin 5-HT7 Receptor Signaling Amisulpride_low Amisulpride (Low Dose) D2_D3_pre Presynaptic D2/D3 Autoreceptor Amisulpride_low->D2_D3_pre Blocks Dopamine_release ↑ Dopamine Release D2_D3_pre->Dopamine_release Inhibits Inhibition Amisulpride_high Amisulpride (High Dose) D2_D3_post Postsynaptic D2/D3 Receptor Amisulpride_high->D2_D3_post Blocks Adenylyl_Cyclase_D Adenylyl Cyclase D2_D3_post->Adenylyl_Cyclase_D Inhibits cAMP_D ↓ cAMP Adenylyl_Cyclase_D->cAMP_D PKA_D ↓ PKA Activity cAMP_D->PKA_D Neuronal_Inhibition_D Neuronal Inhibition PKA_D->Neuronal_Inhibition_D Amisulpride_5HT7 Amisulpride HT7R 5-HT7 Receptor Amisulpride_5HT7->HT7R Blocks Adenylyl_Cyclase_S Adenylyl Cyclase HT7R->Adenylyl_Cyclase_S Activates cAMP_S ↑ cAMP Adenylyl_Cyclase_S->cAMP_S PKA_S ↑ PKA Activity cAMP_S->PKA_S Neuronal_Excitation_S Neuronal Excitation PKA_S->Neuronal_Excitation_S

Figure 1: Amisulpride Signaling Pathways.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacological and electrophysiological properties of amisulpride.

ParameterReceptorSpeciesValueReference
Ki Dopamine D2Human2.8 nM[1]
Dopamine D3Human3.2 nM[1]
5-HT7Human11.5 nM[9]
5-HT2BHuman13 nM[9]
ED50 Blockade of apomorphine-induced hypothermiaMouse~2 mg/kg i.p.[10]
Blockade of apomorphine-induced hypomotilityRat0.3 mg/kg i.p.[10]
Blockade of apomorphine-induced yawningRat0.19 mg/kg i.p.[10]
Antagonism of d-amphetamine-induced hyperactivityRat3 mg/kg i.p.[10]
Increase in dopamine release (olfactory tubercle)Rat3.7 mg/kg[2]
Decrease in striatal acetylcholine (B1216132) levelsRat~60 mg/kg[2]

Table 1: Receptor Binding Affinities and In Vivo Efficacies of Amisulpride.

Brain RegionAdministration RouteDose/ConcentrationEffect on Firing RateMaximal Change (%)Reference
Ventral Tegmental Area (VTA) i.v. bolus8-32 mg/kgIncrease38.5 ± 12[11]
Microiontophoresis10-40 nAIncrease36.1 ± 21[11]
Substantia Nigra pars compacta (SNc) i.v. bolus8-32 mg/kgIncrease22.1 ± 9.8[11]
Microiontophoresis10-40 nAIncrease25.0 ± 18[11]

Table 2: Effects of Amisulpride on the Firing Rate of Dopaminergic Neurons.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol describes the recording of dopamine neurons in acute brain slices from rodents.

in_vitro_workflow cluster_prep Slice Preparation cluster_rec Recording cluster_analysis Data Analysis Animal_Prep Anesthetize and decapitate rodent Brain_Extraction Rapidly extract brain Animal_Prep->Brain_Extraction Slicing Prepare 250-300 µm midbrain slices in ice-cold, oxygenated cutting solution Brain_Extraction->Slicing Recovery Incubate slices at 32-34°C for 30 min, then at room temperature for at least 30 min Slicing->Recovery Transfer Transfer a slice to the recording chamber perfused with oxygenated aCSF (2-3 ml/min) Recovery->Transfer Identify_Neuron Identify putative dopamine neurons in SNc or VTA using IR-DIC microscopy Transfer->Identify_Neuron Patch Establish whole-cell patch-clamp configuration Identify_Neuron->Patch Baseline Record baseline spontaneous firing activity (current-clamp) or synaptic currents (voltage-clamp) Patch->Baseline Amisulpride_App Bath apply this compound Baseline->Amisulpride_App Record_Effect Record changes in firing rate, pattern, or synaptic currents Amisulpride_App->Record_Effect Washout Washout with aCSF Record_Effect->Washout Spike_Detection Detect and sort action potentials Record_Effect->Spike_Detection Firing_Analysis Analyze changes in firing rate and pattern (e.g., burst analysis) Spike_Detection->Firing_Analysis Synaptic_Analysis Analyze changes in amplitude and frequency of EPSCs/IPSCs Spike_Detection->Synaptic_Analysis

Figure 2: In Vitro Whole-Cell Patch-Clamp Workflow.

Materials:

  • This compound Stock Solution: Prepare a 10-100 mM stock solution in DMSO or DMF.[9][12] Amisulpride is sparingly soluble in aqueous solutions. For experiments, first dissolve in DMSO/DMF and then dilute to the final concentration in the artificial cerebrospinal fluid (aCSF).[9][12] Aqueous solutions are not recommended for storage for more than one day.[9][12]

  • Cutting Solution (ice-cold and oxygenated with 95% O2 / 5% CO2):

    • Sucrose: 200 mM

    • KCl: 2.5 mM

    • NaH2PO4: 1.25 mM

    • NaHCO3: 25 mM

    • MgCl2: 7 mM

    • CaCl2: 0.5 mM

    • Glucose: 10 mM

  • Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O2 / 5% CO2):

    • NaCl: 125 mM

    • KCl: 2.5 mM

    • NaH2PO4: 1.25 mM

    • NaHCO3: 25 mM

    • MgCl2: 1 mM

    • CaCl2: 2 mM

    • Glucose: 10 mM

  • Intracellular Solution (for patch pipette):

    • K-gluconate: 130 mM

    • KCl: 10 mM

    • HEPES: 10 mM

    • EGTA: 0.5 mM

    • Mg-ATP: 4 mM

    • Na-GTP: 0.4 mM

    • Phosphocreatine: 10 mM

    • Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm.

Protocol:

  • Slice Preparation:

    • Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated cutting solution.

    • Rapidly decapitate the animal and dissect the brain in ice-cold cutting solution.

    • Prepare 250-300 µm thick coronal or horizontal midbrain slices using a vibratome.

    • Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 30 minutes before recording.

  • Recording:

    • Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min, maintained at 30-32°C.[13][14]

    • Identify putative dopaminergic neurons in the Substantia Nigra pars compacta (SNc) or Ventral Tegmental Area (VTA) based on their location and larger, fusiform soma size using infrared differential interference contrast (IR-DIC) microscopy.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with intracellular solution.

    • Approach a neuron and establish a GΩ seal, then rupture the membrane to achieve whole-cell configuration.

    • In current-clamp mode, confirm the identity of dopaminergic neurons by their characteristic spontaneous pacemaker firing (1-5 Hz), broad action potentials, and a prominent hyperpolarization-activated cation current (Ih).

    • Record a stable baseline of spontaneous firing for 5-10 minutes.

    • For studying synaptic events, switch to voltage-clamp mode. Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) and at 0 mV to record inhibitory postsynaptic currents (IPSCs).

    • Bath apply this compound at the desired concentration (e.g., 100 nM to 10 µM) by dissolving the stock solution into the perfusing aCSF.

    • Record the changes in neuronal firing, membrane potential, or synaptic currents for 10-20 minutes.

    • Wash out the drug with aCSF for at least 15-20 minutes to observe recovery.

In Vivo Extracellular Recording and Microiontophoresis

This protocol details the in vivo recording of dopaminergic neuron activity in anesthetized rodents and the local application of amisulpride via microiontophoresis.

in_vivo_workflow cluster_prep Surgical Preparation cluster_rec Recording and Drug Application cluster_analysis Data Analysis Anesthesia Anesthetize the animal (e.g., urethane (B1682113) or isoflurane) Stereotaxic_Surgery Mount the animal in a stereotaxic frame and perform a craniotomy over the VTA or SNc Anesthesia->Stereotaxic_Surgery Lower_Electrode Slowly lower a multi-barrel microiontophoretic electrode into the target region Stereotaxic_Surgery->Lower_Electrode Identify_Neuron Identify dopaminergic neurons based on their electrophysiological characteristics Lower_Electrode->Identify_Neuron Baseline Record stable baseline firing for several minutes Identify_Neuron->Baseline Microiontophoresis Eject this compound locally using a positive current (e.g., 10-40 nA) Baseline->Microiontophoresis Record_Effect Record changes in firing rate and pattern Microiontophoresis->Record_Effect Recovery Monitor recovery of firing rate after cessation of ejection current Record_Effect->Recovery Spike_Sorting Offline spike sorting to isolate single-unit activity Record_Effect->Spike_Sorting Firing_Rate_Analysis Calculate and compare firing rates before, during, and after drug application Spike_Sorting->Firing_Rate_Analysis Burst_Analysis Analyze changes in burst firing parameters Firing_Rate_Analysis->Burst_Analysis

Figure 3: In Vivo Microiontophoresis and Recording Workflow.

Materials:

  • This compound for Microiontophoresis: Dissolve in 0.9% NaCl to a concentration of 10-50 mM, and adjust the pH to 4.0-5.0.

  • Multi-barrel microiontophoretic electrodes: A central recording barrel surrounded by 2-4 drug-containing barrels. The recording barrel is filled with 2M NaCl.

  • Anesthetic (e.g., urethane, chloral (B1216628) hydrate, or isoflurane).

  • Stereotaxic apparatus.

Protocol:

  • Surgical Preparation:

    • Anesthetize the rodent and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (VTA or SNc) using appropriate stereotaxic coordinates.

  • Recording and Drug Application:

    • Slowly lower the multi-barrel electrode into the target region.

    • Identify dopaminergic neurons by their characteristic slow, irregular firing pattern (1-5 Hz), long-duration action potentials (>2.5 ms), and often a biphasic or triphasic waveform.

    • Once a single neuron is isolated, record its baseline firing rate for at least 3-5 minutes.

    • Locally apply amisulpride by passing a positive ejection current (e.g., 10-40 nA) through the drug-containing barrel.[11] A retaining current of the opposite polarity (e.g., -10 to -15 nA) should be applied when not ejecting to prevent drug leakage.

    • Record the neuronal activity during and after the drug application.

    • Allow for a recovery period after stopping the ejection current.

  • Histological Verification:

    • At the end of the experiment, mark the recording site by electrolytic lesion or dye injection.

    • Perfuse the animal, dissect the brain, and perform histological analysis to confirm the electrode placement.

Data Analysis

  • Spike Sorting: For in vivo recordings, use spike sorting software (e.g., Spike2, Plexon Offline Sorter, or open-source packages like Klusta) to isolate the activity of single neurons.

  • Firing Rate Analysis: Calculate the mean firing rate before, during, and after amisulpride application. Data can be represented as firing rate histograms.

  • Burst Analysis: Dopaminergic neurons exhibit burst firing, which is functionally significant. Analyze changes in burst parameters such as the number of bursts, burst duration, number of spikes per burst, and inter-spike interval within bursts. Several algorithms can be used for burst detection, often based on inter-spike interval thresholds.

  • Synaptic Current Analysis: For in vitro voltage-clamp recordings, analyze the amplitude and frequency of spontaneous or evoked EPSCs and IPSCs using software like Clampfit or custom scripts in Python or MATLAB.

Expected Results

Based on the literature, application of amisulpride is expected to:

  • Increase the firing rate of dopaminergic neurons in both the VTA and SNc, with a more pronounced effect in the VTA. [11] This is likely due to the blockade of inhibitory presynaptic D2/D3 autoreceptors.

  • Increase the bursting activity of VTA dopaminergic neurons. [11]

  • At higher concentrations, amisulpride's postsynaptic antagonist effects may lead to more complex changes in neuronal activity and network dynamics.

  • The effects of amisulpride on synaptic transmission (EPSCs and IPSCs) onto dopamine neurons are less well-characterized and present an area for further investigation.

By following these detailed protocols, researchers can effectively utilize electrophysiological techniques to investigate the nuanced effects of this compound on neuronal function, contributing to a deeper understanding of its therapeutic mechanisms.

References

Application Notes and Protocols for Amisulpride Hydrochloride Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of amisulpride (B195569) hydrochloride solutions for laboratory use, catering to both in vitro and in vivo experimental designs. Amisulpride hydrochloride is an atypical antipsychotic and antiemetic agent that acts as a selective antagonist for dopamine (B1211576) D2 and D3 receptors.[1][2][3] Its dose-dependent mechanism allows for nuanced studies of the dopaminergic system.[2][4]

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid and has a molecular weight of 405.938 g/mol .[5] It is important to understand its solubility characteristics to prepare appropriate stock and working solutions.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) ≥ 73 mg/mLHygroscopic DMSO can reduce solubility; use fresh solvent.[6][7]
DMF (Dimethylformamide) ~15 mg/mLPurge with an inert gas.[8][9]
Ethanol ~1 mg/mLPurge with an inert gas.[8][9]
Water Sparingly soluble/InsolubleA predicted water solubility is approximately 0.293 mg/mL.[1]
Aqueous Buffers (e.g., PBS, pH 7.2) Sparingly solubleFor maximum solubility, first dissolve in DMF and then dilute with the aqueous buffer. A 1:1 solution of DMF:PBS can achieve approximately 0.5 mg/mL.[8][9]
Saline with Co-solvents ≥ 2.5 mg/mLA clear solution can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10]

Storage and Stability

For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least two to four years.[8][9] Stock solutions in organic solvents should be stored at -20°C or -80°C.[6] It is recommended not to store aqueous solutions for more than one day.[8][9]

Signaling Pathway of Amisulpride

Amisulpride exhibits a dose-dependent effect on the dopaminergic system. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release.[2][4] At higher doses, it acts as an antagonist on postsynaptic D2/D3 receptors, inhibiting dopaminergic activity.[1][2]

Amisulpride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2_D3_auto D2/D3 Autoreceptor D2_D3_auto->Dopamine_release Inhibits D2_D3_post Postsynaptic D2/D3 Receptor Signal_transduction Signal Transduction D2_D3_post->Signal_transduction Amisulpride_low Low Dose Amisulpride Amisulpride_low->D2_D3_auto Blocks Amisulpride_high High Dose Amisulpride Amisulpride_high->D2_D3_post Blocks Dopamine->D2_D3_post Activates

Dose-dependent mechanism of Amisulpride.

Experimental Protocols

Safety Precautions: this compound should be handled as a hazardous material.[8][9] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[8][9]

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use (e.g., Cell Culture)

This protocol is suitable for preparing a concentrated stock solution that can be further diluted in cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[7]

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[7] Ensure the solid is completely dissolved.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility for cell culture applications.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vivo Use (e.g., Animal Studies)

This protocol describes the preparation of a solution suitable for subcutaneous or oral administration in animal models.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weighing: Weigh the required amount of this compound.

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10]

  • Dissolution: Add the vehicle to the this compound powder. Vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained.[10]

  • Final Concentration: Ensure the final concentration of the drug is as desired for the intended dosage and administration volume. For example, a concentration of 2.5 mg/mL is achievable with this vehicle.[10]

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it at 4°C and protect it from light. Avoid long-term storage of aqueous-based solutions.

Experimental Workflow: Solution Preparation

The following diagram illustrates a general workflow for preparing a final working solution from a concentrated stock.

Solution_Preparation_Workflow cluster_working_prep Working Solution Preparation start Start weigh_powder Weigh Amisulpride Hydrochloride Powder start->weigh_powder add_solvent Add Primary Solvent (e.g., DMSO) weigh_powder->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution store_stock Aliquot and Store at -20°C / -80°C stock_solution->store_stock thaw_stock Thaw Stock Solution Aliquot stock_solution->thaw_stock dilute Dilute with Final Buffer (e.g., Media, Saline) thaw_stock->dilute final_solution Final Working Solution dilute->final_solution

Workflow for preparing Amisulpride solutions.

References

HPLC method for quantification of amisulpride hydrochloride in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based method for the quantification of amisulpride (B195569) hydrochloride in plasma is a critical tool for therapeutic drug monitoring and pharmacokinetic studies. This application note provides detailed protocols for sample preparation, chromatographic separation, and detection of amisulpride in human plasma, based on established and validated methods. The protocols cover various extraction techniques, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP), coupled with different detection methods such as fluorescence, UV, and tandem mass spectrometry (LC-MS/MS).

Methodology Overview

The quantification of amisulpride in plasma involves several key steps: sample preparation to isolate the analyte from the complex plasma matrix, chromatographic separation to distinguish amisulpride from endogenous components and other drugs, and detection to quantify the analyte. The choice of internal standard is crucial for accuracy, with options including metoclopramide, sulpiride, tiapride, or a stable isotope-labeled version like amisulpride-d5.[1][2][3][4]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method using Oasis HLB SPE cartridges.[5]

  • Sample Pre-treatment: Thaw frozen plasma samples at room temperature.[3] Vortex-mix for 30 seconds.[5]

  • Internal Standard Spiking: To a 1.5 mL plasma sample in a plastic tube, add 15 µL of an internal standard solution (e.g., 100 µg/mL metoclopramide).[5] Vortex for 30 seconds.[5]

  • Centrifugation: Centrifuge the sample at 11,000g for 15 minutes.[5]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (1 cc, 30 mg) by passing 1 mL of methanol (B129727), followed by 1 mL of water.[3][5]

  • Sample Loading: Load 1.0 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with 1 mL of pure water to remove interferences.[3][5]

  • Elution: Elute amisulpride and the internal standard with 1.0 mL of methanol into a clean polypropylene (B1209903) tube.[5]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a vacuum at 58 °C.[5] Reconstitute the residue in 250 µL of the mobile phase.[2] The sample is now ready for HPLC injection.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is based on methods utilizing an organic solvent to extract amisulpride from plasma.[1][4]

  • Sample Pre-treatment: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., amisulpride-d5).[6]

  • Extraction: Add an extraction solvent. One validated method uses a mixture of diisopropylether and dichloromethane (B109758) (1:1, v/v).[4] Another approach involves adding 6 mL of Dichloromethane:Chloroform (50:50, v/v).[7]

  • Vortexing: Vortex-mix the sample for at least 2 minutes to ensure thorough mixing.[7]

  • Centrifugation: Centrifuge the sample for 15 minutes at 4000 rpm to separate the organic and aqueous layers.[7]

  • Solvent Transfer: Carefully transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness. Reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 3: Sample Preparation using Protein Precipitation

This is a rapid method for sample clean-up.[8]

  • Sample Pre-treatment: Take a known volume of plasma.

  • Precipitation: Add acetonitrile (B52724) containing an internal standard (e.g., methaqualone) to precipitate plasma proteins.[8]

  • Vortexing: Vortex the samples to ensure complete protein precipitation.[6]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Transfer the supernatant containing amisulpride and the internal standard to a clean vial for injection into the HPLC system.[6][8]

Protocol 4: Preparation of Calibration Standards and Quality Control (QC) Samples
  • Stock Solution: Prepare a stock solution of amisulpride (e.g., 1 mg/mL) in methanol.[5]

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with pure water to concentrations ranging from 1.0 to 100 µg/mL.[5]

  • Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the appropriate working solutions to achieve a desired concentration range (e.g., 10-1000 ng/mL).[5]

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 900 ng/mL) in the same manner as the calibration standards.[5]

  • Internal Standard Addition: Add the internal standard to all calibration standards and QC samples before proceeding with the sample preparation protocol.[5]

Data Presentation

The following tables summarize the quantitative data and parameters from various validated HPLC methods for amisulpride quantification.

Table 1: Comparison of Sample Preparation Methods

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation
Principle Analyte retained on a solid sorbent, interferences washed away.Analyte partitioned into an immiscible organic solvent.Proteins precipitated by an organic solvent, analyte remains in solution.
Typical Sorbent/Solvent Oasis HLB or C18 cartridges.[3]Diisopropylether:Dichloromethane (1:1, v/v).[4]Acetonitrile.[8]
Advantages Provides cleaner extracts, high throughput.[3]Effective for a wide range of analytes.Simple, fast.[8]
Common Internal Standards Metoclopramide, Tiapride.[2][5]Amisulpride-d5, Sulpiride.[1][4]Methaqualone.[8]

Table 2: Chromatographic and Detection Parameters

MethodHPLC ColumnMobile PhaseFlow RateDetectionInternal Standard
Method 1[5][9] CN column0.03 M KH2PO4 (pH 6.5):Acetonitrile (65:35, v/v)Not SpecifiedFluorescence (Ex: 274 nm, Em: 370 nm)Metoclopramide
Method 2[1] Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm)0.2% Formic Acid:Methanol (35:65, v/v)0.5 mL/minMS/MS (m/z 370.1→242.1)Amisulpride-d5
Method 3[2] Chiralpak ASn-hexane:ethanol (67:33, v/v) with 0.2% DEANot SpecifiedUV (280 nm) or Fluorescence (Ex: 280 nm, Em: 370 nm)Tiapride or Metoclopramide
Method 4[8] Reversed-phase column0.2% Aqueous Formic Acid:Acetonitrile (3:7, v/v)Not SpecifiedMS/MSMethaqualone
Method 5[10] Inertsil ODS C18 (4.6 x 250mm, 5µm)Methanol:Acetate Buffer (pH 4.2) (40:60, v/v)1.0 mL/minUV (280 nm)Not Specified

Table 3: Method Validation Parameters

MethodLinearity Range (ng/mL)LOQ (ng/mL)Intra-day Precision (%)Inter-day Precision (%)Accuracy (%)
Method 1[5][9] 10 - 1,000103.1 - 7.53.1 - 7.593.6 - 100.4 (calculated from 0.4-6.4% error)
Method 2[1] 2.0 - 2,5002.00.9 - 1.71.5 - 2.898.3 - 101.5
Method 3[2] 2.5 - 3202.5Not SpecifiedNot SpecifiedSatisfactory
Method 4[11] 0.1 - 5000.1< 10% (RSD)< 10% (RSD)Acceptable
Method 5[10] 60 - 1404.5Not SpecifiedNot Specified98 - 102

Visualizations

The following diagrams illustrate the workflows for the quantification of amisulpride in plasma.

G General Workflow for Amisulpride Quantification cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Prep Extraction (SPE, LLE, or PP) Spike->Prep Evap Evaporation (if needed) Prep->Evap Recon Reconstitution Evap->Recon Inject HPLC Injection Recon->Inject Detect Chromatographic Separation & Detection (UV/FL/MS) Inject->Detect Quant Quantification Detect->Quant Report Reporting Results Quant->Report

Caption: Overall workflow for amisulpride quantification in plasma.

G Solid-Phase Extraction (SPE) Workflow Plasma Plasma + Internal Standard Centrifuge Centrifuge (11,000g, 15 min) Plasma->Centrifuge Load Load Supernatant Centrifuge->Load Condition Condition SPE Cartridge (Methanol -> Water) Condition->Load Wash Wash Cartridge (Water) Load->Wash Elute Elute (Methanol) Wash->Elute Dry Evaporate to Dryness Elute->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject into HPLC Recon->Inject

Caption: Detailed workflow for the Solid-Phase Extraction protocol.

G Liquid-Liquid Extraction (LLE) Workflow Plasma Plasma + Internal Standard AddSolvent Add Organic Extraction Solvent Plasma->AddSolvent Vortex Vortex (2 min) AddSolvent->Vortex Centrifuge Centrifuge (4000 rpm, 15 min) Vortex->Centrifuge Separate Collect Organic Layer Centrifuge->Separate Dry Evaporate to Dryness Separate->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject into HPLC Recon->Inject

Caption: Detailed workflow for the Liquid-Liquid Extraction protocol.

G Protein Precipitation Workflow Plasma Plasma Sample AddSolvent Add Acetonitrile with Internal Standard Plasma->AddSolvent Vortex Vortex to Mix AddSolvent->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC Collect->Inject

Caption: Detailed workflow for the Protein Precipitation protocol.

References

Application Notes and Protocols for Assessing Amisulpride Hydrochloride Efficacy in Preclinical Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key behavioral assays used to evaluate the efficacy of amisulpride (B195569) hydrochloride in rodent models. The included methodologies, data presentation tables, and visual diagrams are intended to guide researchers in the preclinical assessment of this atypical antipsychotic.

Introduction

Amisulpride hydrochloride is a selective dopamine (B1211576) D2 and D3 receptor antagonist.[1] Its therapeutic efficacy in treating both the positive and negative symptoms of schizophrenia, as well as its antidepressant effects, are attributed to its unique dose-dependent mechanism of action.[2] At low doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release.[3] At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist, inhibiting dopaminergic neurotransmission.[3] Preclinical behavioral assays are crucial for elucidating the pharmacological profile of amisulpride and predicting its clinical efficacy.

I. Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)

The Forced Swim Test (FST) is a widely used rodent behavioral assay to screen for antidepressant efficacy. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and the total time spent mobile.

Experimental Protocol: Forced Swim Test (Mouse)

A. Apparatus:

  • A transparent glass or plastic cylinder (20 cm in diameter, 40-50 cm in height).

  • The cylinder should be filled with water (23-25°C) to a depth of 15-20 cm, preventing the mouse from touching the bottom with its tail or paws.

B. Procedure:

  • Habituation (Day 1):

    • Individually place each mouse in the swim cylinder for a 15-minute pre-swim session.

    • This pre-exposure increases the sensitivity of the test to antidepressant effects on the following day.

    • After the pre-swim, remove the mice, dry them with a towel, and return them to their home cages.

  • Drug Administration (Day 2):

    • Administer this compound or vehicle control (e.g., distilled water) via the desired route (e.g., intraperitoneally or orally). Dosing and timing should be based on the pharmacokinetic profile of the compound. For acute studies, administration typically occurs 30-60 minutes before the test. For chronic studies, dosing may occur over several days or weeks.[4]

  • Test Session (Day 2):

    • 24 hours after the pre-swim, place the mice individually back into the swim cylinder for a 6-minute test session.

    • Record the entire session using a video camera positioned to have a clear view of the animal's behavior.

  • Behavioral Scoring:

    • The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

    • Other behaviors that can be scored include swimming (active movement of the limbs and circling in the cylinder) and climbing (active movements with forepaws in and out of the water, usually directed against the walls).

Data Presentation

Table 1: Effects of this compound in the Mouse Forced Swim Test

Treatment Group (n=8 per group)Dose (mg/kg, oral)Immobility (seconds, mean ± SEM)Swimming (seconds, mean ± SEM)
Vehicle Control-Data Not ProvidedData Not Provided
This compound70Markedly Reduced (p < 0.01 vs. control)[4]Significantly Improved (p < 0.01 vs. control)[4]
Fluoxetine (B1211875) (Reference)10Significantly Reduced[4]Significantly Improved[4]
Olanzapine (B1677200) (Reference)2Significantly Reduced[4]Significantly Improved[4]

Note: This table summarizes qualitative findings from a comparative study. The study indicated a significant reduction in immobility and an increase in swimming for the amisulpride group compared to the vehicle control.[4] Specific mean and SEM values were not provided in the source material.

Experimental Workflow: Forced Swim Test

FST_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Testing Habituation 15-min Pre-Swim Session Dry Dry and Return to Home Cage Habituation->Dry DrugAdmin Drug/Vehicle Administration Test 6-min Test Session (Video Recorded) DrugAdmin->Test 24h after pre-swim Scoring Score Immobility, Swimming, Climbing Test->Scoring

Forced Swim Test Experimental Workflow.

II. Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)

The Elevated Plus Maze (EPM) is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.

Experimental Protocol: Elevated Plus Maze (Rat)

A. Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two opposite arms are enclosed by high walls (closed arms), while the other two arms are open.

  • The arms are typically 50 cm long and 10 cm wide.

  • The maze should be placed in a dimly lit room to reduce overall anxiety levels and encourage exploration.

B. Procedure:

  • Habituation:

    • Allow the rats to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration:

    • Administer this compound or vehicle control at the appropriate time before the test, based on the drug's pharmacokinetic profile.

  • Test Session:

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the rat to explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

  • Behavioral Scoring:

    • The primary measures are the time spent in the open arms and the number of entries into the open arms. An entry is typically defined as all four paws entering an arm.

    • Other measures can include the time spent in the closed arms, the number of entries into the closed arms, and the total number of arm entries (as an indicator of general locomotor activity).

    • Ethological measures such as head dips (peeking over the edge of an open arm) and stretched-attend postures can also be scored as indicators of anxiety and risk assessment.

Data Presentation

Table 2: Effects of this compound in the Rat Elevated Plus Maze

Treatment GroupDose (mg/kg)Time in Open Arms (seconds, mean ± SEM)Open Arm Entries (number, mean ± SEM)Total Arm Entries (number, mean ± SEM)
Vehicle Control-Data Not AvailableData Not AvailableData Not Available
This compoundLow DoseExpected IncreaseExpected IncreaseNo Significant Change
This compoundHigh DoseExpected No Change or DecreaseExpected No Change or DecreasePotential Decrease

Experimental Workflow: Elevated Plus Maze

EPM_Workflow cluster_PreTest Pre-Test cluster_Test Testing Acclimation Acclimate to Testing Room DrugAdmin Drug/Vehicle Administration Acclimation->DrugAdmin Placement Place Rat in Center of Maze Exploration 5-min Free Exploration (Video Recorded) Placement->Exploration Scoring Score Arm Entries and Duration Exploration->Scoring

Elevated Plus Maze Experimental Workflow.

III. Assessment of Extrapyramidal Symptoms (EPS): The Catalepsy Bar Test

The catalepsy bar test is a common method for assessing the potential of antipsychotic drugs to induce extrapyramidal side effects (EPS) in rodents. Catalepsy is characterized by a failure to correct an externally imposed posture.

Experimental Protocol: Catalepsy Bar Test (Rat)

A. Apparatus:

  • A horizontal bar (e.g., a wooden dowel or metal rod) with a diameter of approximately 1 cm, elevated 9-10 cm above a flat surface.

B. Procedure:

  • Drug Administration:

    • Administer this compound or a positive control (e.g., haloperidol) and a vehicle control.

  • Test Session:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.

    • The hind paws should remain on the surface.

    • Start a stopwatch immediately.

    • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

    • A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.

  • Scoring:

    • The descent latency is the measure of catalepsy. Longer latencies indicate a greater cataleptic effect.

Data Presentation

Table 3: Cataleptic Effects of Amisulpride Isomers in the Rat Bar Test

Treatment GroupDose (mg/kg, s.c.)Induction of Catalepsy
(RS)-amisulpride (racemic)>100Yes[5]
(S-)-amisulpride30Yes[5]
(R+)-amisulprideup to 75No[5]
Haloperidol (Reference)0.3Yes[5]

Note: This table summarizes findings on the cataleptic potential of amisulpride and its isomers. Racemic amisulpride induces catalepsy only at very high doses, suggesting a lower risk of EPS compared to typical antipsychotics like haloperidol.[5]

IV. Signaling Pathway of this compound

Amisulpride's therapeutic effects are primarily mediated through its interaction with dopamine D2 and D3 receptors in a dose-dependent manner.

Amisulpride_Signaling cluster_low_dose Low Dose Amisulpride cluster_high_dose High Dose Amisulpride Amisulpride_low Amisulpride (Low Dose) Presynaptic Presynaptic D2/D3 Autoreceptors Amisulpride_low->Presynaptic Blocks Dopamine_release Increased Dopamine Release Presynaptic->Dopamine_release Inhibits Inhibition Therapeutic_effect_neg Alleviation of Negative Symptoms & Antidepressant Effects Dopamine_release->Therapeutic_effect_neg Amisulpride_high Amisulpride (High Dose) Postsynaptic Postsynaptic D2/D3 Receptors Amisulpride_high->Postsynaptic Blocks Dopamine_signal Decreased Dopaminergic Signaling Postsynaptic->Dopamine_signal Inhibits Therapeutic_effect_pos Alleviation of Positive Symptoms Dopamine_signal->Therapeutic_effect_pos

Dose-Dependent Signaling of Amisulpride.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. All animal procedures should be performed in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for Studying Negative Symptoms of Schizophrenia with Amisulpride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Negative symptoms of schizophrenia, such as blunted affect, alogia, avolition, anhedonia, and asociality, represent a significant therapeutic challenge and are major contributors to long-term disability. These symptoms are often classified as primary (core deficits of the illness) or secondary (resulting from positive symptoms, depression, or side effects of medication). Amisulpride (B195569) hydrochloride, a substituted benzamide (B126) atypical antipsychotic, has demonstrated a unique efficacy profile, particularly in addressing primary negative symptoms. Its distinct, dose-dependent mechanism of action makes it a valuable tool for both therapeutic intervention and for studying the underlying neurobiology of negative symptoms, which are hypothesized to be related to decreased dopaminergic function.[1]

Amisulpride acts as a selective antagonist of dopamine (B1211576) D2 and D3 receptors, with a high affinity for receptors in the limbic system over the striatum, which contributes to a lower incidence of extrapyramidal side effects.[2][3] Crucially, its therapeutic effect is bimodal:

  • Low Doses (50-300 mg/day): At lower concentrations, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[1][4] These autoreceptors normally inhibit dopamine release. By blocking them, amisulpride facilitates dopaminergic transmission and increases synaptic dopamine levels, which is believed to counteract the hypodopaminergic state associated with negative symptoms.[2][5][6]

  • High Doses (400-1200 mg/day): At higher doses, amisulpride acts as a conventional antagonist at postsynaptic D2/D3 receptors, which is effective in treating the positive symptoms of schizophrenia.[1][4]

This dual action allows researchers to specifically target and investigate the dopaminergic pathways implicated in negative symptomatology. Additionally, amisulpride's antagonism of 5-HT₇ receptors may contribute to its efficacy in treating cognitive deficits and negative symptoms.[2][7][8]

Data Presentation: Efficacy of Amisulpride in Clinical Trials

The following tables summarize quantitative data from key clinical studies investigating the efficacy of low-dose amisulpride on the negative symptoms of schizophrenia.

Table 1: Placebo-Controlled Trials of Amisulpride for Predominantly Negative Symptoms

Study Design Participants (n) Dosage Duration Primary Outcome Measure Key Findings
Boyer et al. (1995)[9] Double-blind, Placebo-controlled 104 (85 completed) 100 mg/day or 300 mg/day 6 weeks SANS Total Score Both amisulpride doses were significantly more effective than placebo in reducing SANS scores (p < 0.02). No significant changes in positive symptoms were observed.[9]
Paillere-Martinot et al. (1995)[10] Double-blind, Placebo-controlled - 50-300 mg/day - SANS Significant improvement in negative symptoms compared to placebo.[10]
Danion et al. (1999)[10] Double-blind, Placebo-controlled - 50-300 mg/day - SANS Significant improvement in negative symptoms compared to placebo.[10]

| Meta-analysis (Leucht et al., reported by Krause et al.)[10] | Meta-analysis of 4 placebo-controlled studies | - | 50-300 mg/day | 6 to 26 weeks | SANS | Consistently showed a significant improvement in SANS scores for amisulpride groups compared to placebo.[10] |

Table 2: Comparative and Observational Studies

Study Design Participants (n) Dosage Duration Outcome Measure Key Findings
ESCAPE Study Subanalysis (Liang & Yu, 2017)[11] Post-hoc subanalysis of an open-label study 26 (Chinese patients with predominantly negative symptoms) Mean dose: 623.9 mg/day 8 weeks PANSS Negative Score 34.6% of patients achieved a ≥50% decrease in PANSS negative score.[11] The mean PANSS negative score decreased by 45.2% from baseline.[11]

| Kaag et al. (2020)[12] | Placebo-controlled (in healthy volunteers) | 29 | - | 7 days | Brief Negative Symptom Scale (BNSS) | Amisulpride induced negative symptoms in healthy individuals, associated with blunted striatal responses to rewards, suggesting D2/D3 antagonism can cause negative symptoms.[12] |

SANS: Scale for the Assessment of Negative Symptoms; PANSS: Positive and Negative Syndrome Scale.

Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes involved in studying amisulpride.

cluster_low Low Dose Amisulpride (50-300 mg/day) cluster_high High Dose Amisulpride (400-1200 mg/day) LowDose Amisulpride PreSynaptic Presynaptic D2/D3 Autoreceptors LowDose->PreSynaptic Blocks DopamineRelease Increased Dopamine Release PreSynaptic->DopamineRelease Disinhibition of NegativeSymptoms Alleviation of Negative Symptoms DopamineRelease->NegativeSymptoms Leads to HighDose Amisulpride PostSynaptic Postsynaptic D2/D3 Receptors HighDose->PostSynaptic Blocks DopamineSignal Reduced Dopaminergic Hyperactivity PostSynaptic->DopamineSignal Inhibition of PositiveSymptoms Control of Positive Symptoms DopamineSignal->PositiveSymptoms Leads to

Caption: Dose-dependent mechanism of amisulpride on dopamine receptors.

cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Intervention cluster_assessment Phase 3: Follow-up & Analysis Screening Patient Screening (DSM criteria, SANS ≥ 75) Washout Placebo Wash-out (e.g., 6 weeks) Screening->Washout Baseline Baseline Assessment (SANS, SAPS, CGI) Washout->Baseline Randomization Randomization (Double-blind) Baseline->Randomization GroupA Group A: Amisulpride (e.g., 100 mg/day) Randomization->GroupA GroupB Group B: Amisulpride (e.g., 300 mg/day) Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC FollowUp Weekly/Bi-weekly Assessments (SANS, Tolerability) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp Final Final Assessment (e.g., Week 6) FollowUp->Final Analysis Data Analysis (MANOVA) Final->Analysis

Caption: Workflow for a double-blind, placebo-controlled clinical trial.

Experimental Protocols

Protocol 1: Clinical Trial for Efficacy on Primary Negative Symptoms

Objective: To evaluate the efficacy and safety of low-dose amisulpride hydrochloride compared to placebo in patients with schizophrenia and predominant, primary negative symptoms.

Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]

Inclusion Criteria:

  • Diagnosis of schizophrenia according to DSM criteria.

  • Predominantly negative symptoms, as defined by Andreasen's criteria.[9]

  • A total score of ≥ 75 on the Scale for the Assessment of Negative Symptoms (SANS).[9]

  • Low score on the Scale for the Assessment of Positive Symptoms (SAPS).

  • Age 18-65 years.

  • Informed consent provided.

Exclusion Criteria:

  • Significant organic brain disease, somatic disease, or substance abuse.[10]

  • Prominent positive or depressive symptoms.[10]

  • Treatment-resistant schizophrenia.

  • Known hypersensitivity to amisulpride.

Methodology:

  • Screening and Wash-out: Eligible patients currently on antipsychotic or antidepressant medication will undergo a 6-week single-blind placebo wash-out period.[9]

  • Baseline Assessment: Following wash-out, baseline psychopathology is assessed using SANS, SAPS, and the Clinical Global Impression (CGI) scale.

  • Randomization: Patients are randomly assigned in a 1:1:1 ratio to one of three treatment arms:

    • Amisulpride 100 mg/day

    • Amisulpride 300 mg/day

    • Placebo

  • Treatment Period: Patients receive the assigned treatment for 6 weeks. Adherence is monitored via pill counts.

  • Assessments: Efficacy is assessed at baseline and at weeks 1, 2, 4, and 6 using SANS and SAPS. Safety and tolerability are monitored throughout the study, assessing for extrapyramidal symptoms (using the Simpson-Angus Scale) and other adverse events.

  • Primary Endpoint: The primary efficacy measure is the change from baseline in the SANS total score at week 6.

Statistical Analysis:

  • The primary analysis will be conducted on the intent-to-treat (ITT) population.

  • A Multivariate Analysis of Variance (MANOVA) will be used to compare the change in SANS total scores between the three groups.[9]

  • Secondary endpoints will be analyzed using appropriate statistical tests (e.g., ANOVA or t-tests).

Protocol 2: Preclinical Study in a Rat Model of Schizophrenia-like Deficits

Objective: To investigate the effect of amisulpride on negative-like symptoms (social withdrawal) in a ketamine-induced schizophrenia model in rats, potentially mediated by 5-HT₇ receptor antagonism.[7][8]

Animal Model: Ketamine-induced deficits in social interaction. Sub-chronic ketamine administration in rats induces behavioral changes analogous to the negative and cognitive symptoms of schizophrenia.

Materials:

  • Adult male Sprague-Dawley rats.

  • Ketamine hydrochloride.

  • This compound.

  • Vehicle (e.g., saline).

  • Social interaction test arena.

Methodology:

  • Habituation: Animals are habituated to the testing room and social interaction arena for several days prior to the experiment.

  • Induction of Deficits: Rats are treated with ketamine (e.g., 30 mg/kg, i.p.) or vehicle once daily for 5 consecutive days to induce a deficit in social interaction.

  • Drug Administration: On the test day, approximately 60 minutes before the behavioral test, animals are divided into groups and administered one of the following via intraperitoneal (i.p.) injection:

    • Vehicle + Vehicle

    • Ketamine + Vehicle

    • Ketamine + Amisulpride (e.g., 3 mg/kg)[8]

  • Social Interaction Test:

    • Each test rat is placed in the center of a familiar, dimly lit arena with a novel, weight-matched, untreated partner rat.

    • A 10-minute session is video-recorded.

    • An observer, blind to the treatment conditions, scores the total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under the partner).

  • Data Analysis:

    • The total duration of social interaction is calculated for each animal.

    • Data are analyzed using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's test) to compare between-group differences.

    • A p-value < 0.05 is considered statistically significant.

Habituation Animal Habituation (Testing Arena) Induction Schizophrenia-like Deficit Induction (5 days of Ketamine) Habituation->Induction DrugAdmin Acute Drug Administration (Amisulpride or Vehicle) Induction->DrugAdmin BehaviorTest Social Interaction Test (10 min session) DrugAdmin->BehaviorTest DataAnalysis Data Scoring & Statistical Analysis BehaviorTest->DataAnalysis

Caption: Experimental workflow for a preclinical animal model study.

References

Troubleshooting & Optimization

improving the solubility of amisulpride hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amisulpride (B195569) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of amisulpride hydrochloride for experimental use. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

This compound is the salt of a weakly basic drug.[1] Its solubility in aqueous media is highly pH-dependent. While it is more soluble in acidic conditions, its solubility significantly decreases in neutral to high pH environments, which can lead to precipitation.[1] This poor aqueous solubility is a primary challenge in the development of formulations for both preclinical and clinical studies.[2][3]

Q2: What are the recommended organic solvents for dissolving amisulpride?

Amisulpride base is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 15 mg/mL.[4] Ethanol can also be used, but the solubility is lower, at around 1 mg/mL.[4] For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous culture medium, ensuring the final solvent concentration is not toxic to the cells (typically <0.5%).

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What can I do?

This is a common issue known as precipitation upon dilution. Here are a few troubleshooting steps:

  • Use a co-solvent system: Instead of diluting the DMSO stock directly into the aqueous buffer, try a method where the drug is first dissolved in a water-miscible organic solvent like DMF and then diluted with the aqueous buffer. A 1:1 solution of DMF:PBS (pH 7.2) has been shown to dissolve amisulpride at approximately 0.5 mg/mL.[4]

  • Lower the final concentration: The simplest approach may be to reduce the final concentration of this compound in your experimental medium.

  • Adjust the pH: Since this compound is more soluble in acidic conditions, lowering the pH of your final aqueous solution (if experimentally permissible) can help maintain its solubility.

  • Employ solubility enhancement techniques: Consider using methods such as complexation with cyclodextrins or creating a solid dispersion to improve the aqueous solubility of the compound.

Solubility Data

The solubility of amisulpride and its hydrochloride salt varies significantly depending on the solvent and the pH of the aqueous medium. The following tables summarize the available quantitative data.

Table 1: Solubility of Amisulpride in Organic Solvents

SolventSolubility (mg/mL)Citation
Dimethyl Sulfoxide (DMSO)~15[4]
Dimethylformamide (DMF)~15[4]
Ethanol~1[4]

Table 2: Solubility of Amisulpride in Aqueous and Co-solvent Systems

Solvent SystempHSolubility (mg/mL)Citation
1:1 DMF:PBS7.2~0.5[4]
Phosphate Buffer6.84.1 ± 0.2[5]
Water-Predicted: 0.293[6]

Experimental Protocols for Solubility Enhancement

Several techniques can be employed to improve the aqueous solubility of this compound for experimental purposes. Below are detailed protocols for some of the most common and effective methods.

Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies

This protocol describes the preparation of a stock solution in DMSO and subsequent dilution for cell culture applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Prepare a 10 mM DMSO Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Dilution into Cell Culture Medium:

    • Pre-warm the sterile cell culture medium to 37°C.

    • Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the desired final working concentration.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

    • Mix gently by pipetting up and down.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (without the drug) to the cell culture medium.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Amisulpride HCl dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve dilute Serially dilute stock in pre-warmed medium dissolve->dilute Use stock solution apply Apply to cell culture (DMSO < 0.5%) dilute->apply G start Start dissolve_ami Dissolve Amisulpride HCl in Methanol start->dissolve_ami dissolve_cd Dissolve β-Cyclodextrin in Water to form a paste start->dissolve_cd knead Knead the two solutions together for 30-60 min dissolve_ami->knead dissolve_cd->knead dry Dry the resulting paste knead->dry sieve Grind and sieve the dried complex dry->sieve end Store in Desiccator sieve->end G start Issue: Amisulpride HCl not dissolving check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the pH of the aqueous solution acidic? check_solvent->check_ph No use_organic Use an organic solvent (DMSO, DMF) to prepare a stock solution. check_solvent->use_organic Yes adjust_ph Adjust pH to a lower value (if experimentally acceptable). check_ph->adjust_ph No use_enhancement Employ solubility enhancement techniques (cyclodextrin, solid dispersion). check_ph->use_enhancement Yes precipitation Issue: Precipitation upon dilution of organic stock in aqueous buffer check_concentration Is the final concentration too high? precipitation->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes use_cosolvent Use a co-solvent system (e.g., DMF:PBS). check_concentration->use_cosolvent No

References

optimizing amisulpride hydrochloride dosage for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of amisulpride (B195569) hydrochloride for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of amisulpride hydrochloride in a cellular context?

This compound is a selective antagonist of dopamine (B1211576) D2 and D3 receptors.[1][2][3][4] Its effect is dose-dependent. At lower concentrations, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release.[1][2][3][5] At higher concentrations, it acts on postsynaptic receptors, inhibiting dopamine signaling.[1][2][3] Additionally, amisulpride has been shown to be a potent antagonist of serotonin (B10506) 5-HT7 receptors, which may contribute to its antidepressant effects.[2][5] It has minimal affinity for other receptors like serotonin 5-HT2A, alpha-adrenergic, and histamine (B1213489) H1 receptors.[2][4]

Q2: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous buffers but soluble in organic solvents.[6] For cell culture experiments, it is recommended to first dissolve the compound in an organic solvent like DMSO, DMF, or ethanol (B145695) and then make further dilutions in the aqueous cell culture medium.[6]

  • In DMSO and DMF: Solubility is approximately 15 mg/mL.[6]

  • In Ethanol: Solubility is approximately 1 mg/mL.[6]

Important: When preparing an aqueous solution from an organic stock, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.1% v/v). Aqueous solutions of amisulpride are not recommended for storage for more than one day.[6]

Q3: What is a typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. Based on available data, a starting point for concentration range finding could be from nanomolar to low micromolar concentrations. For instance, in studies with NG108-15 cells, a concentration of 100 nM was shown to inhibit quinpirole-elicited effects with an IC50 value of 22 nM.[7][8] Clinical plasma levels associated with therapeutic effects are in the range of 100-320 ng/mL (approximately 270-865 nM).[9][10]

Q4: Is this compound cytotoxic?

Yes, amisulpride has been reported to have potential cytotoxic effects, particularly at higher concentrations.[11] It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitation in cell culture medium. This compound has low aqueous solubility. The final concentration in the medium may be too high, or the dilution from the organic stock was not performed correctly.Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (<0.1% v/v). Prepare fresh dilutions for each experiment. Consider using a solubilizing agent, but first, test its effect on your cells.
Inconsistent or no observable effect. The concentration range may be too low. The compound may have degraded. The cells may not express the target receptors (D2/D3).Test a wider range of concentrations, including higher doses. Prepare fresh stock solutions, as amisulpride can be unstable in aqueous solutions.[6] Confirm the expression of dopamine D2 and D3 receptors in your cell line using techniques like qPCR or Western blotting.
High levels of cell death. The concentration of this compound is too high, leading to cytotoxicity.[11] The concentration of the organic solvent used for the stock solution is too high.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. Ensure the final concentration of the organic solvent in the culture medium is not exceeding a safe level for your cells (typically <0.1% v/v).
Variability between experiments. Inconsistent stock solution preparation or storage. Cell passage number and confluency can affect drug response.Prepare a large batch of stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. Use cells within a defined passage number range and ensure consistent cell seeding density and confluency at the time of treatment.

Data Summary

Binding Affinity and Potency
ReceptorSpeciesKi (nM)IC50 (nM)Reference
Dopamine D2Human2.8 - 3.0-[1][7]
Dopamine D3Human3.2 - 3.5-[1][7]
Serotonin 5-HT7Human11.5 - 44-[6][8]
Serotonin 5-HT2BHuman13-[5]
Quinpirole-induced [3H]thymidine incorporationNG108-15 cells-22[7][8]
Solubility
SolventSolubilityReference
DMSO~15 mg/mL[6]
DMF~15 mg/mL[6]
Ethanol~1 mg/mL[6]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[6]
Aqueous BuffersSparingly soluble[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Optimal Concentration using a Cytotoxicity Assay (MTT Assay)
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value and the non-toxic concentration range.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Analysis stock Prepare Amisulpride Stock Solution (in DMSO) serial_dil Prepare Serial Dilutions in Cell Culture Medium stock->serial_dil treat_cells Treat Cells with Amisulpride Dilutions serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: Workflow for determining the optimal dosage of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling D2R Dopamine D2 Receptor beta_arrestin β-arrestin 2 D2R->beta_arrestin activates PI3K PI3K beta_arrestin->PI3K activates Akt Akt (Phosphorylated) PI3K->Akt activates GSK3b GSK-3β (Phosphorylated) Akt->GSK3b activates CREB CREB (Phosphorylated) Akt->CREB activates Bcl2 Bcl-2 Akt->Bcl2 increases expression BDNF BDNF CREB->BDNF increases expression Amisulpride Amisulpride Amisulpride->D2R blocks

Caption: Amisulpride's effect on the β-arrestin 2-mediated Akt/GSK-3β pathway.[12]

References

Technical Support Center: Amisulpride Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amisulpride (B195569) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of amisulpride hydrochloride in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What is the cause?

A1: this compound has pH-dependent solubility. It is more soluble in acidic conditions and sparingly soluble in neutral to alkaline aqueous buffers. A cloudy appearance or precipitation is likely due to the pH of your solution being too high. For instance, while soluble in 0.1 M hydrochloric acid, its solubility is significantly lower in phosphate-buffered saline (PBS) at pH 7.2.[1][2]

Q2: I've noticed a change in the color of my amisulpride solution over time. What could be the reason?

A2: A change in color can indicate degradation. Amisulpride is susceptible to photodegradation when exposed to light, particularly UVA irradiation.[3] It is also prone to oxidative degradation. Both processes can lead to the formation of colored degradants.

Q3: How long can I store my prepared aqueous solution of this compound?

A3: It is strongly recommended to prepare fresh solutions of this compound for immediate use. For aqueous solutions prepared by dilution of a stock in an organic solvent, it is advised not to store them for more than one day.[2][4] The stability of the solution is highly dependent on the pH, temperature, and exposure to light.

Q4: What are the primary degradation pathways for amisulpride in an aqueous solution?

A4: The main degradation pathways for amisulpride in aqueous solutions are hydrolysis (especially under acidic and basic conditions), photodegradation, and oxidation.[5] Forced degradation studies have shown that amisulpride degrades under acidic, basic, oxidative, and photolytic stress.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Reduced Potency or Inconsistent Results Degradation of this compound in the experimental solution.Prepare fresh solutions before each experiment. Ensure proper pH control, protection from light, and appropriate storage temperature.
Precipitate Formation in Solution The pH of the aqueous solution is too high, leading to insolubility. Amisulpride is a weak base with a pKa of 9.37.[6]Adjust the pH of your solution to a more acidic range (ideally between 4.5 and 5.5). Use a suitable buffer system like a citrate (B86180) buffer.
Solution Discoloration Photodegradation or oxidation.Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil. While the commercial intravenous formulation does not contain an antioxidant, for long-term experiments, consider preparing the solution in a deoxygenated buffer.[6]
Unexpected Peaks in Chromatography Presence of degradation products.Review your solution preparation and storage procedures. Ensure the pH is within the stable range and the solution is protected from light. Refer to the degradation pathway diagram to identify potential degradants.

Quantitative Data Summary

The following table summarizes the degradation of amisulpride under various stress conditions as reported in forced degradation studies.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acid Hydrolysis 0.1 M HCl90 minutesNot specified5.28%
Base Hydrolysis 0.1 M NaOHNot specifiedNot specifiedNot specified
Oxidative Degradation 30% H₂O₂2 hours60°CSignificant
Photodegradation UVA Irradiation114 daysNot specified2.63% (bulk drug)
Thermal Degradation Heat24 hours110°CSignificant

Note: The extent of degradation can vary based on the specific experimental conditions.

Experimental Protocols

Protocol for Preparing a Stabilized this compound Aqueous Solution

This protocol is based on the principles derived from the formulation of the FDA-approved intravenous amisulpride injection (Barhemsys) and is intended for research purposes.[6]

Materials:

  • This compound powder

  • Citric acid monohydrate

  • Trisodium (B8492382) citrate dihydrate

  • Water for Injection (or equivalent high-purity water)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sterile, amber glass vials

Procedure:

  • Prepare the Citrate Buffer (pH ~5.0):

    • Dissolve 9.35 g of citric acid monohydrate and 16.32 g of trisodium citrate dihydrate in 1 L of Water for Injection.

    • Verify the pH of the buffer and adjust to between 4.75 and 5.25 using small amounts of HCl or NaOH if necessary.

    • Filter the buffer through a 0.22 µm sterile filter.

  • Prepare the this compound Solution:

    • Accurately weigh the desired amount of this compound powder.

    • In a sterile, amber vial, dissolve the this compound in the prepared citrate buffer to the target concentration.

    • Gently agitate the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.

  • Storage and Handling:

    • Store the prepared solution at 2-8°C, protected from light.

    • It is highly recommended to use the solution immediately after preparation. For short-term storage (up to 24 hours), maintain the refrigerated and light-protected conditions.

Protocol for Stability Testing of an this compound Solution

This protocol outlines a general procedure for assessing the stability of your prepared amisulpride solution.

Materials:

  • Prepared this compound solution

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., phosphate (B84403) buffer and acetonitrile)

  • UV detector

  • Incubators/chambers for controlled temperature and light exposure

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparing the amisulpride solution, take an aliquot and analyze it by HPLC to determine the initial concentration and purity. This will serve as your baseline.

  • Sample Storage:

    • Divide the remaining solution into multiple amber vials.

    • Store the vials under the desired test conditions (e.g., refrigerated, room temperature, exposed to light, protected from light).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), retrieve a vial from each storage condition.

    • Analyze the sample by HPLC to determine the concentration of amisulpride and the presence of any degradation products.

  • Data Analysis:

    • Calculate the percentage of amisulpride remaining at each time point relative to the initial concentration.

    • Plot the concentration versus time to determine the degradation kinetics.

Visualizations

Amisulpride_Degradation_Pathways cluster_degradation Degradation Pathways Amisulpride This compound Photodegradation Photodegradation (UVA Light) Amisulpride->Photodegradation Exposure to Light Oxidation Oxidation Amisulpride->Oxidation Presence of Oxidizing Agents Acid_Hydrolysis Acid Hydrolysis Amisulpride->Acid_Hydrolysis Low pH Environment Degradation_Products Degradation Products Photodegradation->Degradation_Products Oxidation->Degradation_Products Acid_Hydrolysis->Degradation_Products

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_preparation Solution Preparation cluster_storage Storage and Handling cluster_analysis Stability Analysis Start Start Prepare_Buffer Prepare Citrate Buffer (pH 4.75-5.25) Start->Prepare_Buffer Dissolve_Amisulpride Dissolve Amisulpride HCl in Buffer Prepare_Buffer->Dissolve_Amisulpride Filter_Solution Sterile Filter (0.22 µm) Dissolve_Amisulpride->Filter_Solution Store Store at 2-8°C Protected from Light Filter_Solution->Store HPLC_Analysis HPLC Analysis (Time 0 and subsequent time points) Filter_Solution->HPLC_Analysis For Stability Testing Use_Immediately Use Immediately (Recommended) Store->Use_Immediately Store->HPLC_Analysis Assess_Degradation Assess Degradation HPLC_Analysis->Assess_Degradation

Caption: Workflow for preparing and handling stabilized amisulpride solutions.

Logical_Relationships cluster_factors Key Stability Factors cluster_actions Preventative Actions Goal Stable Amisulpride HCl Aqueous Solution pH_Control pH Control (Acidic to slightly acidic) Goal->pH_Control Light_Protection Protection from Light Goal->Light_Protection Temperature_Control Low Temperature Storage Goal->Temperature_Control Fresh_Preparation Fresh Preparation Goal->Fresh_Preparation Use_Buffer Use Citrate Buffer (pH 4.5-5.5) pH_Control->Use_Buffer Use_Amber_Vials Use Amber Vials/ Foil Wrap Light_Protection->Use_Amber_Vials Refrigerate Store at 2-8°C Temperature_Control->Refrigerate Prepare_On_Demand Prepare Solution Before Use Fresh_Preparation->Prepare_On_Demand Use_Buffer->Goal Use_Amber_Vials->Goal Refrigerate->Goal Prepare_On_Demand->Goal

Caption: Key factors and actions for ensuring amisulpride solution stability.

References

troubleshooting inconsistent results in amisulpride hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amisulpride (B195569) hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges and inconsistencies encountered during experimental studies.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may be encountering in your experiments.

Question 1: Why am I observing high variability in plasma/serum concentrations of amisulpride hydrochloride between subjects, even with the same dosage?

Answer:

High interindividual variability is a well-documented characteristic of amisulpride pharmacokinetics.[1][2] Several factors can contribute to this phenomenon:

  • Patient Demographics: Age and sex have been shown to influence amisulpride concentrations.[1][3][4] Older patients and female patients may exhibit higher plasma levels.[1][3]

  • Renal Function: Amisulpride is primarily eliminated unchanged by the kidneys.[5][6] Impaired renal function can significantly decrease its clearance, leading to higher plasma concentrations.[3] It is recommended to adjust dosages for patients with creatinine (B1669602) clearance below 60 mL/min.[3][4]

  • Body Weight: Body weight can account for a significant portion of the inter-individual variability in drug clearance.[5][7]

  • Co-medications: Concomitant use of other drugs, such as lithium, has been associated with higher amisulpride concentrations.[1][2]

  • Dosing Regimen: Differences in how the total daily dose is administered (e.g., once daily vs. divided doses) can contribute to variability in measured serum concentrations.[8]

To mitigate this, it is crucial to carefully document and consider these factors in your study design and data analysis. Population pharmacokinetic modeling can be a useful tool to understand and predict this variability.[5][7][8]

Question 2: My analytical quantification of this compound is giving inconsistent or non-reproducible results. What could be the cause?

Answer:

Inconsistent analytical results can stem from several sources related to sample handling, preparation, and the analytical method itself.

  • Sample Stability: Amisulpride can degrade under certain conditions. Forced degradation studies have shown susceptibility to acidic conditions, oxidation, and photolysis.[9][10] Ensure proper storage of your samples (e.g., protected from light, appropriate temperature) to prevent degradation.

  • Method Validation: The analytical method used for quantification must be properly validated. High-Performance Liquid Chromatography (HPLC) is a common method. A validated method should have established parameters for linearity, accuracy, precision, specificity, and sensitivity (LOD and LOQ).

  • pH-Dependent Solubility: Amisulpride is a weakly basic drug with pH-dependent solubility. It is more soluble in acidic environments. This property can affect its extraction and dissolution during sample preparation. Ensure the pH of your solvents is controlled and appropriate for consistent results.

  • Excipient Interference: In studies involving formulated products, excipients in the tablet or capsule can sometimes interfere with the analytical assay. Your analytical method should be specific for amisulpride and demonstrate no interference from the formulation's inactive ingredients.

Question 3: We are observing a poor correlation between this compound plasma concentrations and the observed clinical or physiological effects in our study. Why might this be?

Answer:

The relationship between amisulpride plasma concentration and its clinical effect can be complex and is not always linear.

  • Dose-Dependent Receptor Occupancy: Amisulpride has a dual mechanism of action that is dose-dependent. At low doses (50-300 mg/day), it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine (B1211576) transmission, which is thought to be effective for negative symptoms. At higher doses (400-800 mg/day), it blocks postsynaptic D2/D3 receptors, which is effective for positive symptoms.[1] This bimodal action can complicate direct correlations between plasma levels and a single efficacy endpoint.

  • Heterogeneity of the Condition: In studies on conditions like schizophrenia, the inherent complexity and heterogeneity of the disorder can lead to varied responses to treatment, irrespective of drug concentration.[1]

  • Placebo Effect: A significant placebo response is common in clinical trials for psychiatric disorders, which can mask the true concentration-effect relationship.[1]

  • Receptor Occupancy vs. Plasma Concentration: While plasma concentration is a surrogate marker, the key determinant of effect is the occupancy of D2/D3 receptors in the brain. While there is a correlation, it may not be linear across the full dose range.

To address this, consider stratifying your analysis by dose level and symptom type (positive vs. negative).

Troubleshooting Workflow

Here is a logical workflow to help you diagnose the source of inconsistent results in your this compound studies.

G Troubleshooting Inconsistent Amisulpride Results cluster_source_identification Identify the Source of Inconsistency cluster_analytical_troubleshooting Analytical Troubleshooting cluster_biological_troubleshooting Biological Variability Assessment cluster_clinical_troubleshooting Clinical Correlation Investigation start Inconsistent Results Observed analytical Analytical Measurement Variability? start->analytical biological Biological/Pharmacokinetic Variability? start->biological clinical Poor Concentration-Effect Correlation? start->clinical check_method Review Analytical Method Validation (Linearity, Accuracy, Precision) analytical->check_method Yes review_demographics Analyze Subject Demographics (Age, Sex, Weight) biological->review_demographics Yes stratify_dose Stratify Analysis by Dose Level (Low vs. High Dose) clinical->stratify_dose Yes check_stability Assess Sample Stability (Storage, Handling, Degradation) check_method->check_stability check_prep Verify Sample Preparation Protocol (pH, Extraction Efficiency) check_stability->check_prep end Refine Protocol and Re-analyze check_prep->end assess_renal Evaluate Renal Function Data review_demographics->assess_renal check_meds Review Co-medications assess_renal->check_meds check_meds->end analyze_symptoms Separate Analysis for Positive and Negative Symptoms stratify_dose->analyze_symptoms consider_receptor Consider Receptor Occupancy Studies analyze_symptoms->consider_receptor consider_receptor->end

Caption: A workflow diagram for troubleshooting inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the established therapeutic reference range for amisulpride plasma concentrations?

A1: The generally accepted therapeutic reference range for amisulpride is 100–320 ng/mL.[1][2] However, some studies have suggested that this range may need to be re-evaluated, as a significant number of patients show plasma levels outside this range, and pooled concentrations from multiple studies are often higher than 320 ng/mL.[1][2] A laboratory alert level is often considered to be 640 ng/mL.[2]

Q2: How does the formulation of this compound affect its study outcomes?

A2: The formulation can significantly impact the release and absorption of amisulpride. Its pH-dependent solubility (more soluble in acidic pH) means that the formulation must be designed to ensure adequate dissolution and absorption in the gastrointestinal tract.[6] Different formulations, such as immediate-release, sustained-release, or fast-dissolving tablets, will have different pharmacokinetic profiles.[6] Inconsistent manufacturing or the use of different formulations across studies can be a source of variability.

Q3: What are the main degradation products of this compound, and under what conditions do they form?

A3: Forced degradation studies have identified several degradation products of amisulpride. It is particularly susceptible to degradation under acidic and oxidative conditions.[9][10] One study identified a new significant degradant under acidic conditions (4 M HCl at 70°C).[9] Photodegradation can also occur with exposure to UVA light.[10] It is crucial to use a stability-indicating analytical method that can separate the parent drug from its degradation products to ensure accurate quantification.[9]

Data Summary

The following tables summarize quantitative data related to this compound pharmacokinetics and factors contributing to variability.

Table 1: Factors Influencing Amisulpride Plasma Concentrations

FactorObservationReference(s)
Age Older patients tend to have higher plasma concentrations and reduced clearance. Age can account for 20% of inter-individual variability in clearance.[1][5][7]
Sex Female patients have been observed to have higher amisulpride concentrations.[1][2][3]
Renal Function Reduced creatinine clearance is strongly correlated with increased amisulpride exposure. Dosage reduction is recommended for patients with renal impairment.[3][4]
Body Weight Drug clearance can be influenced by body weight, with lower weight potentially leading to higher concentrations.[5][7]
Co-medication Combination with lithium has been associated with higher plasma levels.[1][2]

Table 2: Amisulpride Plasma Concentrations and Dosing

ParameterValueReference(s)
Therapeutic Reference Range100 - 320 ng/mL[1][2]
Laboratory Alert Level640 ng/mL[2]
Pooled Mean Concentration (meta-analysis)333.9 ng/mL (95% CI: 294.5–373.3)[1][3]
Dose for Positive Symptoms400 - 800 mg/day (up to 1200 mg/day)[1][3]
Dose for Negative Symptoms50 - 300 mg/day[1]
Bioavailability~48%[5][6]
Elimination Half-life~12 hours[5][6]

Experimental Protocols

Key Experiment: Quantification of Amisulpride in Plasma by HPLC

This is a generalized protocol based on common practices reported in the literature. Researchers must validate this method in their own laboratory.

1. Objective: To quantify the concentration of amisulpride in human plasma samples using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

2. Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Internal Standard (IS) (e.g., paracetamol)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen orthophosphate)

  • Methanol (HPLC grade)

  • Reagents for liquid-liquid extraction (e.g., diethyl ether, dichloromethane)

  • Plasma samples

3. Mobile Phase Preparation:

  • Prepare the buffer solution (e.g., 0.03M potassium dihydrogen orthophosphate) and adjust the pH (e.g., to 6.5).

  • The mobile phase is typically a mixture of the buffer and an organic solvent like acetonitrile or methanol. A common ratio is in the range of 60:40 to 70:30 (v/v) buffer:acetonitrile.

  • Filter and degas the mobile phase before use.

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of amisulpride and the internal standard in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of amisulpride (e.g., 10-100 µg/mL).

  • Sample Extraction:

    • To a known volume of plasma sample (e.g., 1 mL), add the internal standard.

    • Perform a liquid-liquid extraction by adding an organic solvent, vortexing, and centrifuging.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 226.5 nm, 248 nm, or 263 nm have been reported. The optimal wavelength should be determined.

  • Run Time: Typically 5-10 minutes.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (amisulpride/IS) against the concentration of the calibration standards.

  • Determine the concentration of amisulpride in the unknown samples by interpolating their peak area ratios from the calibration curve.

7. Validation:

  • The method must be validated for linearity, accuracy, precision (intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Visualizations

Amisulpride Signaling Pathway

Amisulpride exhibits a dose-dependent mechanism of action primarily through antagonism of Dopamine D2 and D3 receptors.

G Amisulpride's Dose-Dependent Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_amisulpride Amisulpride Action DA_synthesis Dopamine Synthesis DA_vesicle Dopamine Vesicle DA_synthesis->DA_vesicle DA_release Dopamine Release DA_vesicle->DA_release D2_auto D2/D3 Autoreceptor D2_auto->DA_release Inhibits DA Dopamine DA_release->DA effect_neg Alleviation of Negative Symptoms DA_release->effect_neg Increased DA Transmission D2_post Postsynaptic D2/D3 Receptor DA->D2_post signaling Downstream Signaling (e.g., Akt/GSK-3β pathway) D2_post->signaling Inhibits B_arrestin β-arrestin 2 D2_post->B_arrestin effect_pos Alleviation of Positive Symptoms signaling->effect_pos Reduced Dopaminergic Hyperactivity B_arrestin->signaling Modulates ami_low Low Dose Amisulpride ami_low->D2_auto Blocks ami_high High Dose Amisulpride ami_high->D2_post Blocks

Caption: Dose-dependent signaling pathway of amisulpride.

Factors Contributing to Inconsistent Study Results

This diagram illustrates the key factors that can introduce variability and lead to inconsistent outcomes in this compound research.

G Factors Causing Inconsistent Amisulpride Results cluster_pharmacokinetics Pharmacokinetic Variability cluster_analytical Analytical Issues cluster_formulation Formulation & Physicochemical Properties cluster_pharmacodynamics Pharmacodynamic Complexity center Inconsistent Study Results pk_factors Patient Factors (Age, Sex, Weight, Renal Function) pk_factors->center dosing Dosing Regimen dosing->center co_meds Co-medications co_meds->center method Method Validation method->center stability Sample Stability & Degradation stability->center extraction Sample Preparation extraction->center solubility pH-Dependent Solubility solubility->center release Drug Release Profile release->center excipients Excipient Effects excipients->center dose_response Dose-Dependent Effects dose_response->center disease Disease Heterogeneity disease->center

Caption: Key factors contributing to result inconsistency.

References

stability of amisulpride hydrochloride stock solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of amisulpride (B195569) hydrochloride stock solutions under various storage conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing amisulpride hydrochloride stock solutions?

A1: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[1][2] The choice of solvent will depend on the specific requirements of your experiment, including the desired concentration and compatibility with your cell culture or assay system. For aqueous buffers, it is sparingly soluble.[1][2] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve amisulpride in DMF and then dilute with the aqueous buffer of choice.[1][2]

Q2: What is the recommended storage temperature and duration for solid this compound?

A2: Solid this compound is stable for at least two years when stored at -20°C.[1] Some suppliers suggest that the solid can be stored at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years).

Q3: How should I store this compound stock solutions in organic solvents?

A3: While specific long-term stability data in organic solvents is limited, general best practices for storing stock solutions of chemical compounds should be followed. It is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q4: For how long are aqueous solutions of this compound stable?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2]

Q5: Is this compound sensitive to light?

A5: Yes, forced degradation studies have shown that amisulpride degrades when exposed to light.[3] Therefore, it is crucial to protect both solid this compound and its solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q6: What are the potential degradation pathways for this compound?

A6: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[3][4] Degradation pathways can include oxidation, dealkylation, and cleavage of the methoxy (B1213986) group.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of the this compound stock solution.- Prepare a fresh stock solution from solid compound.- Ensure proper storage conditions (protection from light, appropriate temperature).- Avoid repeated freeze-thaw cycles by preparing aliquots.
Precipitation observed in the stock solution upon thawing. The concentration of the solution may be too high for the storage temperature, or the solvent may have evaporated.- Gently warm the solution and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a new stock solution at a lower concentration.- Ensure vials are tightly sealed to prevent solvent evaporation.
Change in color of the stock solution. This may indicate chemical degradation.- Discard the solution and prepare a fresh stock solution.- Review storage conditions to ensure they are optimal.

Stability of this compound Stock Solutions

The following tables summarize the available data on the stability of this compound under different conditions.

Table 1: Solubility and Recommended Storage of Amisulpride

SolventSolubilityRecommended Storage of Solution
DMSO~15 mg/mL[1][2]Prepare fresh. If necessary, store in aliquots at -20°C or -80°C, protected from light.
DMF~15 mg/mL[1][2]Prepare fresh. If necessary, store in aliquots at -20°C or -80°C, protected from light.
Ethanol~1 mg/mL[1][2]Prepare fresh. If necessary, store in aliquots at -20°C or -80°C, protected from light.
Aqueous BuffersSparingly soluble[1][2]Not recommended for storage for more than one day.[1][2]

Table 2: Summary of Forced Degradation Studies

ConditionObservation
Acidic Degradation observed.[3][4]
Basic Degradation observed.[3]
Oxidative (Peroxide) Degradation observed.[3]
Photolytic (Light) Degradation observed.[3]
Thermal Stable in solid form under some conditions, but degradation can occur at elevated temperatures in solution.

Experimental Protocols

Protocol for Preparing this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound).

    • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Workflow Workflow for Preparation and Storage of this compound Stock Solution cluster_prep Preparation cluster_storage Storage cluster_use Usage cluster_recommendations Key Recommendations weigh Weigh solid Amisulpride HCl dissolve Dissolve in appropriate organic solvent (e.g., DMSO) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use, light-protected vials vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a single aliquot for immediate use store->thaw dilute Dilute to working concentration in media/buffer thaw->dilute rec1 • Prepare fresh solutions when possible rec2 • Protect from light at all stages rec3 • Avoid repeated freeze-thaw cycles

Caption: Workflow for preparing and storing a stable this compound stock solution.

References

Technical Support Center: Amisulpride Hydrochloride-Induced Hyperprolactinemia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered during animal studies of amisulpride (B195569) hydrochloride-induced hyperprolactinemia.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which amisulpride induces hyperprolactinemia?

Amisulpride is a potent antagonist of the dopamine (B1211576) D2 receptor.[1][2][3] In the tuberoinfundibular pathway, dopamine acts as the primary inhibitor of prolactin secretion from lactotroph cells in the anterior pituitary gland.[1][2][4] By blocking D2 receptors on these cells, amisulpride removes this tonic inhibition, leading to a significant and sustained increase in prolactin synthesis and release into the bloodstream.[1][5]

Q2: Why does amisulpride often cause more pronounced hyperprolactinemia compared to other atypical antipsychotics?

Amisulpride's potent effect on prolactin levels is attributed to its poor penetration of the blood-brain barrier (BBB).[6][7][8] To achieve therapeutic concentrations in the mesolimbic and mesocortical areas of the brain for its antipsychotic effect, a relatively high systemic dose is required.[6][8] This high peripheral concentration leads to significant D2 receptor blockade in the pituitary gland, which lies outside the BBB, resulting in marked hyperprolactinemia.[6][7]

Q3: Are there sex-dependent differences in the prolactin response to amisulpride in animal models?

Yes, studies often show that female animals exhibit a more pronounced hyperprolactinemic response to amisulpride and other D2 antagonists compared to males.[9] This is thought to be due to the influence of estrogen, which can modulate the sensitivity and number of D2 receptors on pituitary lactotrophs.

Q4: Can low doses of amisulpride still induce hyperprolactinemia?

Yes, even low doses of amisulpride (e.g., 50 mg/day in clinical settings) that are used for treating negative symptoms or dysthymia can cause significant hyperprolactinemia.[6][7][9] This is because even at low systemic concentrations, amisulpride can sufficiently block the peripheral D2 receptors in the pituitary gland to disinhibit prolactin secretion.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High inter-animal variability in prolactin levels 1. Stress during handling and sample collection.[10] 2. Pulsatile nature of prolactin secretion. 3. Differences in individual animal sensitivity. 4. Circadian rhythm variations.1. Acclimatize animals thoroughly to handling and blood collection procedures to minimize stress.[11] 2. Collect blood samples at a consistent time of day for all animals. 3. Increase the number of animals per group to improve statistical power. 4. Consider collecting multiple samples over a time course to account for pulsatility.
Unexpectedly low or no increase in prolactin levels 1. Incorrect amisulpride dosage or administration route. 2. Degradation of the amisulpride solution. 3. Issues with the prolactin assay (e.g., ELISA kit). 4. Animal strain may be less responsive.1. Verify dose calculations and ensure proper administration (e.g., intraperitoneal, subcutaneous). 2. Prepare fresh amisulpride solutions for each experiment. 3. Validate the prolactin assay with positive controls and ensure proper sample handling and storage. 4. Review literature for data on the responsiveness of the specific rodent strain being used.
Adverse effects in animals (e.g., sedation, weight loss) 1. The dose of amisulpride may be too high, leading to central nervous system side effects.[12][13] 2. Hyperprolactinemia itself can lead to physiological changes.[14][15]1. Conduct a dose-response study to find the lowest effective dose that induces stable hyperprolactinemia without severe adverse effects.[16] 2. Monitor animal health closely (body weight, food/water intake, general behavior). 3. Ensure proper animal husbandry and enrichment to minimize stress.
Difficulty reversing hyperprolactinemia with a dopamine agonist 1. Insufficient dose of the dopamine agonist (e.g., aripiprazole, cabergoline). 2. Pharmacokinetic interactions between amisulpride and the agonist. 3. Amisulpride's high peripheral concentration may outcompete the agonist at the pituitary D2 receptors.[8]1. Titrate the dose of the dopamine agonist to determine an effective concentration for reversal. 2. Consider the timing of administration for both compounds. 3. Aripiprazole may be less effective at reversing amisulpride-induced hyperprolactinemia due to amisulpride's poor BBB penetration and high peripheral receptor occupancy.[8][17] Adjunctive metformin (B114582) has also been explored as a potential treatment.[5][15][18]

Quantitative Data from Animal Studies

Table 1: Dose-Response of Amisulpride Isomers on Serum Prolactin in Rats

This table summarizes the effective dose (ED₅₀) required to elicit a half-maximal increase in serum prolactin and the maximal prolactin increase observed for racemic amisulpride and its individual isomers in male Sprague-Dawley rats.

CompoundED₅₀ (mg/kg, s.c.)Maximal Prolactin Increase (%)Dopamine D₂ Receptor Affinity (Kᵢ, nM)
(S-)-amisulpride0.09 ± 0.01403 ± 213.8 ± 0.2
Racemic-amisulpride0.24 ± 0.03425 ± 156.4 ± 0.2
(R+)-amisulpride4.13 ± 0.05198 ± 8143.3 ± 2.3
Data sourced from Marchese et al., 2002.[19][20]

Experimental Protocols

Protocol 1: Induction of Hyperprolactinemia in Wistar Albino Rats

This protocol is adapted from studies using D2 antagonists to create a hyperprolactinemic animal model.[14]

  • Animal Model: Male or female Wistar albino rats (120 ± 5 g).

  • Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12-h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Amisulpride Preparation: Dissolve amisulpride hydrochloride in a suitable vehicle (e.g., 0.9% saline). Prepare fresh on each day of administration.

  • Dosing Regimen: Administer amisulpride via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A dose-finding study is recommended, but starting doses can be guided by literature (e.g., 1-10 mg/kg). For chronic studies, administer daily for a period of 14-28 days.

  • Blood Collection: Collect blood samples via tail vein or saphenous vein puncture at baseline (before first dose) and at specified time points after administration (e.g., 1, 2, 4, 24 hours post-dose for acute studies; weekly for chronic studies).

  • Prolactin Measurement:

    • Centrifuge blood samples to separate serum or plasma.

    • Store samples at -80°C until analysis.

    • Quantify prolactin levels using a species-specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare post-treatment prolactin levels to baseline levels and to a vehicle-treated control group using appropriate statistical tests (e.g., ANOVA, t-test).

Visualizations: Pathways and Workflows

G cluster_System Systemic Circulation & Pituitary cluster_Hypothalamus Hypothalamus (Tuberoinfundibular Pathway) Amisulpride Amisulpride (Systemic Circulation) D2R D2 Receptor Amisulpride->D2R Blocks Pituitary Anterior Pituitary (Lactotroph Cell) Prolactin Prolactin D2R->Prolactin Inhibits (Inhibition Removed) Bloodstream Bloodstream Prolactin->Bloodstream Secreted Hyperprolactinemia Hyperprolactinemia Bloodstream->Hyperprolactinemia Leads to Hypothalamus Hypothalamic Neurons Dopamine Dopamine Hypothalamus->Dopamine Releases Dopamine->D2R Normally Binds & Inhibits Prolactin Release G start Start: Animal Acclimatization (1 week) baseline Day 0: Baseline Blood Sample Collection start->baseline grouping Randomize into Groups (Vehicle vs. Amisulpride) baseline->grouping treatment Daily Drug Administration (e.g., 14-28 days) grouping->treatment monitoring Monitor Animal Health (Weight, Behavior) treatment->monitoring Concurrent sampling Periodic Blood Sampling (e.g., Weekly) treatment->sampling endpoint End of Study: Terminal Blood Collection & Tissue Harvest sampling->endpoint analysis Analyze Prolactin Levels (ELISA) endpoint->analysis results Statistical Analysis & Interpretation analysis->results

References

Technical Support Center: Amisulpride Hydrochloride Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amisulpride (B195569) hydrochloride. The information is designed to assist in the optimization of dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of amisulpride hydrochloride?

This compound is a selective antagonist of the dopamine (B1211576) D2 and D3 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[2][3] Upon activation by an agonist like dopamine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Amisulpride blocks this action, thereby preventing the agonist-induced decrease in cAMP.

Q2: Which cell lines are recommended for in vitro assays with this compound?

Commonly used cell lines for studying D2 and D3 receptor pharmacology include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells that have been stably transfected to express the human dopamine D2 or D3 receptor.[4][5]

Q3: What are the expected binding affinity (Ki) and potency (IC50) values for amisulpride?

The binding affinity and functional potency of amisulpride can vary depending on the experimental conditions, such as the radioligand used in binding assays or the specific functional assay format. It is crucial to determine these values empirically in your specific assay system.

Parameter Receptor Reported Value (nM) Assay Type
KiDopamine D22.8[6]Radioligand Binding
KiDopamine D33.2[6]Radioligand Binding

Q4: What is a typical dose range for amisulpride in in vitro experiments?

Based on its nanomolar affinity for D2 and D3 receptors, a good starting point for a dose-response curve would be to use a wide range of concentrations spanning from picomolar to micromolar. A typical 10-point dose-response curve might start at 10 µM and use 1:3 or 1:10 serial dilutions.

Experimental Protocols

Dopamine D2/D3 Receptor cAMP Functional Assay

This protocol is designed to determine the IC50 value of amisulpride by measuring its ability to inhibit the agonist-induced decrease in cAMP levels in cells expressing the dopamine D2 or D3 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 or D3 receptor

  • Cell culture medium (e.g., DMEM/F12)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (B1673556)

  • Dopamine or Quinpirole (agonist)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,000-20,000 cells/well, to be optimized).[4]

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the amisulpride dilutions to the wells of a microplate.

  • Agonist Stimulation:

    • Prepare a solution of the agonist (e.g., dopamine) at a concentration that produces approximately 80% of its maximal effect (EC80). This solution should also contain forskolin to stimulate adenylyl cyclase (the optimal forskolin concentration needs to be determined, often in the low micromolar range).[2]

    • Add the cell suspension to the agonist/forskolin mixture.

    • Dispense the final cell/agonist/forskolin/antagonist mixture into the microplate wells.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes) to allow for cAMP modulation.[4]

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the amisulpride concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, Pipetting errors, Edge effects of the microplate, Temperature gradients across the plate.[5]Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent pipetting techniques. Avoid using the outer wells of the plate, or fill them with sterile water or PBS to minimize evaporation.[5] Ensure uniform temperature during incubation.
Low Signal-to-Noise Ratio (Small Assay Window) Low receptor expression in the cell line, Suboptimal agonist or forskolin concentration, Insufficient cell number.Verify receptor expression levels. Optimize the agonist and forskolin concentrations through dose-response experiments.[2] Gradually increase the cell density per well.
Shallow or Incomplete Dose-Response Curve The range of antagonist concentrations is too narrow, The antagonist may have slow binding kinetics, Issues with compound solubility at high concentrations.Widen the range of amisulpride concentrations tested. Increase the pre-incubation time of the antagonist with the cells before adding the agonist. Visually inspect the highest concentrations of your compound stock for precipitation.
Atypical (e.g., Bell-Shaped) Dose-Response Curve In vivo studies have reported bell-shaped dose-response curves for amisulpride's clinical efficacy.[7] While less common in vitro, it could be due to complex pharmacology at higher concentrations or off-target effects.Carefully repeat the experiment, ensuring accurate dilutions. If the effect is reproducible, consider if amisulpride exhibits any agonist activity at very high concentrations in your assay system. This is less likely given its known pharmacology but should be investigated.

Visualizations

D2_D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Amisulpride Amisulpride (Antagonist) D2R_D3R D2/D3 Receptor Amisulpride->D2R_D3R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R_D3R Activates G_protein Gi/o Protein D2R_D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC experimental_workflow start Start cell_prep Prepare Cells (e.g., CHO-D2) start->cell_prep add_cells Add Cells to Stimulation Mix cell_prep->add_cells plate_antagonist Plate Amisulpride (Serial Dilutions) dispense Dispense Mixture to Plate plate_antagonist->dispense prepare_stim Prepare Agonist (EC80) + Forskolin Solution prepare_stim->add_cells add_cells->dispense incubate Incubate (e.g., 30-60 min) dispense->incubate detect_cAMP Lyse Cells & Detect cAMP incubate->detect_cAMP analyze Analyze Data (IC50 Calculation) detect_cAMP->analyze end End analyze->end

References

Technical Support Center: Managing Amisulpride-Induced Extrapyramidal Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the extrapyramidal side effects (EPS) of amisulpride (B195569) in preclinical animal models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist you in designing and executing your studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during your experiments with amisulpride in rodent models.

Q1: I am not observing significant catalepsy in my rats after administering amisulpride. What could be the reason?

A1: Several factors could contribute to a lack of significant cataleptic response to amisulpride. Consider the following:

  • Dosage: Racemic (RS)-amisulpride has weak cataleptogenic properties and typically induces catalepsy only at very high doses (e.g., >100 mg/kg, s.c.) in rats.[1][2] In contrast, the (S-)-isomer of amisulpride is more potent and can produce catalepsy at a lower dose of 30 mg/kg (s.c.).[1][2] Ensure your dosage is within the appropriate range for the specific form of amisulpride you are using.

  • Animal Strain: Different rat strains can exhibit varying sensitivities to neuroleptic-induced EPS.[3][4] If you are using a less sensitive strain, you may require higher doses or a longer observation period.

  • Acclimatization and Handling: Ensure that the animals are properly acclimatized to the testing environment to minimize stress-induced motor activity that could mask a cataleptogenic response.

  • Measurement Technique: The bar test is a standard method for assessing catalepsy. Ensure your technique is consistent and the scoring criteria are well-defined. Refer to the detailed protocol for the catalepsy bar test in the "Experimental Protocols" section below.

Q2: The vacuous chewing movements (VCMs) in my long-term amisulpride study are highly variable between animals. How can I reduce this variability?

A2: High inter-individual variability is a known challenge in VCM studies.[3][4] Here are some strategies to mitigate this:

  • Standardized Observation Period: Conduct VCM assessments at the same time of day for all animals to control for circadian variations in activity.

  • Habituation: While some studies suggest that habituation to the observation cage is not a critical factor, minimizing environmental distractions is important.[5] A quiet and consistent testing environment can help reduce stress and extraneous movements.

  • Scoring Method: Employ a rigorous and consistent scoring methodology. This includes clearly defining what constitutes a VCM and using at least two independent, blinded raters to score the behaviors from video recordings. Refer to the VCM scoring protocol below for detailed guidance.

  • Group Size: A sufficiently large group of animals can help to account for individual differences and increase the statistical power of your study.

Q3: Can I co-administer an anticholinergic agent to manage amisulpride-induced EPS in my animal model?

A3: Yes, co-administration of anticholinergic agents is a clinically relevant strategy for managing EPS and can be modeled in preclinical studies. While specific studies on the co-administration of anticholinergics with amisulpride in animal models are not abundant in the provided search results, the principle is well-established for other antipsychotics.

  • Choice of Anticholinergic: Trihexyphenidyl (B89730) and benztropine (B127874) are commonly used anticholinergics for managing drug-induced parkinsonism.[6][7]

  • Dose and Timing: The dose and timing of the anticholinergic agent relative to amisulpride administration will need to be optimized for your specific experimental design. A pilot study to determine the effective dose range of the anticholinergic for reversing amisulpride-induced EPS in your model is recommended. In a human case report, trihexyphenidyl was used to resolve amisulpride-induced EPS.[8]

  • Potential for Interaction: Be aware that anticholinergic agents can have their own behavioral effects and may interact with amisulpride in ways that go beyond mitigating EPS.[9] It is crucial to include appropriate control groups (e.g., vehicle + anticholinergic) in your study design.

Q4: What histological changes should I look for in the basal ganglia after chronic amisulpride administration?

A4: While the provided search results do not contain specific histological findings for chronic amisulpride administration in rats, based on general knowledge of antipsychotic effects and studies with other agents, you can look for the following in the key areas of the basal ganglia (striatum, substantia nigra, globus pallidus):

  • Neuronal Morphology: Examine for signs of neuronal stress or damage, such as shrunken or darkly stained neurons (pyknosis), and vacuolations in the neuropil.[10][11]

  • Mitochondrial Integrity: Electron microscopy can be used to assess mitochondrial morphology for signs of damage or degeneration.[10][11]

  • Tyrosine Hydroxylase (TH) Immunohistochemistry: Assess the integrity of dopaminergic neurons by staining for TH, the rate-limiting enzyme in dopamine (B1211576) synthesis. A reduction in TH-immunoreactive neurons or fibers could indicate dopaminergic neurotoxicity.[10]

  • Glial Cell Activation: Look for signs of neuroinflammation, such as an increase in the number or changes in the morphology of astrocytes (stained with GFAP) and microglia (stained with Iba1).

Refer to the "Experimental Protocols" section for a general protocol for histological examination of the basal ganglia.

Quantitative Data Summary

The following tables summarize quantitative data on amisulpride's effects in animal models.

Table 1: Cataleptogenic Effects of Amisulpride Isomers in Rats

CompoundDose (s.c.)Effect on CatalepsyReference
(RS)-Amisulpride>100 mg/kgInduces catalepsy[1][2]
(S-)-Amisulpride30 mg/kgInduces catalepsy[1][2]
(R+)-Amisulprideup to 75 mg/kgNo catalepsy induced[1][2]
(R+)-Amisulpride30-50 mg/kgReduces catalepsy induced by (S-)-amisulpride or haloperidol[1][2]

Table 2: Behavioral Effects of Amisulpride in Rodents

Behavioral TestSpeciesAmisulpride DoseEffectED50Reference
Apomorphine-induced yawningRat-Blockade0.2 mg/kg[12]
Apomorphine-induced hypomotilityRat-Blockade0.3 mg/kg[12]
Amphetamine-induced hypermotilityRat-Antagonism2-3 mg/kg[12]
Apomorphine-induced climbingMouse-Blockade19-115 mg/kg[12]
Apomorphine-induced gnawingRat-Blockade115 mg/kg[12]
CatalepsyRat100 mg/kgNo induction-[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying amisulpride-induced EPS.

Protocol 1: Catalepsy Bar Test in Rats

Objective: To assess the degree of motor rigidity (catalepsy) induced by amisulpride.

Materials:

  • Horizontal bar (0.2-0.5 cm in diameter) fixed at a height of 4-9 cm above a flat surface.

  • Stopwatch.

Procedure:

  • Gently place the rat's forepaws on the horizontal bar.

  • The hind paws should be resting on the surface below.

  • Start the stopwatch as soon as the rat is in position.

  • Measure the time until the rat removes one of its forepaws from the bar. This is the descent latency.

  • If the rat remains in the cataleptic posture for a predetermined cut-off time (e.g., 180 seconds), the trial is ended, and the cut-off time is recorded.

  • Perform measurements at several time points after amisulpride administration (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect.

Scoring:

  • The primary measure is the descent latency in seconds. Longer latencies indicate a greater degree of catalepsy.

Troubleshooting:

  • High Variability: Ensure consistent handling of the animals and a standardized testing environment.

  • Animal Climbs Off Immediately: The bar height may be too low, or the animal may be overly agitated. Allow for a brief period of acclimatization in the testing room.

Protocol 2: Vacuous Chewing Movement (VCM) Assessment

Objective: To quantify orofacial dyskinesia, an animal model of tardive dyskinesia, following chronic amisulpride administration.

Materials:

  • Observation cages with a clear view of the animal.

  • Video recording equipment.

Procedure:

  • House the rats individually in the observation cages.

  • Allow the animals to acclimatize to the cages for at least 10 minutes before recording.

  • Record the behavior of each rat for a predetermined period (e.g., 2-5 minutes).[5]

  • Ensure the recording captures a clear view of the animal's head and mouth.

Scoring:

  • Two trained observers, blind to the treatment groups, should score the VCMs from the video recordings.

  • Definition of a VCM: A single mouth opening in the vertical plane that is not directed towards any specific object (e.g., food, water bottle, cage bars). Chewing on paws or cage material should not be counted.

  • Quantification: Count the total number of VCMs during the observation period. The data can be expressed as the number of VCMs per minute.

Troubleshooting:

  • Differentiating VCMs from normal grooming/chewing: Careful observation and a strict definition of a VCM are crucial. Scoring from video allows for repeated viewing to ensure accuracy.

  • Low incidence of VCMs: Chronic administration of the antipsychotic is typically required to induce VCMs. The duration of treatment may need to be extended.

Protocol 3: Histological Examination of the Basal Ganglia

Objective: To assess for any neuroanatomical changes in the basal ganglia following chronic amisulpride treatment.

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Sucrose (B13894) solutions (e.g., 15% and 30% in PBS).

  • Cryostat or vibratome.

  • Microscope slides.

  • Staining reagents (e.g., Cresyl violet for Nissl staining, antibodies for immunohistochemistry).

Procedure:

  • Deeply anesthetize the rat and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

  • Dissect the brain and post-fix it in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by incubating it in sucrose solutions (e.g., 15% then 30%) until it sinks.

  • Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the basal ganglia using a cryostat.

  • Mount the sections on microscope slides.

  • Perform desired staining procedures (e.g., Nissl staining to visualize neuronal morphology, or immunohistochemistry for specific markers like tyrosine hydroxylase).

  • Dehydrate, clear, and coverslip the slides.

  • Examine the sections under a microscope and quantify any observed changes (e.g., cell counts, staining intensity).

Troubleshooting:

  • Poor Tissue Quality: Ensure proper and rapid perfusion to achieve good fixation.

  • Inconsistent Staining: Standardize all incubation times and reagent concentrations.

Visualizations: Signaling Pathways and Workflows

Dopamine D2 Receptor Signaling in the Striatum and EPS

D2_Signaling_EPS cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Striatal Neuron (Indirect Pathway) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) PP1 PP1 DARPP32->PP1 NeuronalActivity Reduced Neuronal Inhibition PP1->NeuronalActivity Dephosphorylates Targets EPS Extrapyramidal Side Effects NeuronalActivity->EPS Amisulpride Amisulpride Amisulpride->D2R Blocks

Caption: Amisulpride blocks D2 receptors, leading to EPS.

Experimental Workflow for Preclinical Assessment of Amisulpride-Induced EPS

EPS_Workflow start Study Design & Animal Selection acclimatization Acclimatization & Baseline Behavioral Testing start->acclimatization drug_admin Amisulpride Administration (Acute or Chronic) acclimatization->drug_admin acute_obs Acute EPS Assessment (e.g., Catalepsy Bar Test) drug_admin->acute_obs Acute Study chronic_obs Chronic EPS Assessment (e.g., VCM Scoring) drug_admin->chronic_obs Chronic Study tissue_collection Tissue Collection (Brain) acute_obs->tissue_collection management_study Co-administration of Management Agent (e.g., Anticholinergic) chronic_obs->management_study chronic_obs->tissue_collection reversal_obs Assessment of EPS Reversal management_study->reversal_obs reversal_obs->tissue_collection histology Histological & Neurochemical Analysis (e.g., Immunohistochemistry) tissue_collection->histology data_analysis Data Analysis & Interpretation histology->data_analysis end Conclusion data_analysis->end

Caption: Workflow for assessing amisulpride-induced EPS.

References

Validation & Comparative

Validating Amisulpride Hydrochloride's Binding Affinity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of amisulpride (B195569) hydrochloride's binding affinity against other key antipsychotics, supported by experimental data and detailed protocols. Amisulpride hydrochloride is a selective antagonist of dopamine (B1211576) D2 and D3 receptors, a characteristic that defines its pharmacological profile. A meta-analysis of 18 clinical trials has confirmed amisulpride's efficacy and safety profile in comparison to conventional antipsychotics[1].

Comparative Binding Affinity of Amisulpride and Other Antipsychotics

The binding affinity of a drug to its target receptor is a critical determinant of its potency and potential side effects. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger binding. The following table summarizes the Ki values for this compound and three other commonly used antipsychotic drugs—haloperidol, risperidone (B510), and olanzapine—at the dopamine D2 and D3 receptors. This data has been compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) Ki database and other cited literature to ensure a comprehensive overview.[2][3][4]

CompoundDopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)
Amisulpride 2.8 [5]3.2 [5]
Haloperidol1.50.7
Risperidone3.3[6]4.8
Olanzapine11[6]24

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocol: Competitive Radioligand Binding Assay for D2/D3 Receptors

To validate the binding affinity of this compound and its competitors, a competitive radioligand binding assay is a standard and robust method. This protocol outlines the key steps using the radioligand [3H]-spiperone, which binds with high affinity to both D2 and D3 receptors.

Materials and Reagents
  • Cell Membranes: Cell membranes expressing recombinant human dopamine D2 or D3 receptors (e.g., from CHO or HEK293 cells).

  • Radioligand: [3H]-spiperone.

  • Competitor Drugs: this compound, haloperidol, risperidone, olanzapine, and a non-specific binding control (e.g., (+)-butaclamol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure
  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration determined by a protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer.

    • Increasing concentrations of the unlabeled competitor drug (amisulpride or other antipsychotics).

    • For total binding wells, add assay buffer instead of a competitor.

    • For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM (+)-butaclamol).

    • A fixed concentration of [3H]-spiperone (typically at or near its Kd value for the receptor).

    • The prepared cell membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To further aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Competitors) add_components Add Components to 96-well Plate (Buffer, Competitor, Radioligand, Membranes) prep_reagents->add_components prep_membranes Prepare Cell Membranes Expressing D2/D3 Receptors prep_membranes->add_components incubation Incubate to Reach Equilibrium add_components->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding plot_data Plot Competition Curve calc_binding->plot_data calc_ki Calculate IC50 and Ki Values plot_data->calc_ki D2_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Binds to gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Neuronal Activity pka->cellular_response Leads to

References

Amisulpride Hydrochloride Versus Sulpiride in the Treatment of Psychosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of amisulpride (B195569) hydrochloride and sulpiride (B1682569), two benzamide (B126) antipsychotics used in the management of psychosis, particularly schizophrenia. The information presented is based on available clinical data and pharmacological profiles to assist researchers and drug development professionals in their understanding of these two compounds.

Executive Summary

Amisulpride and sulpiride are both selective dopamine (B1211576) D2/D3 receptor antagonists. However, amisulpride generally exhibits higher potency and a more robust evidence base, particularly in the treatment of negative symptoms of schizophrenia. While direct head-to-head clinical trial data with detailed quantitative outcomes are limited, this guide synthesizes available evidence from comparative studies against other antipsychotics to provide a thorough analysis. Amisulpride also demonstrates a potential advantage in its side effect profile, particularly concerning extrapyramidal symptoms (EPS), when compared to older, typical antipsychotics.

Mechanism of Action

Both amisulpride and sulpiride exert their antipsychotic effects primarily through the blockade of dopamine D2 and D3 receptors in the brain. Their therapeutic action is dose-dependent. At lower doses, they preferentially block presynaptic autoreceptors, leading to an increase in dopamine release. This mechanism is thought to be responsible for the alleviation of negative symptoms. At higher doses, they act on postsynaptic receptors, which is effective in managing the positive symptoms of psychosis.[1]

Amisulpride is noted to have a higher selectivity for dopamine receptors in the limbic system compared to the striatum, which may contribute to a lower incidence of extrapyramidal side effects.[1][2] Additionally, some research suggests that amisulpride also has an affinity for serotonin (B10506) 5-HT7 receptors, which might play a role in its antidepressant effects.[3] Sulpiride's action is largely confined to dopamine receptor antagonism.[1]

Signaling Pathway Diagram

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action D2/D3_auto D2/D3 Autoreceptor DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA Dopamine DA_release->DA DA->D2/D3_auto Negative Feedback D2/D3_post Postsynaptic D2/D3 Receptor DA->D2/D3_post Signal_trans Signal Transduction D2/D3_post->Signal_trans Antipsychotic_effect Antipsychotic Effect Signal_trans->Antipsychotic_effect 5HT7 5-HT7 Receptor Antidepressant_effect Antidepressant Effect 5HT7->Antidepressant_effect Amisulpride_low Amisulpride (Low Dose) Sulpiride (Low Dose) Amisulpride_low->D2/D3_auto Blockade Amisulpride_high Amisulpride (High Dose) Sulpiride (High Dose) Amisulpride_high->D2/D3_post Blockade Amisulpride_only Amisulpride Amisulpride_only->5HT7 Blockade

Caption: Dopaminergic and Serotonergic Pathways Targeted by Amisulpride and Sulpiride.

Clinical Efficacy

Amisulpride

Amisulpride has demonstrated robust efficacy in the treatment of both positive and negative symptoms of schizophrenia. Several clinical trials have compared amisulpride to other atypical and typical antipsychotics.

Table 1: Summary of Amisulpride Efficacy in Comparative Clinical Trials

ComparatorKey Efficacy FindingsReference
Haloperidol (B65202) Amisulpride showed significantly greater improvement in the PANSS negative subscale score (-10.5 vs -7.2; P = 0.01). The percentage of responders on the Clinical Global Impression (CGI) scale was also significantly greater with amisulpride (71% vs 47%; P < 0.001).[4]
Risperidone (B510) Amisulpride demonstrated similar efficacy to risperidone in improving PANSS positive subscale scores. There was a trend towards greater improvement in negative symptoms with amisulpride.[2]
Olanzapine (B1677200) The improvement in Brief Psychiatric Rating Scale (BPRS) scores was similar between amisulpride and olanzapine (32.7% vs 33.0%).[5]
Aripiprazole (B633) & Olanzapine After 52 weeks, patients on amisulpride had a PANSS total score reduction of 32.7 points, compared to 21.9 points for aripiprazole and 23.3 points for olanzapine.[3][6]
Flupenthixol The mean improvement in BPRS total score was greater in the amisulpride group, though not statistically significant (P = 0.059). Amisulpride showed a more marked improvement in negative symptoms.[7]
Sulpiride

The clinical data for sulpiride, particularly from recent, large-scale trials, is less extensive compared to amisulpride. A 2009 meta-analysis suggested no significant difference between sulpiride and placebo in treating positive and negative symptoms in chronic schizophrenia.[3] However, older studies have shown its efficacy to be comparable to typical antipsychotics like haloperidol in improving overall schizophrenic symptoms.[3]

Safety and Tolerability

The side effect profiles of amisulpride and sulpiride share similarities due to their common mechanism of action, with hyperprolactinemia being a notable adverse effect for both.

Table 2: Comparative Side Effect Profile

Side EffectAmisulprideSulpiride
Extrapyramidal Symptoms (EPS) Lower incidence compared to typical antipsychotics like haloperidol.[4] Similar incidence to risperidone.[2]Generally considered to have a lower risk of EPS than typical antipsychotics, but the risk may be slightly higher than with amisulpride due to less selectivity for the limbic system.[1]
Weight Gain Less weight gain compared to olanzapine.[5][8]Moderate potential for weight gain.
Hyperprolactinemia A common side effect.A common side effect.
Sedation Generally mild.Can cause sedation.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation of clinical trial data. Below is a generalized experimental workflow based on the design of a clinical trial (NCT01615185) that aimed to compare amisulpride with a combination of amisulpride and sulpiride.[9][10] Although the results of this specific trial are not published, its design provides a valuable template for a rigorous comparative study.

Experimental Workflow Diagram

Start Patient Recruitment Inclusion Inclusion/Exclusion Criteria Met? (e.g., DSM-IV Schizophrenia) Start->Inclusion Randomization Randomization Inclusion->Randomization Yes End Study Conclusion Inclusion->End No GroupA Group A: Amisulpride Monotherapy (e.g., 800 mg/day) Randomization->GroupA GroupB Group B: Amisulpride + Sulpiride (e.g., 400 mg/day + 800 mg/day) Randomization->GroupB Treatment 6-Week Double-Blind Treatment Period GroupA->Treatment GroupB->Treatment Assessments Assessments at Baseline, Weeks 1, 2, 3, 4, 6 Treatment->Assessments Efficacy Efficacy Measures: - PANSS - CGI-S Assessments->Efficacy Safety Safety Measures: - Adverse Events - EPS Scales (SAS, AIMS, BAS) Assessments->Safety DataAnalysis Data Analysis Efficacy->DataAnalysis Safety->DataAnalysis DataAnalysis->End

Caption: Generalized Experimental Workflow for a Comparative Clinical Trial.

Key Methodological Components:
  • Study Design: A randomized, double-blind, parallel-group design is the gold standard for comparing two active treatments.

  • Patient Population: Clearly defined inclusion and exclusion criteria are essential. Typically, this would include patients with a confirmed diagnosis of schizophrenia according to established diagnostic criteria (e.g., DSM-5 or ICD-10) and a minimum baseline score on a standardized psychosis rating scale (e.g., PANSS).

  • Intervention: The specific dosages of amisulpride and sulpiride, as well as the duration of treatment, should be clearly stated. A fixed-dose or flexible-dose design may be employed.

  • Outcome Measures:

    • Primary Efficacy: Change from baseline in the total score of a validated psychosis rating scale, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).

    • Secondary Efficacy: Changes in subscale scores of the primary efficacy measure (e.g., PANSS positive, negative, and general psychopathology subscales), and scores on scales like the Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I).

    • Safety and Tolerability: Assessment of adverse events (AEs), including serious adverse events (SAEs). Standardized scales for measuring extrapyramidal symptoms (e.g., Simpson-Angus Scale for parkinsonism, Barnes Akathisia Scale, Abnormal Involuntary Movement Scale for tardive dyskinesia), weight change, and laboratory parameters (including prolactin levels) are critical.

  • Statistical Analysis: The statistical plan should be predefined and appropriate for the study design and outcome measures. This would typically involve an intent-to-treat (ITT) analysis.

Conclusion

References

A Comparative Analysis of Amisulpride Hydrochloride and Olanzapine in Preclinical Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two widely used atypical antipsychotics, amisulpride (B195569) hydrochloride and olanzapine (B1677200), within preclinical research models. The following sections detail their mechanisms of action, comparative efficacy in established animal models of psychosis, and the experimental protocols utilized in these assessments.

Mechanism of Action: A Tale of Two Receptor Profiles

Amisulpride and olanzapine, while both classified as atypical antipsychotics, exhibit distinct pharmacological profiles that underpin their therapeutic effects and side-effect liabilities.

Amisulpride is a substituted benzamide (B126) derivative that acts as a selective antagonist with high affinity for dopamine (B1211576) D2 and D3 receptors.[1] Uniquely, it demonstrates a dose-dependent dual action: at low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine transmission, which is thought to contribute to its efficacy against negative symptoms. At higher doses, it blocks postsynaptic D2/D3 receptors in the limbic system, targeting the positive symptoms of schizophrenia.[2] Amisulpride has no significant affinity for serotonin (B10506), adrenergic, histamine, or cholinergic receptors.[2][3]

Olanzapine possesses a broader and more complex receptor binding profile. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine D1, D2, D3, and D4 receptors, and various serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT2C.[2][4] Its interaction with both dopaminergic and serotonergic systems is a hallmark of many atypical antipsychotics and is believed to contribute to its efficacy against both positive and negative symptoms, as well as its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[5]

Signaling Pathway Overview

The differing receptor affinities of amisulpride and olanzapine translate to distinct downstream signaling effects. The following diagrams illustrate their primary mechanisms of action.

G Amisulpride Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Amisulpride_low Amisulpride (Low Dose) D2_D3_auto D2/D3 Autoreceptors Amisulpride_low->D2_D3_auto Blocks Dopamine_release Dopamine Release Amisulpride_low->Dopamine_release Increases (Indirectly) D2_D3_auto->Dopamine_release Inhibits Amisulpride_high Amisulpride (High Dose) D2_D3_post Postsynaptic D2/D3 Receptors Amisulpride_high->D2_D3_post Blocks Antipsychotic_effect Antipsychotic Effect (Positive Symptoms) D2_D3_post->Antipsychotic_effect Leads to Dopamine Dopamine Dopamine->D2_D3_post Activates

Caption: Amisulpride's dose-dependent mechanism of action.

G Olanzapine Signaling Pathway cluster_postsynaptic Postsynaptic Neuron Olanzapine Olanzapine D2 Dopamine D2 Receptor Olanzapine->D2 Blocks HT2A Serotonin 5-HT2A Receptor Olanzapine->HT2A Blocks Antipsychotic_effect Antipsychotic Effect D2->Antipsychotic_effect Modulates HT2A->Antipsychotic_effect Modulates Dopamine Dopamine Dopamine->D2 Activates Serotonin Serotonin Serotonin->HT2A Activates

Caption: Olanzapine's multi-receptor antagonist action.

Comparative Efficacy in Animal Models

The antipsychotic potential of compounds is frequently evaluated in animal models that mimic certain aspects of schizophrenia. Key models include the conditioned avoidance response (CAR), catalepsy induction, and prepulse inhibition (PPI) of the startle reflex.

Conditioned Avoidance Response (CAR)

The CAR test is a robust predictor of antipsychotic efficacy.[6][7][8] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics characteristically suppress this conditioned avoidance behavior at doses that do not impair the animal's ability to escape the aversive stimulus once it is present.[6]

Studies have shown that both amisulpride and olanzapine effectively disrupt conditioned avoidance responding.[1][5] Olanzapine has been demonstrated to produce a progressive, dose-dependent disruption of CAR in rats.[5][9][10] Similarly, amisulpride is effective in the CAR model, with its efficacy correlating with D2 receptor occupancy levels exceeding 60%.[1]

Table 1: Comparative Efficacy in Conditioned Avoidance Response (CAR) in Rats

DrugEffective Dose Range (mg/kg)Key Findings
Amisulpride 10-100 (s.c.)Effective at D2 receptor occupancy >60%; delayed latency compared to other antipsychotics.[1]
Olanzapine 0.5-2.0 (s.c.)Produces a progressive, across-session decline in avoidance responding.[5][10] Disrupts avoidance to a less salient conditioned stimulus to a greater extent.[9]
Catalepsy Induction

Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, is often used as a preclinical indicator of a drug's potential to induce extrapyramidal side effects (EPS). This effect is strongly associated with high dopamine D2 receptor blockade in the striatum.

Amisulpride is noted for its low propensity to induce catalepsy. Even at doses achieving over 90% D2/D3 receptor occupancy, amisulpride does not induce significant catalepsy in rats.[1][11] In contrast, while olanzapine is considered an atypical antipsychotic with a lower EPS liability than typical agents, it can induce catalepsy at higher doses. The (S-)-isomer of amisulpride is more potent in inducing catalepsy than the racemic mixture, while the (R+)-isomer may even reduce catalepsy.[12]

Table 2: Comparative Cataleptogenic Potential in Rats

DrugCataleptic EffectNotes
Amisulpride Very lowDoes not induce significant catalepsy even at >90% D2/D3 receptor occupancy.[1]
Olanzapine Low to moderateCan induce catalepsy at higher doses.

In Vitro and In Vivo Receptor Occupancy

The distinct behavioral profiles of amisulpride and olanzapine are rooted in their differential binding affinities for various neurotransmitter receptors and their subsequent in vivo receptor occupancy.

Table 3: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorAmisulprideOlanzapine
Dopamine D2 ~2.8[13]High Affinity[2]
Dopamine D3 High Affinity[2]High Affinity
Serotonin 5-HT2A No significant affinity[1]High Affinity[2]
Serotonin 5-HT2C No significant affinityHigh Affinity[4]
Adrenergic α1 No significant affinityModerate Affinity
Histamine H1 No significant affinityHigh Affinity
Muscarinic M1 No significant affinityHigh Affinity

Note: Lower Ki values indicate higher binding affinity.

In vivo studies using imaging techniques like Single Photon Emission Tomography (SPECT) have quantified the extent of dopamine D2 receptor occupancy in the brain. For amisulpride, therapeutic efficacy is associated with striatal D2 receptor occupancy in the range of 70-80%.[14][15] Studies have also suggested that amisulpride may exhibit preferential binding in limbic regions over the striatum.[13] Olanzapine also demonstrates dose-dependent D2 receptor occupancy, with a 5 mg dose achieving approximately 60% occupancy and a 20 mg dose reaching over 80%.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key behavioral assays.

Conditioned Avoidance Response (CAR) Protocol
  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A light or speaker serves as the conditioned stimulus (CS).

  • Acclimation: Animals are habituated to the shuttle box for a set period before training begins.

  • Training: A trial begins with the presentation of the CS (e.g., a 10-second tone). If the animal moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered. If the animal fails to move, a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor concurrently with the CS for a set duration (e.g., 5 seconds). If the animal moves to the other compartment during the shock (escape response), both the CS and US are terminated.

  • Testing: After stable avoidance behavior is established, animals are treated with the test compound (amisulpride, olanzapine, or vehicle) at specified doses and pretreatment times. The number of avoidance and escape responses, as well as response latencies, are recorded.

Experimental Workflow: CAR Assay

G Experimental Workflow: Conditioned Avoidance Response (CAR) Assay A Animal Acclimation to Shuttle Box B Training Phase: Establish Stable Avoidance Behavior A->B C Drug Administration: Amisulpride, Olanzapine, or Vehicle B->C D Testing Phase: Presentation of CS and US C->D E Data Collection: Record Avoidance & Escape Responses D->E F Data Analysis: Compare Drug Effects to Vehicle E->F

Caption: A typical workflow for a Conditioned Avoidance Response experiment.

Summary and Conclusion

In preclinical research models, both amisulpride and olanzapine demonstrate profiles consistent with antipsychotic activity.

  • Amisulpride exhibits a highly selective mechanism of action, primarily targeting D2 and D3 dopamine receptors. This selectivity is associated with a very low propensity for inducing catalepsy in animal models, suggesting a lower risk of extrapyramidal side effects. Its efficacy in the CAR model is well-established and correlates with its degree of D2 receptor occupancy.

  • Olanzapine displays a broad-spectrum antagonist profile, interacting with a wide range of dopamine, serotonin, and other receptors. This multi-receptor action likely contributes to its efficacy across a range of symptoms. While effective in the CAR model, it has a higher potential for inducing catalepsy at greater doses compared to amisulpride.

The choice between these compounds in a research context will depend on the specific scientific question. Amisulpride's selectivity makes it a valuable tool for isolating the role of D2/D3 receptor blockade, while olanzapine's multi-receptor profile may be more representative of other broadly acting atypical antipsychotics. The distinct side-effect profiles observed in these preclinical models, particularly regarding motor effects, align with and help to explain the clinical differences observed between these two important therapeutic agents.

References

Validating the Antipsychotic Effects of Amisulpride: A Comparative Guide Based on Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antipsychotic effects of amisulpride (B195569) with other commonly used antipsychotics—risperidone, olanzapine, and haloperidol—through the lens of established behavioral models in preclinical research. The data presented is collated from various experimental studies to offer a comprehensive overview for drug development professionals.

Executive Summary

Amisulpride, a selective dopamine (B1211576) D2 and D3 receptor antagonist, exhibits a distinct profile in preclinical behavioral models predictive of antipsychotic efficacy. This guide delves into its performance in the Conditioned Avoidance Response (CAR), Prepulse Inhibition (PPI), and Novel Object Recognition (NOR) tests, providing a comparative analysis with other key antipsychotics. The data suggests that amisulpride possesses potent antipsychotic-like activity with a favorable side-effect profile, particularly concerning extrapyramidal symptoms.

Mechanism of Action: A Focus on D2/D3 Receptor Antagonism

Amisulpride's primary mechanism of action involves the selective blockade of dopamine D2 and D3 receptors.[1][2][3][4] This selectivity is thought to contribute to its unique clinical profile. At higher doses, amisulpride acts on postsynaptic D2/D3 receptors, mitigating the positive symptoms of psychosis. In contrast, at lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine transmission and is believed to alleviate negative symptoms.[4]

Downstream of D2 receptor blockade, amisulpride has been shown to modulate the Akt/GSK-3β signaling pathway, a key cascade in neuronal survival and function. This effect, however, may differ from that of other antipsychotics like haloperidol.

Amisulpride Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Amisulpride_low Amisulpride (Low Dose) D2_auto D2/D3 Autoreceptor Amisulpride_low->D2_auto Blocks Dopamine_release Dopamine Release D2_auto->Dopamine_release Inhibits Amisulpride_high Amisulpride (High Dose) D2_post Postsynaptic D2/D3 Receptor Amisulpride_high->D2_post Blocks Adenylyl_cyclase Adenylyl Cyclase D2_post->Adenylyl_cyclase Inhibits Akt Akt D2_post->Akt Modulates via β-arrestin cAMP cAMP Adenylyl_cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Antipsychotic_effect Antipsychotic Effect PKA->Antipsychotic_effect GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->Antipsychotic_effect Modulates Experimental_Workflow cluster_setup Experimental Setup cluster_behavioral_tests Behavioral Testing cluster_data_analysis Data Analysis cluster_outcome Outcome Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (Amisulpride or Comparator) Animal_Acclimation->Drug_Administration CAR Conditioned Avoidance Response Drug_Administration->CAR PPI Prepulse Inhibition Drug_Administration->PPI NOR Novel Object Recognition Drug_Administration->NOR CAR_Analysis Analyze Avoidance/Escape Responses CAR->CAR_Analysis PPI_Analysis Calculate % Inhibition PPI->PPI_Analysis NOR_Analysis Calculate Discrimination Index NOR->NOR_Analysis Comparative_Efficacy Comparative Efficacy and Side-Effect Profile CAR_Analysis->Comparative_Efficacy PPI_Analysis->Comparative_Efficacy NOR_Analysis->Comparative_Efficacy

References

A Comparative Analysis of Amisulpride and Haloperidol on Dopamine Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective, data-driven comparison of amisulpride (B195569), a second-generation (atypical) antipsychotic, and haloperidol (B65202), a first-generation (typical) antipsychotic, focusing on their distinct mechanisms of action on central dopamine (B1211576) pathways. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the pharmacological differences that underpin the varying clinical profiles of these two agents.

Overview of Mechanisms of Action

Amisulpride and haloperidol both exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors. However, their receptor selectivity, affinity, and impact on different dopamine circuits vary significantly, accounting for their distinct therapeutic and side-effect profiles.

Haloperidol , a butyrophenone (B1668137) derivative, acts as a potent and non-selective antagonist at postsynaptic dopamine D2 receptors across all major dopamine pathways.[1][2] This widespread blockade in the mesolimbic, mesocortical, nigrostriatal, and tuberoinfundibular pathways is responsible for both its efficacy against positive psychotic symptoms and its high propensity for inducing extrapyramidal symptoms (EPS) and hyperprolactinemia.[1][3]

Amisulpride , a substituted benzamide, exhibits a more nuanced mechanism. It is a highly selective antagonist with high affinity for dopamine D2 and D3 receptors, lacking significant affinity for most other neurotransmitter receptors, including serotonin (B10506) (with the exception of 5-HT7 and 5-HT2B), histamine, and acetylcholine.[4][5][6] Its action is uniquely dose-dependent:

  • At low doses (e.g., 50-300 mg/day) , it preferentially blocks presynaptic D2/D3 autoreceptors, which normally inhibit dopamine release. This blockade leads to an increase in dopaminergic transmission, an effect thought to mediate its efficacy against negative and depressive symptoms.[4][7][8]

  • At high doses (e.g., 400-1200 mg/day) , it acts as a conventional postsynaptic D2/D3 receptor antagonist, reducing dopaminergic hyperactivity in the mesolimbic system to treat positive psychotic symptoms.[4][5]

Furthermore, amisulpride demonstrates a preferential affinity for limbic over striatal dopamine receptors, which contributes to its lower risk of causing EPS compared to haloperidol.[5][9]

G Figure 1. Major Dopamine Pathways and Primary Sites of Action cluster_origins Midbrain Origins cluster_targets Innervation Targets cluster_drugs Drug Actions VTA Ventral Tegmental Area (VTA) NAc Nucleus Accumbens (Mesolimbic) VTA->NAc Positive Symptoms Cognition, Reward PFC Prefrontal Cortex (Mesocortical) VTA->PFC Negative Symptoms Cognition, Emotion Pituitary Pituitary Gland (Tuberoinfundibular) VTA:e->Pituitary:w Prolactin Regulation SNc Substantia Nigra pars compacta (SNc) Striatum Dorsal Striatum (Nigrostriatal) SNc->Striatum Motor Control Amisulpride Amisulpride Amisulpride->NAc Therapeutic Effect (Limbic Selectivity) Amisulpride->PFC Therapeutic Effect (Limbic Selectivity) Amisulpride->Pituitary Side Effect (Hyperprolactinemia) Haloperidol Haloperidol Haloperidol->NAc Non-selective Blockade (Therapeutic + Side Effects) Haloperidol->PFC Non-selective Blockade (Therapeutic + Side Effects) Haloperidol->Striatum Non-selective Blockade (Therapeutic + Side Effects) Haloperidol->Pituitary Non-selective Blockade (Therapeutic + Side Effects)

Figure 1. Overview of dopamine pathways and the differential targets of amisulpride and haloperidol.

Quantitative Comparison of Receptor Interactions

The affinity of a drug for its target receptor is a key determinant of its potency and pharmacological profile. Amisulpride and haloperidol show distinct binding affinities for dopamine receptor subtypes.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
CompoundDopamine D2 ReceptorDopamine D3 ReceptorReference(s)
Amisulpride 2.8 - 3.03.2 - 3.5[7][9]
Haloperidol High Affinity (not specified)Lower affinity than Amisulpride[10][11]

Note: Lower Ki value indicates higher binding affinity. Studies show that the (-)S enantiomer of amisulpride is the active form and has a 2- to 4-fold higher affinity for the D3 receptor than haloperidol.[10]

Receptor occupancy studies using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) reveal the percentage of receptors blocked at therapeutic doses. This data is crucial for understanding the relationship between dose, clinical efficacy, and the emergence of side effects.

Table 2: Comparative D2 Receptor Occupancy and Clinical Correlates
DrugTypical Dose RangeD2 Occupancy RangeClinical NotesReference(s)
Amisulpride 400-800 mg/day70-90%Low EPS risk even at >90% occupancy due to limbic selectivity.[12][13][14][15]
Haloperidol 2-20 mg/day60-80%Therapeutic window is ~60-75%; >80% occupancy is strongly associated with EPS.[12][14][16]

Differential Effects on Dopamine Pathways

A. Mesolimbic and Mesocortical Pathways: The Seat of Antipsychotic Efficacy

Both drugs alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions) by blocking postsynaptic D2 receptors in the mesolimbic pathway.[1][4] However, their effects on the mesocortical pathway, which is associated with negative symptoms and cognitive function, differ substantially.

Haloperidol's non-selective blockade can sometimes worsen negative symptoms. In contrast, amisulpride's unique dose-dependent mechanism allows it to address both positive and negative symptoms. At low doses, by blocking presynaptic D2/D3 autoreceptors, it enhances dopamine release in the prefrontal cortex, which may alleviate negative symptoms.[7][17][18] Electrophysiological studies confirm that amisulpride has a more pronounced effect on increasing the firing and bursting activity of dopaminergic neurons in the Ventral Tegmental Area (VTA), the origin of these pathways, compared to the Substantia Nigra.[19]

Figure 2. Amisulpride's Dose-Dependent Synaptic Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_low Low Dose Amisulpride cluster_high High Dose Amisulpride DA_vesicle Dopamine (DA) autoreceptor D2/D3 Autoreceptor (Inhibitory) post_receptor Postsynaptic D2/D3 Receptor DA_vesicle->post_receptor DA binds release_inc Increased Dopamine Release autoreceptor->DA_vesicle Inhibition Blocked response Signal Transduction post_receptor->response Effect response_dec Reduced Dopaminergic Effect low_amis Amisulpride (Low Dose) low_amis->autoreceptor Blocks high_amis Amisulpride (High Dose) high_amis->post_receptor Blocks

Figure 2. Amisulpride's dual, dose-dependent action at the dopaminergic synapse.
B. Nigrostriatal Pathway: The Origin of Motor Side Effects

Haloperidol's potent D2 receptor blockade in the dorsal striatum disrupts the normal function of the nigrostriatal pathway, which is critical for motor control. This action is the primary cause of acute EPS, such as parkinsonism, dystonia, and akathisia.[1][3] The risk of these side effects increases significantly when D2 receptor occupancy exceeds 80%.[14]

Amisulpride's relative sparing of the nigrostriatal pathway, due to its limbic selectivity, results in a significantly lower incidence of EPS.[5][18] Animal studies show that unlike haloperidol, amisulpride does not induce catalepsy (a proxy for parkinsonian rigidity) even at doses that achieve over 90% striatal D2 receptor occupancy.[12][14][20]

C. Tuberoinfundibular Pathway: The Driver of Endocrine Effects

Dopamine released in the tuberoinfundibular pathway tonically inhibits prolactin secretion from the pituitary gland. Both haloperidol and amisulpride block D2 receptors in this pathway, leading to elevated prolactin levels (hyperprolactinemia).[1][21] Amisulpride is associated with a particularly high and consistent elevation in prolactin, even at low doses.[21][22] This is partly attributed to its poor penetration of the blood-brain barrier, resulting in higher relative concentrations in the pituitary gland, which lies outside the barrier.[21][23]

Downstream Signaling and Neuroplasticity

Recent research has begun to uncover differences in the intracellular signaling cascades activated by these drugs following D2 receptor binding.

A key finding is that amisulpride, but not haloperidol, appears to engage a β-arrestin 2-dependent signaling pathway.[24] In cell-based assays, amisulpride treatment was shown to increase the phosphorylation of Akt and GSK-3β and elevate levels of neuroprotective proteins like brain-derived neurotrophic factor (BDNF) and Bcl-2.[24] Haloperidol had no such effects. This suggests that amisulpride may have neuroprotective properties not shared by typical antipsychotics, potentially mediated through a distinct signaling mechanism downstream of the D2 receptor.[24]

Figure 3. Differential Downstream D2 Receptor Signaling cluster_halo Haloperidol Pathway cluster_ami Amisulpride Pathway D2R Dopamine D2 Receptor Halo_effect Canonical Blockade D2R->Halo_effect G-protein inhibition Arrestin β-arrestin 2 D2R->Arrestin Biased Signaling Halo Haloperidol Halo->D2R Ami Amisulpride Ami->D2R Akt Akt/GSK-3β Phosphorylation Arrestin->Akt Neuro Increased: • p-CREB • BDNF • Bcl-2 Akt->Neuro Neuroprotection/ Neurite Outgrowth

Figure 3. Amisulpride may engage β-arrestin 2 signaling pathways not activated by haloperidol.

Key Experimental Protocols

The comparative data in this guide are derived from a range of established experimental methodologies.

  • Radioligand Binding Assays: These in vitro experiments are used to determine the binding affinity (Ki) of a drug for specific receptors. The protocol involves incubating cell membranes expressing the receptor of interest (e.g., recombinant human D2 receptors) with a radiolabeled ligand (e.g., [3H]spiperone).[10] The ability of the unlabeled drug (amisulpride or haloperidol) to displace the radioligand is measured, allowing for the calculation of its binding affinity.

  • PET / SPECT Imaging: Positron Emission Tomography and Single-Photon Emission Computed Tomography are in vivo neuroimaging techniques used to measure receptor occupancy in the human brain.[13][16] A radioactive tracer that binds to dopamine receptors (e.g., [11C]raclopride) is injected, and its binding potential is measured before and after treatment with the antipsychotic. The reduction in tracer binding after treatment reflects the percentage of receptors occupied by the drug.

  • In Vivo Microdialysis: This technique is used to measure the levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals. A microdialysis probe is implanted into a target area (e.g., nucleus accumbens or striatum).[25][26] The probe allows for the collection of extracellular fluid, which is then analyzed using high-performance liquid chromatography (HPLC) to quantify dopamine levels in response to acute or chronic drug administration.

  • Western Blotting: This is a molecular biology technique used to detect and quantify specific proteins in a sample. In the context of this comparison, it was used to measure changes in the levels of signaling proteins (like Akt, GSK-3β, and BDNF) and their phosphorylation status in cultured cells (e.g., SH-SY5Y neuroblastoma cells) following exposure to amisulpride or haloperidol.[24]

Figure 4. Generalized Workflow for a PET Receptor Occupancy Study A 1. Subject Recruitment (Patient or Healthy Volunteer) B 2. Baseline PET Scan • Inject radiotracer (e.g., [11C]raclopride) • Measure baseline receptor availability A->B C 3. Drug Administration (e.g., Single or Chronic Dosing of Amisulpride/Haloperidol) B->C D 4. Post-Treatment PET Scan • Re-inject radiotracer • Measure receptor availability during treatment C->D E 5. Image Analysis • Co-register PET scans with MRI • Define regions of interest (e.g., Striatum) D->E F 6. Calculate Occupancy • Occupancy % = [(Baseline - Post-Treatment) / Baseline] x 100 E->F G 7. Correlate with Clinical Data (Dose, Plasma Levels, Efficacy, Side Effects) F->G

Figure 4. A simplified workflow for determining drug-induced receptor occupancy using PET.

Conclusion

The comparative analysis of amisulpride and haloperidol reveals fundamental differences in their pharmacological interactions with dopamine pathways, which explains their distinct clinical profiles.

  • Haloperidol acts as a potent, non-selective D2 antagonist. Its broad blockade across all dopamine pathways provides robust efficacy against positive symptoms but at the cost of a high burden of motor and endocrine side effects.

  • Amisulpride offers a more targeted approach. Its D2/D3 selectivity, dose-dependent effects on pre- and postsynaptic receptors, and preferential action in the limbic system contribute to its classification as an atypical antipsychotic. This profile provides efficacy against both positive and negative symptoms of schizophrenia with a significantly lower risk of extrapyramidal symptoms.[17]

These findings underscore the importance of receptor selectivity and pathway-specific actions in the development of antipsychotic drugs with improved efficacy and tolerability. The unique signaling properties of amisulpride also suggest that future research into biased agonism and downstream intracellular pathways could open new avenues for therapeutic intervention.

References

confirming the selectivity of amisulpride for D2/D3 receptors over other receptors

Author: BenchChem Technical Support Team. Date: December 2025

Amisulpride demonstrates a high degree of selectivity for dopamine (B1211576) D2 and D3 receptors over a wide range of other central nervous system (CNS) receptors. This targeted binding profile is a key pharmacological feature that distinguishes it from many other antipsychotic agents and is believed to contribute to its clinical efficacy and tolerability profile.

This guide provides a comparative analysis of amisulpride's binding affinities, supported by experimental data, to confirm its selectivity.

High Affinity for Dopamine D2 and D3 Receptors

Amisulpride exhibits potent antagonist activity at dopamine D2 and D3 receptors, with binding affinities in the low nanomolar range. Multiple in vitro studies have consistently demonstrated this high affinity. For instance, studies using radioligand binding assays have reported Ki (inhibition constant) values of approximately 2.8 nM for the human D2 receptor and 3.2 nM for the human D3 receptor. This strong binding affinity underscores its primary mechanism of action in modulating dopaminergic neurotransmission.

Comparative Binding Affinity Data

To objectively assess the selectivity of amisulpride, its binding affinities (Ki) for various CNS receptors are compared in the table below. A lower Ki value indicates a higher binding affinity.

Receptor FamilyReceptor SubtypeAmisulpride Ki (nM)Reference(s)
Dopamine D2 2.8
D3 3.2
D1>1000
D4>1000
D5>1000
Serotonin 5-HT1A>1000
5-HT2A>1000
5-HT2B13
5-HT2C>1000
5-HT3>1000
5-HT711.5 - 44
Adrenergic α1>1000
α2A290 (esamisulpride) / 590 (aramisulpride)
α2C170 (esamisulpride) / 750 (aramisulpride)
Histamine H1>1000
Muscarinic M1-M5>1000

As the data illustrates, amisulpride's affinity for D2 and D3 receptors is several orders of magnitude higher than for the other tested receptors. While it shows some affinity for the 5-HT7 and 5-HT2B receptors, its binding to most serotonin, adrenergic, histamine, and muscarinic receptor subtypes is negligible (Ki > 1000 nM). This lack of significant interaction with these other receptors is thought to underlie the lower incidence of certain side effects, such as sedation (H1 antagonism), dry mouth, and constipation (muscarinic antagonism), compared to some other antipsychotic medications.

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from in vitro radioligand competition binding assays.

Radioligand Competition Binding Assay Protocol

This assay determines the affinity of a test compound (unlabeled ligand, e.g., amisulpride) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

1. Materials and Reagents:

  • Cell membranes prepared from cell lines recombinantly expressing the target human receptor (e.g., D2, D3, 5-HT1A, etc.).
  • Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).
  • Unlabeled test compound: Amisulpride.
  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
  • Filtration apparatus (e.g., cell harvester).
  • Glass fiber filters.
  • Scintillation counter.

2. Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (amisulpride) are incubated with the cell membranes containing the target receptor in the assay buffer.
  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled test compound.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing Amisulpride's Selectivity

The following diagrams illustrate the logical relationship of amisulpride's binding profile and the experimental workflow for determining binding affinity.

Amisulpride_Selectivity cluster_high_affinity High Affinity (Low Ki) cluster_low_affinity Low to No Affinity (High Ki) Amisulpride Amisulpride D2 D2 Amisulpride->D2 Ki ≈ 2.8 nM D3 D3 Amisulpride->D3 Ki ≈ 3.2 nM Serotonin_Receptors Serotonin_Receptors Amisulpride->Serotonin_Receptors Ki >1000 nM (most subtypes) Adrenergic_Receptors Adrenergic_Receptors Amisulpride->Adrenergic_Receptors Ki >1000 nM (α1) Histamine_Receptors Histamine_Receptors Amisulpride->Histamine_Receptors Ki >1000 nM (H1) Muscarinic_Receptors Muscarinic_Receptors Amisulpride->Muscarinic_Receptors Ki >1000 nM (M1-M5) Radioligand_Assay_Workflow A Incubate Receptor Membranes with Radioligand and Amisulpride B Binding Equilibrium Reached A->B C Separate Bound from Unbound Ligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Calculate IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

A Comparative Guide to the Functional Activity of Amisulpride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amisulpride (B195569), a substituted benzamide (B126) antipsychotic and antidepressant, is clinically administered as a racemic mixture of its two enantiomers, (S)-amisulpride and (R)-amisulpride. Emerging research has unveiled a stereoselective pharmacological profile, with each enantiomer exhibiting distinct affinities for various receptors. This guide provides an objective comparison of the enantiomers of amisulpride based on available data from functional assays, offering insights for researchers in pharmacology and drug development.

Stereoselective Binding Affinities of Amisulpride Enantiomers

The primary targets of amisulpride include dopamine (B1211576) D2 and D3 receptors, and the serotonin (B10506) 5-HT7 receptor. In vitro radioligand binding assays have demonstrated a clear separation in the affinities of the (S)- and (R)-enantiomers for these receptors.

(S)-amisulpride, also known as esamisulpride, displays a significantly higher affinity for dopamine D2 and D3 receptors.[1][2] In contrast, (R)-amisulpride, or aramisulpride, is the more potent enantiomer at the serotonin 5-HT7 receptor.[3][4][5] This stereoselectivity suggests that the multifaceted clinical effects of racemic amisulpride are a composite of the distinct actions of its individual enantiomers.

The table below summarizes the binding affinities (Ki values in nM) of (S)-amisulpride and (R)-amisulpride at human dopamine D2, D3, and serotonin 5-HT7 receptors, as reported in the scientific literature.

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Serotonin 5-HT7 Receptor (Ki, nM)
(S)-Amisulpride 4.0 - 5.2~0.721,860 - 1,900
(R)-Amisulpride 140 - 244~13.922 - 47

Note: Data compiled from multiple sources.[1][3][4][5][6][7][8] The ranges reflect variability across different studies and experimental conditions.

Experimental Protocols

The binding affinity data presented above are typically determined through competitive radioligand binding assays. A general protocol for such an assay is as follows:

  • Cell Culture and Membrane Preparation:

    • HEK-293 or CHO cells are transfected to express the human receptor of interest (e.g., D2, D3, or 5-HT7).

    • Cells are cultured and harvested.

    • Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors, or [³H]-LSD for 5-HT7 receptors) at a fixed concentration.

    • Increasing concentrations of the unlabeled competitor drug (e.g., (S)-amisulpride or (R)-amisulpride) are added to displace the radioligand.

    • The reaction is allowed to reach equilibrium.

  • Detection and Data Analysis:

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Functional Implications

The differential binding affinities of the amisulpride enantiomers translate to distinct functional consequences at the cellular level. The following diagrams illustrate the primary signaling pathways of the D2 and 5-HT7 receptors and a conceptual workflow for a functional assay.

G cluster_d2 Dopamine D2 Receptor Signaling cluster_5ht7 Serotonin 5-HT7 Receptor Signaling Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Gi/o Gi/o D2 Receptor->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP PKA PKA cAMP->PKA Cellular Response (Inhibited) Cellular Response (Inhibited) PKA->Cellular Response (Inhibited) Serotonin Serotonin 5-HT7 Receptor 5-HT7 Receptor Serotonin->5-HT7 Receptor Gs Gs 5-HT7 Receptor->Gs Adenylyl Cyclase_2 Adenylyl Cyclase Gs->Adenylyl Cyclase_2 cAMP_2 cAMP Adenylyl Cyclase_2->cAMP_2 ATP ATP_2 ATP PKA_2 PKA cAMP_2->PKA_2 Cellular Response (Stimulated) Cellular Response (Stimulated) PKA_2->Cellular Response (Stimulated)

Figure 1: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT7 receptors.

The higher affinity of (S)-amisulpride for the Gi/o-coupled D2 receptor suggests a more potent antagonism of dopamine-mediated inhibition of adenylyl cyclase, leading to a disinhibition of cAMP production. Conversely, the greater affinity of (R)-amisulpride for the Gs-coupled 5-HT7 receptor indicates a stronger blockade of serotonin-induced stimulation of adenylyl cyclase, resulting in a reduction of cAMP levels.

G Start Start Cell Culture Culture cells expressing receptor of interest Start->Cell Culture Assay Plate Plate cells in assay microplates Cell Culture->Assay Plate Compound Addition Add agonist and varying concentrations of amisulpride enantiomer Assay Plate->Compound Addition Incubation Incubate to allow for cellular response Compound Addition->Incubation Signal Detection Measure downstream signal (e.g., cAMP levels, β-arrestin recruitment) Incubation->Signal Detection Data Analysis Analyze data to determine IC50/EC50 values Signal Detection->Data Analysis End End Data Analysis->End

Figure 2: General workflow for a cell-based functional assay.

Functional assays, such as cAMP modulation assays or β-arrestin recruitment assays, are crucial for quantifying the functional consequences of receptor binding. While specific IC50 or EC50 values for the individual amisulpride enantiomers in these functional assays are not extensively reported in the public domain, the binding affinity data strongly predict that (S)-amisulpride would be a more potent functional antagonist at D2/D3 receptors, and (R)-amisulpride would be a more potent functional antagonist at 5-HT7 receptors.

G cluster_enantiomers Amisulpride Enantiomers cluster_receptors Receptor Targets cluster_effects Predicted Functional Effects (S)-Amisulpride (S)-Amisulpride D2/D3 Receptors D2/D3 Receptors (S)-Amisulpride->D2/D3 Receptors High Affinity 5-HT7 Receptor 5-HT7 Receptor (S)-Amisulpride->5-HT7 Receptor Low Affinity (R)-Amisulpride (R)-Amisulpride (R)-Amisulpride->D2/D3 Receptors Low Affinity (R)-Amisulpride->5-HT7 Receptor High Affinity Antipsychotic Effects Antipsychotic Effects D2/D3 Receptors->Antipsychotic Effects Antidepressant/Anxiolytic Effects Antidepressant/Anxiolytic Effects 5-HT7 Receptor->Antidepressant/Anxiolytic Effects

Figure 3: Logical relationship of amisulpride enantiomer affinities and predicted effects.

Conclusion

The available evidence strongly indicates that the enantiomers of amisulpride possess distinct pharmacological profiles. (S)-amisulpride is the primary mediator of dopamine D2/D3 receptor blockade, which is thought to underlie its antipsychotic effects. In contrast, (R)-amisulpride is a more potent antagonist of the serotonin 5-HT7 receptor, an activity that has been linked to antidepressant and anxiolytic properties.[9]

This stereoselective pharmacology has significant implications for drug development. The development of non-racemic mixtures or single-enantiomer formulations of amisulpride could allow for a more targeted therapeutic approach, potentially maximizing desired clinical effects while minimizing off-target side effects. For researchers, the distinct profiles of the amisulpride enantiomers offer valuable tools for dissecting the specific roles of the D2/D3 and 5-HT7 receptor systems in various physiological and pathological processes. Further studies employing a range of functional assays are warranted to fully characterize the functional selectivity and potential for biased agonism of these enantiomers, which could unveil even more nuanced therapeutic possibilities.

References

Amisulpride Efficacy in Schizophrenia: A Comparative Meta-Analysis Against Other Second-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of amisulpride (B195569) versus other second-generation antipsychotics (SGAs) in the treatment of schizophrenia, based on a meta-analysis of existing clinical trial data. The information is intended to support research, clinical development, and decision-making in the field of psychopharmacology.

Executive Summary

Amisulpride, a selective dopamine (B1211576) D2/D3 receptor antagonist, demonstrates a unique profile among second-generation antipsychotics. Meta-analyses consistently show its high efficacy, particularly in treating negative symptoms of schizophrenia. Compared to other SGAs, amisulpride is often ranked among the most effective options, alongside clozapine (B1669256) and olanzapine (B1677200). Its efficacy in managing positive symptoms is comparable to other leading SGAs. This guide synthesizes quantitative data from major meta-analyses to provide a clear comparison of amisulpride's performance.

Comparative Efficacy of Amisulpride

The following tables summarize the comparative efficacy of amisulpride against other prominent second-generation antipsychotics based on standardized mean differences (SMD) and odds ratios (OR) from several key meta-analyses. A negative SMD favors the first-listed drug.

Overall Symptom Reduction (Total Psychopathology)
ComparisonKey FindingsSource
Amisulpride vs. Placebo Amisulpride is significantly more effective than placebo in reducing overall symptoms of schizophrenia.[1][2]
Amisulpride vs. First-Generation Antipsychotics (FGAs) Amisulpride demonstrates superior efficacy compared to FGAs in overall symptom reduction.[1][3][4][1][3][4]
Amisulpride vs. Olanzapine Efficacy is generally comparable between amisulpride and olanzapine for overall symptoms.[3][5][3][5]
Amisulpride vs. Risperidone (B510) Amisulpride and risperidone show similar efficacy in managing overall schizophrenic symptoms.[1][3][1][3]
Amisulpride vs. Quetiapine (B1663577) Amisulpride is generally more effective than quetiapine in reducing overall symptoms.
Amisulpride vs. Aripiprazole Limited direct comparisons in meta-analyses, but network meta-analyses suggest amisulpride may have a slight efficacy advantage.[1][1]
Amisulpride vs. Ziprasidone (B1663615) Amisulpride is significantly more effective than ziprasidone in improving overall symptoms.[6][7][8][6][7][8]
Efficacy in Treating Negative Symptoms

Amisulpride has shown a particular advantage in the management of primary negative symptoms of schizophrenia, even at lower doses.[9][10][11]

ComparisonKey FindingsSource
Amisulpride vs. Placebo Amisulpride is significantly superior to placebo in reducing primary negative symptoms.[2][9][10][11][2][9][10][11]
Amisulpride vs. FGAs Amisulpride shows a trend towards greater efficacy for negative symptoms compared to conventional antipsychotics.[2][4][2][4]
Amisulpride vs. Other SGAs Amisulpride is considered one of the most effective SGAs for negative symptoms, outperforming many others.[10][12][13][10][12][13]
Cariprazine (B1246890) vs. Risperidone In a notable head-to-head trial, cariprazine was found to be superior to risperidone in treating negative symptoms.[10][10]
Efficacy in Treating Positive Symptoms
ComparisonKey FindingsSource
Amisulpride vs. FGAs Amisulpride is more effective than first-generation antipsychotics in managing positive symptoms.[1][1]
Amisulpride vs. Olanzapine Comparable efficacy for positive symptoms.
Amisulpride vs. Risperidone Similar efficacy in reducing positive symptoms.

Experimental Protocols and Methodologies

The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is as follows:

  • Study Selection: Meta-analyses typically include double-blind, randomized controlled trials comparing amisulpride with placebo or other antipsychotic medications in patients diagnosed with schizophrenia (often based on DSM or ICD criteria).

  • Patient Population: The studies involve adult patients with a diagnosis of schizophrenia, with some meta-analyses focusing specifically on patients with predominant negative symptoms.[9][10]

  • Interventions: Patients are randomly assigned to receive either amisulpride (at varying dosages, typically 400-800 mg/day for positive symptoms and 50-300 mg/day for negative symptoms) or a comparator drug (another SGA or an FGA) or placebo for a predefined period (usually several weeks to months).[9][14]

  • Outcome Measures: The primary efficacy outcomes are typically the change in scores on standardized psychiatric rating scales from baseline to endpoint. Commonly used scales include:

    • Positive and Negative Syndrome Scale (PANSS): To assess the severity of positive, negative, and general psychopathology.

    • Brief Psychiatric Rating Scale (BPRS): For overall psychiatric symptoms.[4]

    • Scale for the Assessment of Negative Symptoms (SANS): To specifically measure negative symptoms.[4][9][11]

    • Scale for the Assessment of Positive Symptoms (SAPS): To measure positive symptoms.[9][11]

  • Data Analysis: Statistical methods such as calculating the standardized mean difference (SMD) or odds ratios (OR) with 95% confidence intervals are used to pool data from multiple trials and estimate the overall treatment effect. Network meta-analyses are also employed to compare multiple treatments simultaneously.[6][15]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of amisulpride and a typical workflow for a meta-analysis in this field.

amisulpride_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Amisulpride_low Amisulpride (Low Dose) D2_D3_auto D2/D3 Autoreceptors Amisulpride_low->D2_D3_auto Blocks Dopamine_release Increased Dopamine Release D2_D3_auto->Dopamine_release Leads to Antidepressant_effect Antidepressant_effect Dopamine_release->Antidepressant_effect Alleviates Negative Symptoms Amisulpride_high Amisulpride (High Dose) D2_D3_post Postsynaptic D2/D3 Receptors Amisulpride_high->D2_D3_post Blocks Signal_transduction Blocked Signal Transduction D2_D3_post->Signal_transduction Inhibits Antipsychotic_effect Antipsychotic Effect (Positive Symptoms) Signal_transduction->Antipsychotic_effect Results in

Caption: Amisulpride's dual-action signaling pathway.

meta_analysis_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Research Question B Establish Inclusion/Exclusion Criteria A->B C Systematic Literature Search B->C D Study Selection C->D E Data Extraction D->E F Assess Risk of Bias E->F G Statistical Analysis (Meta-analysis) F->G H Interpret Results G->H I Report Findings H->I

Caption: Workflow of a systematic review and meta-analysis.

Conclusion

The collective evidence from numerous meta-analyses positions amisulpride as a highly effective second-generation antipsychotic for the treatment of schizophrenia. Its particular strength in addressing negative symptoms, a challenging aspect of the disorder, makes it a valuable therapeutic option. While its efficacy in managing overall and positive symptoms is comparable to other leading SGAs like olanzapine and risperidone, it appears to have an advantage over quetiapine and ziprasidone. The unique pharmacological profile of amisulpride, characterized by its selective D2/D3 receptor antagonism, likely underlies its clinical effectiveness.[16][17][18] Future research should continue to explore the comparative effectiveness of amisulpride, especially in head-to-head trials with newer antipsychotic agents.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Amisulpride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like amisulpride (B195569) hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to both personnel and the ecosystem. Amisulpride hydrochloride, an antipsychotic drug, requires careful handling and disposal due to its potential hazards.[1][2] This guide provides a comprehensive, step-by-step protocol for its safe disposal, ensuring compliance with regulatory standards.

Regulatory Framework

The disposal of pharmaceutical waste is governed by multiple agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3] In 2019, the EPA enacted a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[3] A key stipulation of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.[3] Additionally, many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure alignment with local, state, and federal mandates.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance.[5] It is harmful if swallowed and may cause skin and eye irritation.[6] The following table summarizes key safety and hazard information.

Hazard InformationDetails
GHS ClassificationAcute Toxicity - Oral 4 (H302)[1]
Signal WordWarning[1]
Hazard StatementHarmful if swallowed[1]
Environmental HazardWater Hazard Class 1: Slightly hazardous for water[1][7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the collection and preparation of this compound for final disposal by your institution's EHS office.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a standard laboratory coat, nitrile gloves, and safety glasses or goggles.[1]

  • Waste Segregation: this compound waste must be segregated from regular trash and other waste streams. It should be collected in a designated hazardous waste container.[1]

  • Solid Waste Collection:

    • Collect pure this compound powder, contaminated weighing paper, gloves, and absorbent pads in a designated solid hazardous waste container.[1]

    • This container should be a sealable, chemically compatible container clearly marked for solid chemical waste.[1]

  • Liquid Waste Collection:

    • Amisulpride is soluble in organic solvents like DMSO and DMF.[1] Solutions of this compound in these solvents must be disposed of as liquid hazardous waste.[1]

    • Collect all liquid waste in a sealable, chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle).[1]

    • Do not mix incompatible wastes. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[1]

  • Container Management:

    • The original vial containing this compound is considered hazardous waste and should be placed in the solid hazardous waste container without rinsing.[1]

    • If institutional policy allows for container decontamination, triple rinse with a suitable solvent (such as ethanol (B145695) or methanol) and collect the rinsate as liquid hazardous waste.[1]

    • Ensure waste containers are kept closed except when adding waste.[1]

  • Final Disposal Scheduling:

    • Once a waste container is full or has reached the maximum accumulation time allowed by your institution (often 90 to 180 days), contact your EHS department to schedule a pickup.[1]

    • The EHS department will then transport the waste for final disposal, which is typically high-temperature incineration at a licensed facility.[1][3]

Crucially, under no circumstances should this compound be disposed of down the drain. [1] This practice can lead to the contamination of waterways, as wastewater treatment facilities may not effectively remove such compounds, posing a risk to aquatic ecosystems.[2][8]

Spill and Emergency Procedures

In the event of a minor spill:

  • Use an absorbent pad to wipe up the spill.[1]

  • Clean the affected surface with a suitable solvent and collect the cleaning materials as hazardous waste.

For larger spills, alert personnel in the area and contact your EHS department for guidance.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow Start Start: this compound Waste Generated ConsultEHS Consult Institutional EHS Protocols Start->ConsultEHS SegregateWaste Segregate Waste ConsultEHS->SegregateWaste SolidWaste Solid Waste (Powder, Contaminated PPE) SegregateWaste->SolidWaste LiquidWaste Liquid Waste (Solutions) SegregateWaste->LiquidWaste NoSewer CRITICAL: DO NOT Dispose Down Sewer SegregateWaste->NoSewer SolidContainer Place in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Place in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer FullOrTimeLimit Container Full or Time Limit Reached? SolidContainer->FullOrTimeLimit LiquidContainer->FullOrTimeLimit SchedulePickup Schedule EHS Pickup FullOrTimeLimit->SchedulePickup Yes Incineration High-Temperature Incineration SchedulePickup->Incineration

References

Personal protective equipment for handling Amisulpride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Amisulpride hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

This compound is a crystalline solid that is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Standards and Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) approved standards such as ANSI Z87.1.[2][3]
Skin Protection Chemical-impermeable gloves and fire/flame resistant and impervious clothing. A lab coat is suitable for quantities up to 500 grams; for quantities up to 1 kilogram, a disposable lab coat or coverall of low permeability is recommended.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][3]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust respirator should be used during clean-up procedures.NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3][4]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound Handling start Start: Handling this compound assess_task Assess the Task (e.g., weighing, dissolution, transfer) start->assess_task spill_risk Potential for Splash or Dust Generation? assess_task->spill_risk eye_protection Wear Tightly Fitting Safety Goggles (EN 166 / ANSI Z87.1) spill_risk->eye_protection Yes spill_risk->eye_protection No inhalation_risk Adequate Ventilation Available? eye_protection->inhalation_risk respirator Use Full-Face Respirator (NIOSH/MSHA or EN 149 approved) inhalation_risk->respirator No skin_contact_risk Risk of Skin Contact? inhalation_risk->skin_contact_risk Yes respirator->skin_contact_risk gloves Wear Chemical-Impermeable Gloves (EN 374) skin_contact_risk->gloves Yes end Proceed with Handling skin_contact_risk->end No clothing Wear Lab Coat or Impervious Clothing gloves->clothing clothing->end

Caption: PPE Selection Workflow for this compound Handling

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks. This operational plan provides a step-by-step guide for researchers.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Keep it away from incompatible materials, such as oxidizing agents, and foodstuff containers.[3] For long-term storage, -20°C is recommended, which should keep it stable for at least two years.

2. Handling and Preparation of Solutions:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

  • Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke when using this product.[2][5]

  • When preparing solutions, be aware that Amisulpride is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), but is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, first dissolve it in DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended to be stored for more than one day.

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2]

  • Remove all sources of ignition.[2]

  • Wear appropriate PPE, including a dust respirator, chemical-impermeable gloves, and safety goggles.[2][3]

  • Use dry clean-up procedures and avoid generating dust.[3] Collect the spilled material and place it in a suitable, closed container for disposal.[2]

  • Prevent the chemical from entering drains or the environment.[2]

Chemical Spill Response Workflow

This diagram illustrates the procedural flow for safely managing a spill of this compound.

Spill_Response_Workflow Figure 2: this compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain the Spill (Use absorbent pads for liquids) ppe->contain cleanup Clean Up Spill (Use dry methods for solids) contain->cleanup dispose Place Waste in a Labeled, Sealed Container cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate report Complete Spill Report decontaminate->report end End report->end

Caption: this compound Spill Response Workflow

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation occurs.[3]
Eye Contact Rinse immediately with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.

  • All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Dispose of the contents and container to an appropriate treatment and disposal facility.[2] This may involve burial in a licensed landfill or incineration in a licensed apparatus after mixing with a suitable combustible material.[3]

  • Empty containers may still contain chemical residues and should be handled with care.[3] If possible, return them to the supplier for reuse or recycling.[3] Otherwise, puncture the containers to prevent reuse and dispose of them as described above.[3]

  • Alternatively, for non-regulated disposal in the trash, mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and then in the household trash.[6][7][8] Always remove personal information from prescription labels before disposing of the container.[6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amisulpride hydrochloride
Reactant of Route 2
Reactant of Route 2
Amisulpride hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。